Technical Documentation Center

2-Amino-3-methylbut-3-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-methylbut-3-enoic acid
  • CAS: 60049-36-7

Core Science & Biosynthesis

Foundational

2-Amino-3-methylbut-3-enoic Acid (β,γ-Dehydrovaline): A Technical Guide to Synthesis, Mechanism, and Application

Executive Summary 2-Amino-3-methylbut-3-enoic acid—commonly referred to as β,γ-dehydrovaline or 3,4-didehydrovaline—is a non-proteinogenic, β,γ-unsaturated amino acid. Structurally characterized by a branched aliphatic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-methylbut-3-enoic acid—commonly referred to as β,γ-dehydrovaline or 3,4-didehydrovaline—is a non-proteinogenic, β,γ-unsaturated amino acid. Structurally characterized by a branched aliphatic chain with a terminal double bond, it is a critical motif in naturally occurring antimitotic agents and a highly effective mechanism-based (suicide) inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.

For drug development professionals and synthetic chemists, working with β,γ-dehydrovaline presents a unique dichotomy: its precise unsaturation is the source of its potent biological activity, yet this same feature makes it thermodynamically unstable and prone to isomerization during synthesis. This whitepaper dissects the mechanistic biology of its enzyme inhibition, details the kinetic controls required for its asymmetric synthesis, and provides self-validating experimental protocols for laboratory application.

Chemical Identity and Structural Significance

  • IUPAC Name: 2-amino-3-methylbut-3-enoic acid

  • Synonyms: β,γ-Dehydrovaline, 3,4-didehydrovaline, dehydrovaline

  • Molecular Formula: C₅H₉NO₂

  • PubChem CID: 1 [3]

The structural hallmark of β,γ-dehydrovaline is the double bond positioned between the C3 and C4 carbons. In biological systems, it acts as an effective substitute for valine in the biosynthesis of complex peptides (such as in the mechanism of ACV synthetase) [4]. However, in synthetic environments, the isolated double bond is thermodynamically driven to migrate to the α,β-position to conjugate with the carboxylate group, forming α,β-dehydrovaline. Mastering the chemistry of this compound requires strict kinetic control to prevent this tautomerization.

Mechanistic Biology: Suicide Inhibition of PLP-Dependent Enzymes

The primary pharmacological utility of β,γ-unsaturated amino acids lies in their ability to act as irreversible inhibitors of PLP-dependent transaminases and racemases. Rather than merely occupying the active site, β,γ-dehydrovaline hijacks the enzyme's native catalytic machinery.

The Causality of Inhibition: When β,γ-dehydrovaline enters the active site, it forms an external aldimine (Schiff base) with the PLP cofactor. The enzyme subsequently abstracts the α-proton, a standard step in transamination. However, because of the adjacent β,γ-double bond, this abstraction generates a highly reactive, conjugated Michael acceptor. A nucleophilic residue within the enzyme's active site (e.g., a lysine ε-amino group or a cysteine thiol) then attacks this electrophilic intermediate. This forms a permanent covalent adduct, irreversibly inactivating the enzyme.

PLP_Inhibition A β,γ-Dehydrovaline + PLP-Enzyme B External Aldimine (Schiff Base) A->B Condensation C α-Proton Abstraction (Ketimine Intermediate) B->C Base Catalysis D Michael Acceptor Formation C->D Isomerization E Irreversible Covalent Adduct (Inactivated) D->E Nucleophilic Attack

Mechanism of PLP-dependent enzyme suicide inhibition by β,γ-dehydrovaline.

Synthetic Methodologies and Strategic Causality

Traditional dehydration of β-hydroxyvaline derivatives invariably yields the thermodynamically favored α,β-dehydrovaline. To synthesize the β,γ-isomer, researchers must employ kinetically controlled pathways.

A benchmark approach is the asymmetric synthesis developed by 2 [1], which utilizes a selenoxide syn-elimination strategy. By attaching an Evans chiral auxiliary, the stereocenter is established via electrophilic azidation. A phenylseleno group is then introduced. When oxidized to a selenoxide at low temperatures (-78 °C to 0 °C), it undergoes a spontaneous, concerted syn-elimination. The causality here is strictly thermal: the low temperature permits the elimination to proceed while denying the molecule the activation energy required to isomerize the newly formed double bond into conjugation with the carbonyl.

Synthesis S1 Evans Chiral Auxiliary + Acyl Chloride S2 Asymmetric Azidation (Stereocenter Setup) S1->S2 KHMDS, Trisyl Azide S3 Selenenylation (PhSeCl addition) S2->S3 Enolate Formation S4 Oxidative Elimination (H2O2, Low Temp) S3->S4 Syn-Elimination S5 β,γ-Dehydrovaline (Kinetically Trapped) S4->S5 Deprotection

Kinetically controlled asymmetric synthesis workflow for β,γ-dehydrovaline.

Applications in Drug Development

Beyond enzyme inhibition, β,γ-dehydrovaline is a crucial building block in the total synthesis of complex natural products. It is a defining constituent of Phomopsin A , a hexapeptide mycotoxin isolated from Phomopsis leptostromiformis [2].

In Phomopsin A, the β,γ-dehydrovaline moiety restricts the conformational flexibility of the macrocycle. This rigidification locks the peptide into a highly specific bioactive conformation that binds to tubulin with extraordinary affinity, making it one of the most potent antimitotic agents known. Synthesizing this fragment accurately is a prerequisite for any structure-activity relationship (SAR) studies aimed at developing novel tubulin-binding chemotherapeutics [2].

Quantitative Data: Comparative Analysis

To contextualize the behavior of β,γ-dehydrovaline, it is useful to compare it against its parent compound (Vinylglycine) and its conjugated isomer.

CompoundUnsaturation PositionThermodynamic StabilityPrimary Biological TargetTypical Synthetic Yield (Asymmetric)
Vinylglycine β,γLow (Isomerizes easily)ACC Synthase, Transaminases60 - 75%
β,γ-Dehydrovaline β,γVery Low (High steric strain)PLP-dependent enzymes40 - 55%
α,β-Dehydrovaline α,βHigh (Conjugated system)Generally inactive as suicide inhibitor> 85%

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Selenoxide Elimination

Context: This protocol covers the critical kinetic trapping step, assuming the phenylseleno-azido precursor has been prepared.

  • Preparation: Dissolve the phenylseleno precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Thermal Control (Causality): Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Low temperature is critical to suppress the thermodynamic isomerization of the forming double bond to the α,β-position.

  • Oxidation: Add 30% aqueous H₂O₂ (5.0 eq) dropwise over 10 minutes. The H₂O₂ oxidizes the selenide to a selenoxide, which undergoes a spontaneous, concerted syn-elimination.

  • Monitoring (Self-Validating Check): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the precursor spot and the emergence of a lower-Rf product spot confirms oxidation.

  • Quenching: Once complete, quench the reaction at -78 °C with saturated aqueous Na₂S₂O₃. Causality: This neutralizes unreacted peroxides, preventing over-oxidation of the newly formed alkene and eliminating explosive hazards during concentration.

  • Validation: Extract and concentrate the organic layer. Verify the structural integrity of the crude product via ¹H NMR. Self-Validating Check: The presence of terminal vinyl protons at ~5.0–6.0 ppm confirms the β,γ-unsaturation. A single vinylic proton at ~6.5 ppm indicates protocol failure (isomerization to the α,β-adduct).

Protocol 2: PLP-Enzyme Suicide Inhibition Assay
  • Pre-incubation: Incubate the purified PLP-dependent enzyme (e.g., γ-aminobutyrate aminotransferase) in 50 mM HEPES buffer (pH 7.4) at 25 °C.

  • Baseline Establishment (Self-Validating Check): Record the baseline UV-Vis spectrum of the enzyme solution. A distinct absorbance peak at ~420 nm must be present, confirming that the PLP cofactor is properly bound in the active site as an internal aldimine.

  • Inhibitor Addition: Add synthetic β,γ-dehydrovaline (10x to 100x molar excess) to the cuvette.

  • Kinetic Monitoring: Monitor the absorbance continuously over 30 minutes. Causality: As the suicide inhibitor forms the covalent adduct, the conjugated system of the PLP cofactor is disrupted.

  • Validation: Successful mechanism-based inactivation is validated by the time-dependent decay of the 420 nm peak and the concomitant appearance of a new peak at ~330–340 nm. This shift represents the reduced conjugation of the irreversible alkylated adduct. Plotting the pseudo-first-order rate of decay against inhibitor concentration yields the inactivation constant ( Kinact​ ).

References

  • Woiwode, T. F., & Wandless, T. J. (1999). Efficient Synthesis of β,γ-Dehydrovaline. The Journal of Organic Chemistry, ACS Publications. 2

  • Yonezawa, Y., et al. (2000). Facile Synthesis of L-3,4-Didehydrovaline Constituting an Antibiotic, Phomopsin A. Synthesis, Thieme Connect. 3

  • National Center for Biotechnology Information. Dehydrovaline | C5H9NO2 | CID 15383277. PubChem Database, NIH.1

  • Shiffman, D., et al. (1990). The Mechanism of ACV Synthetase. Chemical Reviews, ACS Publications. 4

Sources

Exploratory

discovery and history of 2-Amino-3-methylbut-3-enoic acid

An In-Depth Technical Guide to 2-Amino-3-methylbut-3-enoic Acid: Discovery, Biosynthesis, and Synthetic Utility Abstract As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-3-methylbut-3-enoic Acid: Discovery, Biosynthesis, and Synthetic Utility

Abstract As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the structural limitations of standard proteinogenic amino acids. To achieve rigid conformational control and target specificity, we must turn to rare, non-proteinogenic building blocks. 2-Amino-3-methylbut-3-enoic acid (commonly known as β,γ -dehydrovaline or 3,4-didehydrovaline) is a highly specialized α -vinylic amino acid. This whitepaper dissects its historical discovery as a fungal mycotoxin constituent, the enzymatic mysteries of its ribosomal biosynthesis, and the rigorous chemical methodologies required to synthesize and incorporate it into next-generation anticancer therapeutics.

Historical Discovery and Natural Occurrence

The history of 2-amino-3-methylbut-3-enoic acid is deeply intertwined with agricultural pathology. It was first identified as a critical structural component of Phomopsin A , a 13-membered macrocyclic mycotoxin isolated from the pathogenic fungus Phomopsis leptostromiformis[1]. This fungus infects lupin crops, causing lupinosis—a fatal liver disease in livestock[2].

Unlike common α,β -dehydroamino acids (which feature a double bond conjugated with the carbonyl group), 2-amino-3-methylbut-3-enoic acid possesses a β,γ -double bond. This isolated alkene provides unique conformational rigidity without the electronic deactivation of the amine seen in conjugated systems, making it a highly sought-after motif for irreversible enzyme inhibition and peptide stabilization[1].

Biosynthetic Origins: The RiPPs Paradigm

For decades, the biosynthetic assembly of the highly modified amino acids in phomopsins was assumed to be driven by Non-Ribosomal Peptide Synthetases (NRPS). However, recent genomic mining has definitively reclassified phomopsins as Ribosomally synthesized and Post-translationally Modified Peptides (RiPPs) [3].

Mechanistic Causality in Post-Translational Modification (PTM): The precursor gene, phomA, encodes a peptide that is proteolytically cleaved by endopeptidases into a core hexapeptide (Tyr-Val-Ile-Pro-Ile-Asp)[4]. The subsequent transformation of standard L-valine into 3,4-didehydrovaline requires extreme enzymatic precision. While researchers have identified that UstYa family (DUF3328) proteins—specifically PhomYc, PhomYd, and PhomYe—are responsible for the desaturation of the Ile, Asp, and Pro residues, the specific desaturase responsible for forming the β,γ -double bond of 3,4-didehydrovaline remains an elusive target[2][5]. This missing link highlights the extreme, localized substrate specificity of fungal oxidative enzymes.

Biosynthesis PhomA PhomA Precursor (Ribosomal Synthesis) Core Core Hexapeptide (Tyr-Val-Ile-Pro-Ile-Asp) PhomA->Core Proteolysis (PhomP1/PhomG) PTM DUF3328 Enzymes (PhomYa-Ye) Core->PTM Post-Translational Modification Phomopsin Phomopsin A (Contains 3,4-didehydrovaline) PTM->Phomopsin Desaturation (Unknown dVal Desaturase)

Figure 1: Biosynthetic pathway of Phomopsin A highlighting the unknown 3,4-didehydrovaline desaturase.

Chemical Synthesis: Overcoming Thermodynamic Traps

Synthesizing β,γ -unsaturated amino acids in the lab is notoriously difficult. The primary failure mode is the thermodynamically driven isomerization of the β,γ -double bond into the more stable α,β -position, forming an enamine that rapidly degrades.

To bypass this, the Wandless laboratory developed an elegant, stereospecific phenylselenide elimination strategy [6]. By utilizing a Boc-protected amino acid converted into a methyl ester, the protocol relies on the mild oxidation of a selenide to a selenoxide, followed by a controlled thermal syn-elimination[6].

SynthesisWorkflow Step1 Boc-Protected Selenide Precursor Step2 Oxidation (H2O2, Pyridine, CCl4, 2h) Step1->Step2 Prevents acid-catalyzed isomerization Step3 Selenoxide Intermediate (Unstable) Step2->Step3 Step4 Thermal syn-Elimination (40°C, 12h) Step3->Step4 Controlled heat avoids selenenic acid re-addition Step5 β,γ-Dehydrovaline (75% Yield) Step4->Step5

Figure 2: Phenylselenide elimination workflow for synthesizing β,γ-dehydrovaline.

Applications in Drug Discovery: The Yaku'amide A Case Study

Beyond mycotoxins, 2-amino-3-methylbut-3-enoic acid is a highly valuable surrogate in medicinal chemistry. Yaku'amide A is a potent anticancer peptide containing complex E- and Z- Δ Ile residues[7]. Synthesizing these geometric isomers is sluggish and low-yielding.

By substituting Δ Ile with the symmetrical Δ Val (2-amino-3-methylbut-3-enoic acid), researchers bypassed the geometric isomer mixture entirely[8]. Because Δ Val perfectly mimics the bulky, three-dimensional steric hindrance of Δ Ile, the resulting analogs maintained low nanomolar cytotoxicity against P388 leukemia cells, significantly streamlining the drug development pipeline[8].

Experimental Methodologies: Self-Validating Protocol

As an Application Scientist, I mandate that every synthetic workflow includes built-in validation checkpoints to ensure structural integrity. Below is the optimized protocol for the synthesis of β,γ -dehydrovaline via selenoxide elimination[6].

Step-by-Step Protocol:

  • Preparation: Dissolve the Boc-protected phenylselenide amino acid methyl ester in anhydrous CCl4​ .

  • Buffered Oxidation: Add 1.5 equivalents of pyridine followed by 30% aqueous H2​O2​ .

    • Causality: Pyridine acts as a mild base to buffer the reaction. Without it, the acidic environment would catalyze the isomerization of the nascent alkene into conjugation with the carbonyl.

    • Validation Checkpoint: Monitor via TLC. The starting selenide spot must cleanly convert to a highly polar selenoxide baseline spot within 2 hours.

  • Thermal Elimination: Heat the reaction mixture strictly to 40 °C for 12 hours.

    • Causality: This specific temperature provides the exact activation energy required for the syn-elimination transition state. Exceeding 40 °C causes the byproduct, benzeneselenenic acid, to electrophilically re-add to the newly formed double bond, destroying the yield[6].

  • Purification: Quench the reaction, extract with CH2​Cl2​ , dry over MgSO4​ , and purify via silica gel chromatography (30% to 60% Et2​O in hexanes).

    • Validation Checkpoint: Confirm the product via 1H -NMR. You must observe the terminal vinylic protons at δ ~5.0 ppm and the distinct methyl doublet at δ ~1.7 ppm. Absence of vinylic protons indicates failure via isomerization.

Quantitative Data Summaries

Table 1: Selenoxide Elimination Parameters & Mechanistic Rationale [6] | Parameter | Condition / Reagent | Mechanistic Purpose | Result / Yield | | :--- | :--- | :--- | :--- | | Solvent | CCl4​ | Provides a non-polar environment to stabilize the transition state. | N/A | | Oxidant | 30% H2​O2​ | Rapidly oxidizes the stable selenide to the reactive selenoxide. | Complete in 2h | | Buffer | Pyridine (1.5 eq) | Prevents acid-catalyzed alkene isomerization. | Preserves β,γ -unsaturation | | Temperature | 40 °C | Provides activation energy for syn-elimination while avoiding side reactions. | Avoids selenenic acid re-addition | | Overall Yield | - | - | 75% |

Table 2: Comparative Cytotoxicity of Yaku'amide A and Δ Val Analogs (P388 Leukemia Cells) [7][8]

Compound Key Dehydro-Residues IC50 (nM) Synthetic Advantage

| Natural Yaku'amide A | E/Z- Δ Ile | 46 | None (Lengthy, complex synthesis) | | Analog 1a ( Δ Val Surrogate) | Δ Val | 24 | Symmetrical; completely bypasses E/Z isomers | | Analog 1b ( Δ Val Surrogate) | Δ Val | 83 | Symmetrical; completely bypasses E/Z isomers |

Sources

Foundational

The Biological Significance of 2-Amino-3-methylbut-3-enoic Acid: A Technical Guide for Researchers

An In-depth Exploration of Dehydrovaline's Role in Natural Product Biosynthesis, Antimicrobial Activity, and Peptide Chemistry Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 2-Amino-3-methylbut-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of Dehydrovaline's Role in Natural Product Biosynthesis, Antimicrobial Activity, and Peptide Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Amino-3-methylbut-3-enoic acid, systematically known as dehydrovaline (ΔVal), is a non-proteinogenic, unsaturated amino acid. While not a component of the canonical 20 amino acids involved in ribosomal protein synthesis, dehydrovaline plays a crucial role in the biological activity of specific natural products. This technical guide provides a comprehensive overview of the known biological roles of 2-Amino-3-methylbut-3-enoic acid, with a primary focus on its incorporation into the potent antibiotic myxovalargin. We will delve into its biosynthesis via nonribosomal peptide synthetase (NRPS) pathways, its impact on peptide conformation and stability, and its contribution to the antimicrobial mechanism of action of its parent compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique amino acid and its potential applications.

Introduction: The Structural Uniqueness of 2-Amino-3-methylbut-3-enoic Acid

2-Amino-3-methylbut-3-enoic acid is an α-amino acid characterized by a double bond between the β and γ carbons of its side chain. This unsaturation introduces a planar rigidity to the molecule, a feature that significantly influences the conformation of peptides into which it is incorporated.

PropertyValueSource
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Synonyms Dehydrovaline, ΔVal

The presence of the C=C double bond makes dehydrovaline a valuable tool in peptide design, contributing to increased resistance to enzymatic degradation and the stabilization of specific secondary structures.[1]

The Pivotal Role of Dehydrovaline in the Antibiotic Myxovalargin

The most significant and well-characterized biological role of 2-Amino-3-methylbut-3-enoic acid is as a key structural component of the myxobacterial antibiotic, myxovalargin.[2][3] Myxovalargin exhibits potent antibacterial activity, notably against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3]

Myxovalargin: A Nonribosomal Peptide with Potent Bioactivity

Myxovalargin is a complex peptide natural product synthesized by myxobacteria. Its structure is rich in non-proteinogenic amino acids, including D-amino acids and several dehydroamino acid residues, such as dehydrovaline.[2]

Mechanism of Action: Dehydrovaline's Contribution to Ribosomal Inhibition

The antibacterial efficacy of myxovalargin stems from its ability to inhibit bacterial protein synthesis. It achieves this by binding to the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[2][3] This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of translation and ultimately, bacterial cell death. The rigid conformation imparted by dehydrovaline and other dehydroamino acids is crucial for the precise fit of myxovalargin within the ribosomal tunnel, highlighting the direct link between the unique structure of this amino acid and the potent biological activity of the parent molecule.

Biosynthesis of Dehydrovaline-Containing Peptides: The NRPS Pathway

The biosynthesis of myxovalargin is a fascinating example of nonribosomal peptide synthesis, a modular enzymatic machinery capable of incorporating a wide array of non-standard monomers into peptide chains.

The Myxovalargin Biosynthetic Gene Cluster

The genetic blueprint for myxovalargin synthesis is encoded within a large biosynthetic gene cluster (BGC). This cluster contains the genes for the multi-modular nonribosomal peptide synthetase (NRPS) enzymes responsible for assembling the peptide backbone.[2][4]

The Role of MxvH in Dehydrovaline Formation: A Proposed Mechanism

Within the myxovalargin BGC, the gene mxvH is proposed to encode the enzyme responsible for the formation of the dehydrovaline and other dehydroamino acid residues.[2][4] While the precise catalytic mechanism of MxvH has not been fully elucidated, it is hypothesized to function as a dehydratase. The prevailing model for the formation of dehydroamino acids in NRPS and ribosomally synthesized and post-translationally modified peptide (RiPP) pathways involves the enzymatic dehydration of a hydroxylated amino acid precursor.

In the context of valine, this would likely involve the following steps:

  • Hydroxylation: A hydroxyl group is introduced at the β-position of a valine residue tethered to the NRPS assembly line.

  • Dehydration: The MxvH enzyme then catalyzes the elimination of a water molecule, resulting in the formation of the characteristic double bond of dehydrovaline.

G Valine Valine HydroxylatedValine β-Hydroxy-Valine Valine->HydroxylatedValine Hydroxylase Dehydrovaline Dehydrovaline HydroxylatedValine->Dehydrovaline MxvH (Dehydratase)

Caption: Proposed enzymatic formation of dehydrovaline.

Other Natural Products Containing Dehydrovaline

While myxovalargin is the most prominent example, 2-Amino-3-methylbut-3-enoic acid has been identified in at least one other natural product:

  • Lasiodine A: This linear tetrapeptide was isolated from the leaves of Lasiodiscus marmoratus. However, its biological activity remains unknown.[1]

The limited number of known dehydrovaline-containing natural products suggests that it is a relatively rare building block in nature.

The Influence of Dehydrovaline on Peptide Structure and Stability

The incorporation of dehydrovaline into a peptide chain has profound consequences for its three-dimensional structure and its susceptibility to degradation.

Conformational Rigidity

The sp2-hybridized carbons of the double bond in dehydrovaline restrict the rotational freedom of the amino acid's side chain. This rigidity translates to the peptide backbone, forcing it to adopt more defined conformations compared to peptides composed solely of saturated amino acids.[5]

Enhanced Proteolytic Stability

The constrained conformation of dehydrovaline-containing peptides can render them less susceptible to cleavage by proteases. Proteolytic enzymes often recognize and bind to flexible regions of a peptide chain; the rigidity imposed by dehydrovaline can hinder this recognition and subsequent hydrolysis.[1]

Chemical Synthesis and Experimental Protocols

The unique properties of dehydrovaline-containing peptides have driven the development of various chemical synthesis strategies.

General Approaches to Dehydrovaline Peptide Synthesis

The synthesis of peptides containing dehydrovaline can be challenging due to the potential for side reactions involving the double bond. Common strategies include:

  • Dehydration of β-hydroxyvaline residues: This approach mimics the proposed biosynthetic pathway. A peptide containing a β-hydroxyvaline residue is synthesized, followed by a chemical dehydration step to introduce the double bond.[6][7]

  • Direct incorporation of a dehydrovaline synthon: This involves the synthesis of a protected dehydrovaline building block that can be used in standard solid-phase or solution-phase peptide synthesis.[8]

Experimental Protocol: Synthesis of a Dehydrovaline-Containing Dipeptide via Dehydration

Objective: To synthesize a simple dipeptide containing dehydrovaline from a β-hydroxyvaline precursor.

Materials:

  • Fmoc-L-Ala-OH

  • H-β-OH-Val-OtBu

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Martin's Sulfurane

Procedure:

  • Peptide Coupling:

    • Dissolve Fmoc-L-Ala-OH, H-β-OH-Val-OtBu, and HBTU in DMF.

    • Add DIPEA and stir at room temperature for 2 hours.

    • Precipitate the product in water, filter, and dry.

  • Fmoc Deprotection:

    • Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure.

  • Dehydration:

    • Dissolve the deprotected dipeptide in DCM.

    • Add Martin's Sulfurane and stir at room temperature for 1 hour.

    • Quench the reaction with water and extract the product with DCM.

  • t-Butyl Ester Deprotection:

    • Dissolve the dehydrated dipeptide in a solution of 95% TFA in DCM.

    • Stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure to yield the final dehydrovaline-containing dipeptide.

Caption: Workflow for the synthesis of a dehydrovaline dipeptide.

Future Perspectives and Conclusion

2-Amino-3-methylbut-3-enoic acid, or dehydrovaline, represents a fascinating example of how non-canonical amino acids contribute to the biological activity of natural products. Its role in the potent antibiotic myxovalargin underscores the importance of structural rigidity in molecular recognition and enzyme inhibition.

Future research in this area will likely focus on:

  • Elucidating the precise catalytic mechanism of MxvH: A detailed understanding of this enzyme could open avenues for its use in biocatalytic processes for the synthesis of novel dehydroamino acid-containing compounds.

  • Investigating the biological activity of other dehydrovaline-containing natural products: The discovery of new molecules containing this residue may reveal novel biological functions.

  • Exploiting dehydrovaline in peptide-based drug design: The conformational constraints and proteolytic resistance conferred by dehydrovaline make it an attractive building block for the development of more stable and potent peptide therapeutics.

References

  • The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition. Journal of the American Chemical Society. [Link]

  • The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition. PMC. [Link]

  • Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. PMC. [Link]

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. [Link]

  • Myxovalargin biosynthesis and feeding study. (a) Architecture of the... ResearchGate. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. PMC. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. ResearchGate. [Link]

  • Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. PubMed. [Link]

  • Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC. [Link]

  • 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3. Matrix Fine Chemicals. [Link]

  • 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem. [Link]

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. PMC. [Link]

  • Dehydroamino acid residues in bioactive natural products. RSC Publishing. [Link]

  • Dehydrovaline. PubChem. [Link]

  • Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. PubMed. [Link]

  • The myxobacterial antibiotic myxovalargin: Biosynthesis, structural revision, total synthesis and molecular characterization of ribosomal inhibition. ResearchGate. [Link]

  • Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. PMC. [Link]

  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. PMC. [Link]

Sources

Exploratory

The Natural Occurrence of 2-Amino-3-methylbut-3-enoic Acid: A Technical Guide for Researchers

Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery In the landscape of modern drug development, the exploration of natural products continues to provide a wellspring of novel chemical entities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery

In the landscape of modern drug development, the exploration of natural products continues to provide a wellspring of novel chemical entities with potent biological activities. Among these, peptides containing non-canonical amino acids have garnered significant attention for their unique structural and functional properties. 2-Amino-3-methylbut-3-enoic acid, also known as dehydrovaline (ΔVal), is an α,β-unsaturated amino acid that represents a fascinating example of nature's ability to modify the fundamental building blocks of life to create molecules with specialized functions.[1] The presence of the carbon-carbon double bond in the valine side chain introduces conformational rigidity and a potential site for Michael addition, which can be crucial for its biological activity.[2] This guide provides an in-depth technical overview of the natural occurrence, biosynthesis, biological activity, and experimental methodologies associated with this intriguing molecule, tailored for researchers, scientists, and drug development professionals.

Natural Sources of 2-Amino-3-methylbut-3-enoic Acid

2-Amino-3-methylbut-3-enoic acid is found as a residue within larger peptide structures produced by a diverse range of organisms, from bacteria and fungi to higher plants. Its incorporation into these peptides is a result of post-translational modification or direct incorporation during non-ribosomal peptide synthesis.

Bacterial Sources

Bacteria, particularly those from the phylum Myxococcota, are a rich source of complex bioactive peptides. The myxovalargins, produced by Myxococcus fulvus, are a family of peptide antibiotics that contain a dehydrovaline residue.[3] These compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including the formidable pathogen Mycobacterium tuberculosis.[4][5]

Fungal Sources

Fungi are also known to produce a variety of secondary metabolites with interesting biological activities. The fungus Helicomyces sp. is the source of the linear N-acyl tripeptides FR225659 and FR225656, both of which incorporate a dehydrovaline moiety.[1] The discovery of these compounds highlights the potential of fungi as a source for novel dehydropeptides.

Plant Sources

The occurrence of dehydrovaline in higher plants is considered rare, making its discovery in this kingdom particularly noteworthy. The first report of a dehydrovaline residue in a natural compound from a plant was in Lasiodine A, a linear tetrapeptide isolated from the leaves of Lasiodiscus marmoratus, a small plant from the Rhamnaceae family.[1] The biological activity of Lasiodine A remains to be fully elucidated.

Natural Product Producing Organism Organism Type Known Biological Activity
Myxovalargin AMyxococcus fulvusBacteriumAntibacterial, potent against Mycobacterium tuberculosis[3][4][5]
FR225659Helicomyces sp.FungusNot fully characterized
FR225656Helicomyces sp.FungusNot fully characterized
Lasiodine ALasiodiscus marmoratusPlantUnknown[1]

Biosynthetic Pathway of 2-Amino-3-methylbut-3-enoic Acid

The biosynthesis of dehydroamino acids within peptides is a fascinating enzymatic process. While the formation of dehydroalanine from serine (via dehydration) or cysteine (via desulfurization) is well-documented, the specific pathway for the creation of the double bond in the valine side chain to form dehydrovaline is less characterized.[2][6] It is widely accepted that dehydrovaline residues are incorporated into peptides via non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes are responsible for the assembly of a vast array of complex peptide natural products.

The proposed biosynthetic logic suggests that a valine residue is first activated and tethered to a peptidyl carrier protein (PCP) domain within the NRPS. Subsequently, a specialized domain, likely a dehydrogenase or an oxidase, catalyzes the desaturation of the valine side chain. This enzymatic transformation would involve the removal of two hydrogen atoms to form the carbon-carbon double bond. While specific valine dehydrogenases have been identified, their primary characterized role is in the reversible deamination of L-valine to its corresponding α-keto acid, not in the formation of a dehydrovaline residue.[7][8][9] Therefore, it is probable that a distinct, yet-to-be-fully-characterized enzyme domain within the NRPS machinery is responsible for this key transformation.

Biosynthesis Valine L-Valine NRPS_A NRPS Adenylation (A) Domain Valine->NRPS_A ATP Val_AMP Valyl-AMP NRPS_A->Val_AMP NRPS_PCP NRPS Peptidyl Carrier Protein (PCP) Domain Val_AMP->NRPS_PCP Val_S_PCP Valine-S-PCP NRPS_PCP->Val_S_PCP Attachment NRPS_DH Putative Dehydrogenase (DH) or Oxidase Domain Val_S_PCP->NRPS_DH Desaturation dVal_S_PCP Dehydrovaline-S-PCP NRPS_DH->dVal_S_PCP NRPS_C NRPS Condensation (C) Domain dVal_S_PCP->NRPS_C Peptide Growing Peptide Chain NRPS_C->Peptide Peptide bond formation Final_Peptide Dehydrovaline-containing Peptide Peptide->Final_Peptide

Caption: Proposed biosynthetic pathway for the incorporation of dehydrovaline into a peptide by a Non-Ribosomal Peptide Synthetase (NRPS).

Biological Activity and Mechanism of Action

The presence of the dehydrovaline residue can confer potent and specific biological activities to the parent peptide. The most well-characterized example is myxovalargin.

Myxovalargin: A Potent Inhibitor of Bacterial Protein Synthesis

Myxovalargin exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) in the sub-micromolar range.[4][5] Its mechanism of action has been elucidated through the sequencing of resistant mutants and cryogenic electron microscopy (cryo-EM) studies.[5] Myxovalargin targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5] Specifically, it binds within the nascent peptide exit tunnel of the large ribosomal subunit (50S).[5] This binding event physically obstructs the passage of the newly synthesized polypeptide chain, leading to a stall in translation and ultimately, bacterial cell death.[5] This mode of action is distinct from many clinically used antibiotics, suggesting that myxovalargin could be a valuable lead for the development of new drugs to combat antibiotic-resistant bacteria.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of dehydrovaline-containing peptides from natural sources require a multi-step approach involving extraction, purification, and structural elucidation. The following is a generalized protocol that can be adapted for the isolation of such peptides from fungal or plant sources.

Part 1: Extraction of Crude Peptide Mixture

The choice of extraction solvent and method is critical and depends on the source material and the polarity of the target peptide.

  • For Fungal Cultures:

    • Cultivation: Grow the producing fungal strain (e.g., Helicomyces sp.) in a suitable liquid medium to allow for the secretion of secondary metabolites.[10]

    • Extraction: After a suitable incubation period, separate the mycelium from the culture broth by filtration. The peptides may be present in either the broth or the mycelial biomass. For extracellular peptides, the culture filtrate can be extracted with an organic solvent such as ethyl acetate.[10] For intracellular peptides, the mycelial mass should be homogenized and extracted with a suitable solvent system (e.g., methanol or an acetone/water mixture).

    • Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.

  • For Plant Material:

    • Sample Preparation: Harvest and dry the plant material (e.g., leaves of Lasiodiscus marmoratus). Grind the dried material into a fine powder to increase the surface area for extraction.

    • Extraction: Perform a solid-liquid extraction using a solvent system appropriate for peptide alkaloids. A common approach is to use a slightly acidified alcoholic solvent (e.g., methanol with 1% acetic acid) to protonate and solubilize the target compounds. Maceration or Soxhlet extraction can be employed.

    • Solvent Partitioning: After initial extraction and concentration, a liquid-liquid partitioning step can be used to separate compounds based on their polarity. For example, partitioning the crude extract between water and n-butanol can enrich the butanol fraction with peptides.

Part 2: Chromatographic Purification

Purification of the target peptide from the crude extract is typically achieved through a series of chromatographic steps.

  • Initial Fractionation (e.g., Column Chromatography):

    • Pack a column with a suitable stationary phase, such as silica gel or a reversed-phase C18 material.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing solvent polarity (for normal phase) or decreasing polarity (for reversed-phase). For example, a gradient of hexane to ethyl acetate for silica gel, or water to acetonitrile (often with 0.1% trifluoroacetic acid) for C18.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions using semi-preparative or preparative HPLC.

    • A reversed-phase C18 column is commonly used for peptide purification.

    • Employ a shallow gradient of acetonitrile in water (with 0.1% TFA) to achieve high-resolution separation.

    • Monitor the elution profile with a UV detector (typically at 214 nm and 280 nm for peptides).

    • Collect the peak corresponding to the target peptide.

Purification Start Crude Extract ColumnChrom Column Chromatography (e.g., Silica Gel or C18) Start->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions HPLC High-Performance Liquid Chromatography (Reversed-Phase C18) Fractions->HPLC PurePeptide Pure Dehydrovaline-containing Peptide HPLC->PurePeptide

Caption: A typical workflow for the purification of a dehydrovaline-containing peptide from a crude natural product extract.

Part 3: Structural Elucidation

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the peptide. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and obtain sequence information. The presence of the dehydrovaline residue will result in a mass that is 2 Da less than a standard valine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Will show characteristic signals for the vinyl protons of the dehydrovaline residue.

    • 13C NMR: Will reveal the presence of the sp2 hybridized carbons of the double bond.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure of the peptide, including the connectivity of the amino acid residues and the position of the dehydrovaline moiety.

Conclusion and Future Perspectives

2-Amino-3-methylbut-3-enoic acid represents a compelling example of how nature utilizes non-canonical amino acids to create bioactive peptides with significant therapeutic potential. The potent antibacterial activity of myxovalargin, driven by its unique mechanism of action, underscores the importance of exploring natural products for new drug leads. While the natural sources and biological activities of dehydrovaline-containing peptides are beginning to be understood, further research is needed to fully elucidate the enzymatic machinery responsible for its biosynthesis. A deeper understanding of this process could open up avenues for the bioengineering of novel peptide antibiotics. The continued investigation into the natural occurrence and functional role of 2-Amino-3-methylbut-3-enoic acid and other dehydroamino acids will undoubtedly contribute to the advancement of drug discovery and development.

References

  • The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition. Journal of the American Chemical Society. [Link]

  • The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition. Journal of the American Chemical Society. [Link]

  • The myxovalargins, new peptide antibiotics from Myxococcus fulvus (Myxobacterales). I. Cultivation, isolation, and some chemical and biological properties. The Journal of Antibiotics. [Link]

  • THE MYXOVALARGINS, NEW PEPTIDE ANTIBIOTICS FROM MYXOCOCCUS FULVUS (MYXOBACTERALES). ElectronicsAndBooks. [Link]

  • The myxobacterial antibiotic myxovalargin: Biosynthesis, structural revision, total synthesis and molecular characterization of ribosomal inhibition. ChemRxiv. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids. [Link]

  • Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy. [Link]

  • Dehydroamino acid residues in bioactive natural products. Natural Product Reports. [Link]

  • Efficient Synthesis of β,γ-Dehydrovaline. The Journal of Organic Chemistry. [Link]

  • Mining and engineering of valine dehydrogenases from a hot spring sediment metagenome for the synthesis of chiral non-natural L-amino acids. ResearchGate. [Link]

  • Dehydroalanine - Wikipedia. Wikipedia. [Link]

  • Studies in Valine Biosynthesis. ResearchGate. [Link]

  • [Peptide alkaloids. VII. Lasiodines A and B, alkaloids of Lasiodiscus marmoratus C. H. Wright (Rhamnaceae)]. Tetrahedron. [Link]

  • Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae. Journal of Bacteriology. [Link]

  • Purification and characterization of a novel valine dehydrogenase from Streptomyces aureofaciens. Biochimica et Biophysica Acta. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]

  • Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry. [Link]

  • Biosynthesis of Natural Products and Bioactive Compounds: Current Trends and Advances. Preprints.org. [Link]

  • A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance. Marine Drugs. [Link]

  • Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review. ResearchGate. [Link]

  • Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes. Frontiers in Microbiology. [Link]

  • The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Biosynthesis of natural products containing β-amino acids. Natural Product Reports. [Link]

  • Emerging technologies for the extraction of bioactives from mushroom waste. Food Production, Processing and Nutrition. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences. [Link]

  • Purification and Characterization of a New Peptide Antigen Extracted from Dermatophyte Mycelia. CORE. [Link]

Sources

Foundational

Structural and Mechanistic Comparison of 2-Amino-3-methylbut-3-enoic Acid and Valine: A Technical Guide

Executive Summary In the realm of non-canonical amino acids and peptidomimetics, the structural nuances between standard aliphatic amino acids and their unsaturated analogs dictate profound differences in chemical reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of non-canonical amino acids and peptidomimetics, the structural nuances between standard aliphatic amino acids and their unsaturated analogs dictate profound differences in chemical reactivity, enzymatic recognition, and pharmacological utility. This whitepaper provides an in-depth structural and mechanistic comparison between L-Valine and its unsaturated derivative, 2-Amino-3-methylbut-3-enoic acid (also known as -dehydrovaline or 3,4-didehydrovaline)[1].

Designed for drug development professionals and synthetic chemists, this guide explores the causality behind their divergent physical properties, outlines validated experimental protocols for their comparative analysis, and provides authoritative grounding for their application in peptide engineering.

Structural Overview and Causality

The Core Structural Divergence

Valine is a canonical, branched-chain amino acid characterized by a fully saturated isopropyl side chain. In contrast, 2-Amino-3-methylbut-3-enoic acid introduces a terminal double bond within the side chain, converting the isopropyl group into an isopropenyl group[1].

  • Valine SMILES: CC(C)O)N

  • 2-Amino-3-methylbut-3-enoic acid SMILES: CC(=C)O)N[1]

Mechanistic Implications of Unsaturation

The introduction of the -system in 2-Amino-3-methylbut-3-enoic acid fundamentally alters the molecule's electronic and steric profile:

  • Steric Rigidity: The hybridization of the -carbon restricts the rotational degrees of freedom of the side chain, locking it into a more planar conformation compared to the free-rotating isopropyl group of valine.

  • Electronic Reactivity: The terminal alkene serves as a latent electrophile or nucleophile depending on the reaction conditions, enabling cross-metathesis, Michael additions, and thiol-ene click chemistry—modifications impossible with standard valine.

  • Enzymatic Recognition: The altered steric bulk and electron density can act as a mechanism-based inhibitor for certain transaminases or altered binding kinetics in aminoacyl-tRNA synthetases.

Quantitative Data Comparison

The following table summarizes the structural and computed physical properties of both compounds, illustrating the impact of the double bond on molecular descriptors[1][2].

PropertyL-Valine2-Amino-3-methylbut-3-enoic acid
Molecular Formula
Molecular Weight 117.15 g/mol 115.13 g/mol
Side Chain Hybridization (Isopropyl) (Isopropenyl)
LogP (Predicted) -2.260.31
Topological Polar Surface Area 63.3 Ų63.3 Ų
Conformational Flexibility High (free rotation)Restricted (alkene planarity)

Experimental Workflows: Synthesis and Characterization

To utilize 2-Amino-3-methylbut-3-enoic acid in peptide synthesis, researchers must employ specific protection and coupling strategies to prevent unwanted side reactions at the alkene moiety.

Protocol: Fmoc-Protection of 2-Amino-3-methylbut-3-enoic acid

This protocol details the self-validating system for protecting the amine group while preserving the sensitive terminal alkene.

Step 1: Reagent Preparation Dissolve 10 mmol of 2-Amino-3-methylbut-3-enoic acid in 20 mL of a 10% aqueous solution. Cool the mixture to 0 °C in an ice bath to minimize side reactions.

Step 2: Fmoc-OSu Addition Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous stirring.

Step 3: Reaction Monitoring Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting amino acid via TLC (Ninhydrin stain; the primary amine will cease to stain upon complete protection).

Step 4: Workup and Isolation Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated Fmoc-protected amino acid with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo.

Step 5: Validation Confirm the structural integrity of the alkene via -NMR (look for terminal alkene protons at 4.8-5.0 ppm) and the Fmoc group (aromatic protons at 7.2-7.8 ppm).

Visualizing Structural Relationships

The following Graphviz diagram maps the conceptual and synthetic relationship between canonical valine, its desaturation pathway, and the resulting reactive nodes available in 2-Amino-3-methylbut-3-enoic acid.

StructuralComparison Valine L-Valine (Saturated Isopropyl) Enzymatic Enzymatic Desaturation (e.g., specific oxidases) Valine->Enzymatic Biological Pathway Synthetic Synthetic Elimination (from functionalized precursors) Valine->Synthetic Chemical Derivatization Dehydrovaline 2-Amino-3-methylbut-3-enoic acid (Isopropenyl Alkene) Reactivity1 Thiol-Ene Click Chemistry Dehydrovaline->Reactivity1 Reactivity Reactivity2 Cross-Metathesis Dehydrovaline->Reactivity2 Reactivity Reactivity3 Conformational Locking in Peptides Dehydrovaline->Reactivity3 Structural Impact Enzymatic->Dehydrovaline Synthetic->Dehydrovaline

Caption: Synthesis pathways and resulting chemical reactivity of 2-Amino-3-methylbut-3-enoic acid vs Valine.

Conclusion

The structural transition from the -hybridized isopropyl side chain of valine to the -hybridized isopropenyl group of 2-Amino-3-methylbut-3-enoic acid represents a powerful tool in peptide engineering. By leveraging the unique steric restrictions and the orthogonal reactivity of the terminal alkene, researchers can design peptidomimetics with enhanced stability, targeted covalent binding capabilities, and novel post-translational modification sites.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11332562, (2S)-2-amino-3-methylbut-3-enoic acid." PubChem, [Link]. Accessed 3 April 2026.

Sources

Exploratory

A Technical Guide to the Stereoisomers and Enantiomers of 2-Amino-3-methylbut-3-enoic Acid for Drug Development Professionals

Introduction 2-Amino-3-methylbut-3-enoic acid, a derivative of vinylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structural uniqueness, characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-methylbut-3-enoic acid, a derivative of vinylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structural uniqueness, characterized by a vinyl group attached to the α-carbon, imparts distinct chemical reactivity and conformational constraints.[1][2] These features make it a valuable chiral building block, or synthon, for creating more complex pharmaceutical compounds.[1] Furthermore, as an analogue of natural amino acids, it holds potential as an enzyme inhibitor, particularly for pyridoxal phosphate (PLP)-dependent enzymes, which are crucial in various metabolic pathways.[1][2] The stereochemistry of this molecule is paramount, as the spatial arrangement of its atoms dictates its biological activity. This guide provides an in-depth exploration of the stereoisomers of 2-Amino-3-methylbut-3-enoic acid, detailing their structure, stereoselective synthesis, analytical resolution, and pharmacological significance to equip researchers and drug developers with the foundational knowledge for its effective application.

Chapter 1: Fundamentals of Stereochemistry in 2-Amino-3-methylbut-3-enoic Acid

The cornerstone of this molecule's therapeutic potential lies in its chirality. Chirality, a property where a molecule is non-superimposable on its mirror image, is fundamental in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral.[]

1.1. The Chiral Center and Enantiomeric Pair

The structure of 2-Amino-3-methylbut-3-enoic acid features a single stereocenter at the alpha-carbon (C2). This carbon is bonded to four distinct substituent groups:

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A hydrogen atom (-H)

  • A 2-methylprop-1-en-1-yl group (-C(CH₃)=CH₂)

The presence of this single chiral center means that the molecule exists as a pair of enantiomers: (R)-2-Amino-3-methylbut-3-enoic acid and (S)-2-Amino-3-methylbut-3-enoic acid.[4][5][6][7] These molecules are mirror images of each other and, while possessing identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors in a chiral biological context.[] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse side effects.[][]

Fig 1. Enantiomers of 2-Amino-3-methylbut-3-enoic acid.

1.2. Physicochemical Properties

The key distinguishing physical property of enantiomers is their interaction with plane-polarized light. They rotate the plane of polarized light by equal amounts but in opposite directions. This property, known as optical activity, is a critical parameter for identifying and quantifying enantiomers.

Property(R)-Enantiomer(S)-Enantiomer
Chemical Formula C₅H₉NO₂C₅H₉NO₂
Molecular Weight 115.13 g/mol 115.13 g/mol
Chiral Center C2 (α-carbon)C2 (α-carbon)
Optical Rotation Equal in magnitude, opposite in sign ([α]D)Equal in magnitude, opposite in sign (-[α]D)
Solubility (achiral solvent) IdenticalIdentical
Melting/Boiling Point IdenticalIdentical

Chapter 2: Synthesis and Stereoselective Preparation

Obtaining enantiomerically pure forms of 2-Amino-3-methylbut-3-enoic acid is a critical step in its development as a pharmaceutical agent. This can be achieved either by separating a racemic mixture or, more efficiently, through asymmetric synthesis.

2.1. Racemic Synthesis

Traditional synthetic methods, such as the Strecker synthesis starting from 2-methyl-2-propenal, typically yield a racemic mixture—an equal (50:50) mixture of the (R)- and (S)-enantiomers. While effective for producing the basic molecular structure, this approach necessitates a subsequent, often challenging, resolution step.

2.2. Asymmetric Synthesis: A Targeted Approach

Modern synthetic chemistry prioritizes asymmetric synthesis, which aims to produce a single enantiomer directly, thereby avoiding the waste and complexity of resolving a racemate. For α-vinyl amino acids, a powerful strategy involves the alkylation of a chiral glycine-derived dienolate.[9]

Scientific Rationale: This method utilizes a "chiral auxiliary," a temporary chiral molecule that is attached to the starting material. This auxiliary directs the chemical reaction to occur preferentially on one face of the molecule, leading to the desired stereoisomer. The auxiliary is then removed to yield the enantiomerically enriched product. The (-)-8-(β-naphthyl)menthyl auxiliary has proven effective in this context, shielding one face of the dienolate intermediate and guiding alkylation to the opposite face.[9]

Fig 2. Workflow for Asymmetric Synthesis.

Protocol: Asymmetric Synthesis via Chiral Auxiliary

  • Preparation of Chiral Substrate: Couple a protected vinylglycine precursor with a suitable chiral auxiliary, such as (-)-8-(β-naphthyl)menthyl.

  • Dianion Generation: Treat the substrate with strong bases like Lithium Diisopropylamide (LDA) followed by n-Butyllithium (n-BuLi) at low temperature (e.g., -78 °C) to generate a specific dianionic dienolate.[9] This step is critical for establishing the correct enolate geometry.

  • Stereoselective Alkylation: Introduce the appropriate electrophile (in this case, a methylating agent for the final structure, though the reference describes a general approach for side-chain introduction) to the dianion solution. The chiral auxiliary directs the alkylation to occur from a specific face, inducing asymmetry.

  • Work-up and Purification: Quench the reaction and purify the resulting diastereomer by chromatography.

  • Auxiliary Cleavage: Remove the chiral auxiliary under conditions (e.g., hydrolysis) that do not racemize the newly formed stereocenter.

  • Deprotection and Isolation: Remove any remaining protecting groups to yield the final, enantiomerically enriched 2-Amino-3-methylbut-3-enoic acid.

Chapter 3: Resolution and Analysis of Enantiomers

For both quality control of asymmetric synthesis and for separating racemic mixtures, robust analytical techniques are essential.

3.1. Chiral Resolution by Diastereomeric Salt Formation

One of the most established methods for separating enantiomers is chemical resolution.[][10] This technique involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral acid or base.[10]

Principle of the Method: The reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.[10] After separation, the resolving agent is removed, yielding the isolated (R)- and (S)-enantiomers.

3.2. Gold Standard Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[11] This technique can either separate the enantiomers directly on a Chiral Stationary Phase (CSP) or indirectly by first derivatizing them into diastereomers that can be resolved on a standard achiral column.[12][13]

Protocol: Enantiomeric Purity Assessment by Direct Chiral HPLC

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids.[11]

  • Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A common system consists of a mixture of methanol or acetonitrile with water, containing a small amount of an acid (e.g., formic acid) or base to control the ionization state of the amino acid.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the 2-Amino-3-methylbut-3-enoic acid sample in the mobile phase.

  • System Suitability: Inject a racemic (50:50) standard to confirm that the system can adequately separate the two enantiomers (baseline resolution is ideal).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Sources

Foundational

An In-depth Technical Guide to 2-Amino-3-methylbut-3-enoic Acid (Dehydrovaline)

Introduction: The Significance of a Constrained Amino Acid 2-Amino-3-methylbut-3-enoic acid, more commonly known in the scientific community as dehydrovaline (ΔVal), is a non-proteinogenic α,β-unsaturated amino acid. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Constrained Amino Acid

2-Amino-3-methylbut-3-enoic acid, more commonly known in the scientific community as dehydrovaline (ΔVal), is a non-proteinogenic α,β-unsaturated amino acid. Its structure, characterized by a double bond between the α and β carbons, imparts significant conformational rigidity compared to its saturated counterpart, valine. This structural constraint is not merely a chemical curiosity; it is the foundation of dehydrovaline's unique chemical reactivity and its role in shaping the architecture and biological activity of peptides.

This guide provides a comprehensive overview of 2-amino-3-methylbut-3-enoic acid, from its synthesis and chemical properties to its biological significance and applications in drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in leveraging the unique properties of this and other dehydroamino acids in their work.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-3-methylbut-3-enoic acid is presented in the table below. It is important to note that some of these values, particularly for the free amino acid, are predicted due to its nature as a synthetic intermediate. The hydrochloride salt is a common, more stable form.

PropertyValueSource
Chemical Name (2R)-2-Amino-3-methyl-3-butenoic acid (R-enantiomer)[1]
Synonyms Dehydrovaline (ΔVal), (R)-Dehydrovaline[2]
CAS Number 60103-01-7 ((R)-enantiomer HCl)[1]
Molecular Formula C5H9NO2[2]
Molecular Weight 115.13 g/mol [2]
Appearance White crystalline solid (HCl salt)[1]
Boiling Point (Predicted) 255.2 ± 28.0 °C[1]
Flash Point (Predicted) 108.2 ± 24.0 °C[1]
Density (Predicted) 1.100 ± 0.06 g/cm³[1]

Synthesis of 2-Amino-3-methylbut-3-enoic Acid

The synthesis of α,β-dehydroamino acids like dehydrovaline is a well-explored area of organic chemistry, with several established methodologies. The choice of a particular synthetic route often depends on the desired scale, stereochemistry, and the protecting groups required for subsequent applications, such as peptide synthesis.

General Synthetic Strategies

The introduction of the α,β-double bond is the key challenge in synthesizing dehydroamino acids. Common strategies include:

  • Elimination Reactions: These are among the most common methods, starting from a saturated amino acid precursor with a suitable leaving group at the β-position.

  • Horner-Wadsworth-Emmons and Wittig Reactions: These classic olefination reactions can be adapted to form the double bond, often with good control over the geometry.

  • Erlenmeyer-Plöchl Azlactone Synthesis: This involves the condensation of an N-acylglycine with an aldehyde or ketone, followed by ring-opening of the resulting oxazolone (azlactone).

The following diagram illustrates a generalized workflow for the synthesis of α,β-dehydroamino acids.

G cluster_synthesis General Synthesis Workflow for α,β-Dehydroamino Acids start Saturated Amino Acid Precursor intermediate Intermediate with β-Leaving Group or Carbonyl Precursor start->intermediate Functional Group Manipulation elimination Elimination Reaction intermediate->elimination Base or Catalyst olefination Olefination (e.g., Wittig, HWE) intermediate->olefination Ylide or Phosphonate product α,β-Dehydroamino Acid elimination->product olefination->product

Caption: Generalized synthetic routes to α,β-dehydroamino acids.

Exemplary Protocol: N-Chlorination-Dehydrochlorination of Valine Methyl Ester

A specific and effective method for the synthesis of dehydrovaline involves the N-chlorination of a valine ester followed by base-induced dehydrochlorination. This method is advantageous as it starts from the readily available amino acid valine.

Step 1: N-Chlorination To a solution of L-valine methyl ester hydrochloride in an appropriate organic solvent (e.g., dichloromethane) at 0°C, is added a chlorinating agent such as tert-butyl hypochlorite. The reaction is typically stirred for a short period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Dehydrochlorination A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is then added to the reaction mixture. The base promotes the elimination of HCl, forming the desired α,β-double bond. The reaction is allowed to warm to room temperature and stirred until completion.

Step 3: Workup and Purification The reaction mixture is then subjected to a standard aqueous workup to remove the base and any water-soluble byproducts. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected dehydrovaline ester.

Step 4: Deprotection The ester and any N-protecting group (if used) are then removed under appropriate conditions (e.g., acid or base hydrolysis for the ester) to yield the final 2-amino-3-methylbut-3-enoic acid.

Chemical Reactivity and Synthetic Utility

The α,β-unsaturation in dehydrovaline makes it a versatile chemical "handle" for a variety of transformations.[3] This reactivity is particularly valuable for the late-stage modification of peptides and other biomolecules.[3]

Key Reactions
  • Michael Addition: The electrophilic β-carbon is susceptible to conjugate addition by a wide range of nucleophiles, including thiols (e.g., cysteine), amines, and carbon nucleophiles. This reaction is fundamental to the biosynthesis of lantibiotics, where enzyme-catalyzed Michael additions of cysteine residues to dehydroamino acids form the characteristic thioether cross-links.[3]

  • Radical Additions: Free radical additions to the double bond can be used to introduce a variety of functional groups and create novel, unnatural amino acid derivatives.[3]

  • Transition Metal-Catalyzed Cross-Coupling: The double bond can participate in reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.

  • Cycloadditions: Dehydroamino acids can act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to complex cyclic and heterocyclic structures.[3]

  • Hydrogenation: Asymmetric hydrogenation of the double bond is a powerful method for the synthesis of enantiomerically pure non-canonical amino acids.

The following diagram illustrates the diverse reactivity of the dehydroamino acid scaffold.

G cluster_reactions Chemical Transformations cluster_products Resulting Structures dhAA α,β-Dehydroamino Acid (e.g., Dehydrovaline) michael Michael Addition (Thiol, Amine Nucleophiles) dhAA->michael Nucleophile radical Radical Addition dhAA->radical Radical Initiator cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) dhAA->cross_coupling Transition Metal Catalyst cycloaddition Cycloaddition (e.g., Diels-Alder) dhAA->cycloaddition Diene/Dipole hydrogenation Asymmetric Hydrogenation dhAA->hydrogenation H₂, Chiral Catalyst thioether Thioether-linked Adducts michael->thioether unnatural_aa Novel Unnatural Amino Acids radical->unnatural_aa functionalized_aa Aryl/Alkynyl-substituted Amino Acids cross_coupling->functionalized_aa cyclic_aa Cyclic Amino Acid Derivatives cycloaddition->cyclic_aa chiral_aa Enantiopure Saturated Amino Acids hydrogenation->chiral_aa

Caption: Reactivity of the α,β-dehydroamino acid scaffold.

Biological Activity and Significance

Dehydrovaline is not just a synthetic curiosity; it is found in a number of naturally occurring bioactive peptides. Its presence often confers unique structural and functional properties to these molecules.

Natural Occurrence

Dehydropeptides are primarily isolated from bacteria, but also from fungi, marine invertebrates, and even some plants.[4][5] These compounds exhibit a range of biological activities, including antibiotic, antifungal, antitumor, and phytotoxic effects.[4][5] The first report of a dehydrovaline residue in a natural product was in lasiodine A, a linear tetrapeptide from the plant Lasiodiscus marmoratus.[4]

Conformational Effects on Peptides

The planar sp2 hybridization of the α and β carbons in dehydrovaline significantly restricts the conformational freedom of the peptide backbone.[4] This makes dehydroamino acids potent inducers of specific secondary structures, such as β-turns. However, studies on model peptides containing dehydrovaline have shown that, unlike dehydrophenylalanine or dehydroleucine which tend to stabilize β-turns, dehydrovaline-containing peptides often adopt a more extended conformation.[6] This highlights the important role that the steric bulk of the side chain plays in determining the conformational preferences of dehydropeptides.[6]

Enzyme Inhibition

Unsaturated amino acids are known to act as irreversible inhibitors of certain enzymes, often through a "suicide substrate" mechanism.[7] While specific studies on dehydrovaline as an enzyme inhibitor are not extensively detailed in the initial search, related compounds like 2-amino-3-butenoic acid have been shown to irreversibly inhibit enzymes such as aspartate aminotransferase.[8] The electrophilic nature of the β-carbon in dehydrovaline makes it a plausible candidate for covalent modification of active site nucleophiles in target enzymes. This is an area ripe for further investigation.

Applications in Drug Development and Research

The unique properties of dehydrovaline make it an attractive building block in medicinal chemistry and chemical biology.

Peptide-Based Therapeutics

The incorporation of dehydrovaline into peptide drug candidates can offer several advantages:

  • Increased Proteolytic Stability: The non-natural structure can render peptides more resistant to degradation by proteases.

  • Conformational Constraint: By locking the peptide backbone into a specific conformation, it is possible to enhance binding affinity and selectivity for a biological target.

  • Bio-orthogonal Chemistry: The reactive double bond can be used for the site-specific conjugation of drugs, imaging agents, or other molecules to a peptide scaffold.[9]

Probes for Chemical Biology

Dehydrovaline and other dehydroamino acids are valuable tools for studying biological processes. They can be incorporated into proteins to probe protein structure and function, or used to develop activity-based probes for identifying and characterizing enzymes.[10]

Imaging Agents

Radiolabeled analogues of unsaturated amino acids have been explored for medical imaging. For instance, a bromo-substituted derivative of a related unsaturated amino acid, (S)-amino-2-methyl-4-[76Br]-bromo-3-(E)-butenoic acid, has been investigated for brain tumor imaging, targeting amino acid transporters that are upregulated in cancer cells.[11]

Future Perspectives

2-Amino-3-methylbut-3-enoic acid represents a fascinating intersection of synthetic chemistry, peptide science, and chemical biology. While much is known about the general class of α,β-dehydroamino acids, the specific biological roles and therapeutic potential of dehydrovaline itself remain an area of active exploration. Future research is likely to focus on:

  • Discovery of Novel Bioactive Peptides: Elucidating the structures and functions of new dehydrovaline-containing natural products.

  • Enzyme Target Identification: Systematically screening dehydrovaline against panels of enzymes to identify novel inhibitors.

  • Advanced Peptide Design: Using computational methods to predict the conformational impact of dehydrovaline incorporation and to design peptides with enhanced therapeutic properties.

  • Biocatalysis: Developing and optimizing enzymatic methods for the synthesis of dehydrovaline and its derivatives, offering greener and more stereoselective routes.

References

  • Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Organic Letters, 6(3), 449-452. [Link]

  • Dehydroamino acids: Chemical multi-tools for late-stage diversification. RSC Chemical Biology, 2(3), 779-793. [Link]

  • Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. BYU ScholarsArchive. [Link]

  • 2-Amino-3-methylpent-3-enoic acid. PubChem. [Link]

  • 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Organic & Biomolecular Chemistry, 16(34), 6136-6148. [Link]

  • Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 31(11), 1476-1494. [Link]

  • Synthesis of β-Silyl-α-amino Acid Derivatives by Cu-Catalyzed Regio- and Enantioselective Silylamination of α,β-Unsaturated Esters. Organic Letters, 24(6), 1484-1489. [Link]

  • Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. The Journal of Organic Chemistry, 74(17), 6527-6532. [Link]

  • α,β-Dehydroamino Acids. ResearchGate. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

  • Synthesis of α-amino acids with β,γ-unsaturated side chains. Semantic Scholar. [Link]

  • Synthesis of βγ-unsaturated α-amino-acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 46(11), 2419-2441. [Link]

  • (S)-2-Amino-3-methylbut-3-enoic Acid. Pharmaffiliates. [Link]

  • Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-3863. [Link]

  • L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine. Biochemical and Biophysical Research Communications, 106(2), 251-255. [Link]

  • Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. Molecular Pharmaceutics, 10(6), 2376-2385. [Link]

  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 62(29), 153175. [Link]

  • Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology, 2(1), 19-27. [Link]

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 38(6), 545-550. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. ResearchGate. [Link]

  • Insight into the Structure of Victorin, the Host-Selective Toxin from the Oat Pathogen Cochliobolus victoriae. Studies of the Unique Dehydroamino Acid β-Chlorodehydroalanine. Molecules, 28(15), 5678. [Link]

  • Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology, 2(1), 19-27. [Link]

  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Catalysts, 10(1), 108. [Link]

  • Dehydrovaline. PubChem. [Link]

  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5719. [Link]

  • 2-Hydroxy-3-methylbut-3-enoic acid. PubChem. [Link]

  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Molecules, 31(6), 1935. [Link]

  • Enzyme Inhibitors and Activators. IntechOpen. [Link]

  • Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. International Journal of Molecular Sciences, 24(8), 7175. [Link]

  • Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. Molecules, 27(6), 1879. [Link]

  • Method for preparing 3-methyl-2-butenoic acid.

Sources

Exploratory

2-Amino-3-methylbut-3-enoic Acid (β,γ-Dehydrovaline): A Comprehensive Technical Guide on Synthesis, Properties, and Biological Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals In the realm of unnatural amino acid synthesis and enzyme inhibitor design, few motifs present as compelling a challenge—and as powerfu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

In the realm of unnatural amino acid synthesis and enzyme inhibitor design, few motifs present as compelling a challenge—and as powerful a pharmacological tool—as β,γ-unsaturated amino acids. As a Senior Application Scientist, I frequently encounter the thermodynamic pitfalls associated with synthesizing 2-amino-3-methylbut-3-enoic acid (commonly known as β,γ-dehydrovaline or 3,4-didehydrovaline)[1].

This technical whitepaper establishes a robust framework for its synthesis, analytical characterization, and application. By mapping out the causality behind synthetic choices and detailing self-validating experimental protocols, this guide serves as an authoritative resource for successfully integrating this highly reactive moiety into complex natural products, such as the antimitotic hexapeptide Phomopsin A[2], or utilizing it as a mechanism-based enzyme inhibitor.

Chemical Identity & Physicochemical Profiling

Accurate identification of β,γ-dehydrovaline is essential due to its sensitive unsaturation profile, which is prone to isomerization into the thermodynamically more stable α,β-dehydrovaline. The compound exists in multiple stereoisomeric forms, with the (S)-enantiomer being the most biologically relevant for natural product synthesis[2].

Table 1: Key Identifiers and Computed Properties
PropertyValueSource
IUPAC Name (2S)-2-amino-3-methylbut-3-enoic acid1[1]
Common Synonyms β,γ-Dehydrovaline; 3,4-DidehydrovalineLiterature[2]
Molecular Formula C5H9NO21[1]
Molecular Weight 115.13 g/mol 1[1]
CAS Registry Number (S-isomer) 61376-23-63[4]
CAS Registry Number (R-isomer HCl) 60103-01-75[5]
Exact Mass 115.0633 Da1[1]
Topological Polar Surface Area 63.3 Ų1[1]
XLogP3-AA -1.91[1]

Chemical Synthesis: Overcoming Thermodynamic Hurdles

Expertise & Experience: The primary challenge in synthesizing β,γ-unsaturated amino acids is the strong thermodynamic driving force for the double bond to migrate into conjugation with the carboxylate group. Traditional methods, such as the oxidative degradation of natural amino acids, often fail or yield inseparable mixtures of α,β- and β,γ-isomers[6]. Consequently, modern, high-yielding syntheses employ masked olefins (such as selenides) or highly controlled elimination protocols from chiral pool precursors like D- or L-serine[2].

Protocol: Stereoselective Synthesis via Selenide Intermediates

The following protocol outlines a highly efficient route utilizing a phenylseleno group to mask the double bond until the final stages, preventing premature conjugation, as established by researchers in advanced organic synthesis[6].

Step 1: Lactone Cleavage and Selenide Introduction

  • Procedure: Reduce diphenyldiselenide with NaBH₄ in degassed dimethylformamide (DMF). Add the citraconic anhydride-derived lactone substrate and heat the reaction mixture to 120 °C for 4 hours.

  • Causality: The selenide acts as a masked olefin. Introducing it early establishes the carbon skeleton while preventing the double bond from migrating into conjugation with the carbonyl during intermediate steps.

  • Validation & Quality Control: Monitor the reaction via ¹H NMR for the disappearance of lactone ring protons and the appearance of aromatic phenylseleno multiplets (δ 7.25–7.55 ppm).

Step 2: Asymmetric Azidation

  • Procedure: Cool a solution of the oxazolidinone derivative in THF to -78 °C. Deprotonate with KHMDS (1.1 equiv) for 40 minutes, then add a pre-cooled solution of trisyl azide (1.2 equiv) via cannula.

  • Causality: KHMDS selectively forms the enolate without displacing the selenide. Trisyl azide approaches from the less hindered face of the chiral auxiliary, stereoselectively establishing the critical α-amino equivalent.

  • Validation & Quality Control: Confirm diastereomeric excess (>95% de) using chiral HPLC before proceeding to the cleavage step to ensure the integrity of the stereocenter.

Step 3: Chiral Auxiliary Cleavage

  • Procedure: Treat the compound with LiOH (2.5 equiv) in a THF/H₂O mixture at 0 °C for 30 minutes. Quench and extract with CH₂Cl₂.

  • Causality: Mild basic conditions at 0 °C are strictly required to hydrolyze the imide bond to yield the free carboxylic acid while preventing epimerization at the newly formed α-center.

  • Validation & Quality Control: Mass spectrometry must confirm the loss of the chiral auxiliary mass, leaving the 2-azido-3-methyl-4-(phenylseleno)butanoic acid intermediate.

Step 4: Oxidative Elimination and Reduction

  • Procedure: Oxidize the selenide using mCPBA or H₂O₂ at -20 °C to form the selenoxide, which undergoes spontaneous syn-elimination upon warming to room temperature. Reduce the azide via Staudinger reaction (PPh₃/H₂O).

  • Causality: The syn-elimination of the selenoxide is highly regioselective and kinetically controlled, forming the β,γ-double bond without allowing it to equilibrate to the thermodynamically favored α,β-isomer.

  • Validation & Quality Control: ¹H NMR must show terminal vinyl protons (δ 4.90–5.10 ppm) and an intact α-proton (δ 4.10–4.60 ppm). The absence of conjugated olefinic protons validates the structural integrity of the β,γ-dehydrovaline product.

SyntheticWorkflow S1 1. Starting Material (Citraconic Anhydride) S2 2. Masked Olefin Introduction (Phenylselenide Addition) S1->S2 S3 3. Stereocenter Establishment (Asymmetric Azidation) S2->S3 S4 4. Oxidative Elimination (Syn-Elimination to β,γ-Alkene) S3->S4 S5 5. Deprotection & Reduction (β,γ-Dehydrovaline) S4->S5

Caption: Retrosynthetic and forward logical workflow for β,γ-Dehydrovaline synthesis avoiding α,β-conjugation.

Biological Mechanism of Action: Suicide Inhibition

Beyond its utility as a building block for complex natural products like Phomopsin A[2], β,γ-dehydrovaline is highly valued in enzymology as an irreversible, mechanism-based (suicide) inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.

Mechanistic Rationale: The unconjugated nature of the β,γ-double bond is the exact feature that makes this molecule a potent inhibitor.

  • External Aldimine Formation: The α-amino group of β,γ-dehydrovaline enters the active site and forms a Schiff base (external aldimine) with the PLP cofactor.

  • Proton Abstraction: The enzyme's active site base, attempting to perform its normal catalytic cycle, abstracts the α-proton from the amino acid.

  • Electrophilic Activation: Because of the β,γ-unsaturation, the abstraction of the α-proton causes the double bond to shift into conjugation with the imine. This rapidly forms a highly reactive α,β-unsaturated ketimine, which acts as a potent Michael acceptor.

  • Covalent Alkylation: A proximal nucleophilic residue within the enzyme's active site attacks this Michael acceptor, irreversibly covalently modifying the enzyme and permanently destroying its catalytic function.

PLPInhibition A 1. PLP-Enzyme Active Site + β,γ-Dehydrovaline B 2. Schiff Base Formation (External Aldimine) A->B C 3. α-Proton Abstraction by Active Site Base B->C D 4. Conjugated Michael Acceptor (Electrophilic Intermediate) C->D E 5. Covalent Adduct Formation (Irreversible Inhibition) D->E

Caption: Mechanism of PLP-dependent enzyme suicide inhibition by β,γ-unsaturated amino acids.

Conclusion

The synthesis and application of 2-amino-3-methylbut-3-enoic acid highlight the intricate balance between thermodynamic stability and kinetic control in organic synthesis. By utilizing masked olefins and mild deprotection strategies, researchers can successfully access this highly reactive moiety. Its unique structural properties not only make it an essential component for the total synthesis of complex antimitotic agents but also a precision tool for the targeted covalent inhibition of PLP-dependent enzymes.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Amino-3-methylbut-3-enoic Acid in Novel Drug Discovery

Introduction: The Emerging Potential of a Unique Unnatural Amino Acid 2-Amino-3-methylbut-3-enoic acid, also known as α,β-dehydrovaline (ΔVal), is a non-proteinogenic α,β-unsaturated amino acid. Its distinctive structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of a Unique Unnatural Amino Acid

2-Amino-3-methylbut-3-enoic acid, also known as α,β-dehydrovaline (ΔVal), is a non-proteinogenic α,β-unsaturated amino acid. Its distinctive structural feature, a carbon-carbon double bond between the α and β positions, imparts unique chemical and biological properties that are increasingly being harnessed in the field of novel drug discovery. This unsaturated nature introduces conformational rigidity into peptide backbones and provides a reactive center for covalent interactions, making it a valuable building block for designing targeted therapeutics.

Naturally found in some microbial peptides with antibiotic, antifungal, and antitumor activities, dehydrovaline's potential extends far beyond its natural origins.[1] In medicinal chemistry, the incorporation of dehydroamino acids like ΔVal into peptides can enhance their proteolytic stability, a significant hurdle for many peptide-based drugs.[2][3] Furthermore, the electrophilic nature of the α,β-unsaturated system makes 2-Amino-3-methylbut-3-enoic acid a precursor for irreversible enzyme inhibitors, a class of drugs known for their high potency and prolonged duration of action.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for leveraging the unique properties of 2-Amino-3-methylbut-3-enoic acid in the discovery of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-Amino-3-methylbut-3-enoic acid is crucial for its effective application in drug discovery workflows.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-methylbut-3-enoic acidPubChem
Synonyms α,β-Dehydrovaline, ΔValN/A
CAS Number 61376-23-6[4]
Molecular Formula C5H9NO2[4]
Molecular Weight 115.13 g/mol [4]
Appearance White crystalline solid[2]
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Application I: Irreversible Enzyme Inhibition

Scientific Rationale

The α,β-unsaturated carbonyl moiety in 2-Amino-3-methylbut-3-enoic acid acts as a Michael acceptor.[5] This allows it to react with nucleophilic residues, such as cysteine or lysine, commonly found in the active sites of enzymes.[5] This covalent bond formation leads to irreversible inhibition, permanently inactivating the enzyme.[6][7] This mechanism is particularly attractive for developing potent and long-acting drugs. For instance, 2-amino-3-butenoic acid, a related compound, has been shown to be an irreversible inhibitor of aspartate aminotransferase.[8]

G

Mechanism of irreversible enzyme inhibition.
Protocol: In Vitro Irreversible Enzyme Inhibition Assay

This protocol provides a general framework for assessing the irreversible inhibition of a target enzyme by 2-Amino-3-methylbut-3-enoic acid or its derivatives. The specific enzyme, substrate, and detection method will need to be optimized for the system under investigation.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • 2-Amino-3-methylbut-3-enoic acid (or derivative)

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of 2-Amino-3-methylbut-3-enoic acid in an appropriate solvent (e.g., water, DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Pre-incubation:

    • In a 96-well plate, add the enzyme solution to wells containing either the assay buffer (control) or different concentrations of the inhibitor.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at the optimal temperature for the enzyme. This step allows for the time-dependent inactivation characteristic of irreversible inhibitors.

  • Initiation of Reaction:

    • Following the pre-incubation, add the substrate to each well to initiate the enzymatic reaction. The final volume in each well should be consistent.

  • Kinetic Measurement:

    • Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the specific substrate and product.

    • Continue monitoring the reaction progress until the control reaction (without inhibitor) shows a linear rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration and pre-incubation time point from the linear portion of the progress curves.

    • Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

    • Determine the pseudo-first-order rate constant of inactivation (k_obs) at each inhibitor concentration by fitting the data to a single exponential decay model.

    • Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the dissociation constant (K_I).

Application II: Development of Novel Anticancer Agents

Scientific Rationale

The unique structural and chemical properties of 2-Amino-3-methylbut-3-enoic acid make it a compelling candidate for anticancer drug development. Many cancer cells exhibit altered metabolic pathways and an increased reliance on specific enzymes for survival and proliferation.[9] The ability of dehydrovaline to act as an irreversible enzyme inhibitor can be exploited to target these cancer-specific vulnerabilities. Furthermore, its incorporation into peptides can lead to the development of novel peptide-based cancer therapeutics with enhanced stability and cell-penetrating capabilities.

G

Workflow for anticancer drug discovery.
Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol details the steps to evaluate the cytotoxic effects of 2-Amino-3-methylbut-3-enoic acid on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 2-Amino-3-methylbut-3-enoic acid

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Amino-3-methylbut-3-enoic acid in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Application III: Development of Novel Antimicrobial Agents

Scientific Rationale

The emergence of multidrug-resistant pathogens presents a significant global health threat. Dehydroamino acids, including dehydrovaline, are found in naturally occurring antimicrobial peptides.[1] Their presence can contribute to the peptide's efficacy and stability. 2-Amino-3-methylbut-3-enoic acid can be used as a standalone agent or incorporated into peptide scaffolds to develop novel antimicrobial agents. Its potential to irreversibly inhibit essential microbial enzymes makes it a promising lead for new classes of antibiotics and antifungals.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of 2-Amino-3-methylbut-3-enoic acid against bacterial and fungal strains.[15][16][17][18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-Amino-3-methylbut-3-enoic acid

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution:

    • Prepare a stock solution of 2-Amino-3-methylbut-3-enoic acid in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Application IV: Synthesis of Modified Peptides with Enhanced Properties

Scientific Rationale

The incorporation of 2-Amino-3-methylbut-3-enoic acid into peptides offers a powerful strategy to overcome some of the inherent limitations of peptide-based therapeutics, such as poor stability and low bioavailability.[2][3] The rigidifying effect of the double bond can lock the peptide into a bioactive conformation, enhancing its binding affinity to the target.[21] Furthermore, the resistance of the dehydrovaline-containing peptide bond to enzymatic cleavage can significantly increase its in vivo half-life.

G

General workflow for synthesizing dehydrovaline-containing peptides.
Protocol: Solid-Phase Synthesis of a Dehydrovaline-Containing Peptide (Azlactone Method)

This protocol outlines a general approach for incorporating dehydrovaline into a peptide using solid-phase peptide synthesis (SPPS) via an azlactone intermediate.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Piperidine solution (20% in DMF)

  • Dehydrating agent (e.g., EDC/CuCl)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, ether)

  • HPLC for purification

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF.

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Peptide Chain Elongation:

    • Couple the desired Fmoc-protected amino acids sequentially to the growing peptide chain using standard SPPS protocols (coupling, washing, deprotection).

  • Incorporation of the Dehydrovaline Precursor:

    • Couple a protected β-hydroxy-valine residue at the desired position in the peptide sequence.

  • Azlactone Formation and Dehydration:

    • Treat the resin-bound peptide with a dehydrating agent (e.g., EDC/CuCl) to simultaneously form the azlactone and the α,β-double bond of the dehydrovaline residue.

  • Continuation of Peptide Synthesis (if necessary):

    • Continue elongating the peptide chain by coupling additional amino acids to the N-terminus of the dehydrovaline-containing peptide.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly and dry it.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold ether, centrifuge, and collect the pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and, if necessary, NMR spectroscopy.

Conclusion

2-Amino-3-methylbut-3-enoic acid is a versatile and powerful building block in the arsenal of medicinal chemists and drug discovery scientists. Its unique ability to induce conformational constraints, enhance proteolytic stability, and act as an irreversible inhibitor opens up new avenues for the design of potent and selective therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this remarkable unnatural amino acid in their quest for novel drugs to address unmet medical needs.

References

  • Banerjee, R., & Basu, G. (2004). Peptide Design Using α,β-Dehydro Amino Acids: From β-Turns to Helical Hairpins. Journal of Peptide Research, 63(4), 313-323.
  • Clyte. (2025, December 24).
  • Castle, S. (2021). Impact of dehydroamino acids on peptide structure and stability. Pacifichem 2021.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-protocol. (2017). 3.7. Minimal Inhibitory Concentration (MIC)
  • Bio-protocol. (2022). 4.2.2. Antifungal Susceptibility Testing.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Emery Pharma. (2016, September 1).
  • Ellinghaus, H. (2021, September 27).
  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Biology LibreTexts. (2024, November 23). 13.
  • de-Souza-Silva, C. M., et al. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. JoVE.
  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-3863.
  • ACS Publications. (2025, January 14).
  • Wikipedia. (n.d.). Michael addition reaction.
  • Jalan, A., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 77, 153175.
  • Siodłak, D. (2014). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 46(11), 2471-2483.
  • Pierce, B. S., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 645-654.
  • Hope, W. W., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S10-S16.
  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587.
  • Pinto, M. F., & Lameira, J. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering, 9(11), 1335-1350.
  • BenchChem. (2026). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
  • Lerchen, H. G., et al. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 594-603.
  • Bio-Rad. (n.d.). Irreversible Inhibitors.
  • Anax Laboratories. (n.d.). (S)-2-amino-3-methylbut-3-enoic acid.
  • Pearson. (n.d.). Irreversible Inhibition Explained: Definition, Examples, Practice & Video Lessons.
  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition.
  • BYU ScholarsArchive. (2021, June 16).
  • Kastner, D. W., et al. (2017). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Organic Letters, 19(21), 5852-5855.
  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 18.8 Enzyme Inhibition.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • A2B Chem. (n.d.). 60103-01-7 | (R)-2-Amino-3-methylbut-3-enoic acid.
  • El-Sayed, M. A. A., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8206-8230.
  • MDPI. (2023, February 2).

Sources

Application

Application Note: Strategic Utilization of 2-Amino-3-methylbut-3-enoic Acid in Chiral Synthesis and Peptide Engineering

Executive Summary The non-proteinogenic amino acid 2-Amino-3-methylbut-3-enoic acid (commonly known as β,γ-dehydrovaline) has emerged as a highly valuable chiral building block in advanced organic synthesis and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-proteinogenic amino acid 2-Amino-3-methylbut-3-enoic acid (commonly known as β,γ-dehydrovaline) has emerged as a highly valuable chiral building block in advanced organic synthesis and drug development[1]. Characterized by its unique β,γ-unsaturation and branched architecture, this compound serves as a critical conformational restrictor in peptide therapeutics and an irreversible inhibitor of pyridoxal phosphate-dependent enzymes[2]. This application note provides an in-depth technical guide on the physicochemical properties, mechanistic challenges of its synthesis, and validated experimental protocols for its stereoselective preparation and peptide incorporation.

Physicochemical Profile and Structural Significance

The structural uniqueness of β,γ-dehydrovaline lies in the rigidity imparted by its double bond, which severely limits the available conformational space of the peptide backbone compared to saturated analogues[3]. This rigidity is highly effective in disrupting β-sheet formation—a critical mechanism in modulating neurodegenerative conditions such as Alzheimer's disease[4].

Table 1: Physicochemical Properties of (R)-2-Amino-3-methylbut-3-enoic acid HCl [5][6]

PropertyValue
Chemical Name (2R)-2-Amino-3-methylbut-3-enoic acid hydrochloride
CAS Number 60103-01-7
Molecular Formula C₅H₁₀ClNO₂ (HCl salt)
Molecular Weight 151.59 g/mol (HCl salt) / 115.13 g/mol (Free base)
Predicted Density 1.100 ± 0.06 g/cm³
Predicted Boiling Point 255.2 ± 28.0 °C
Flash Point 108.2 ± 24.0 °C

Mechanistic Insights: Overcoming Alkene Migration

The primary synthetic hurdle in producing β,γ-dehydrovaline is the strong thermodynamic driving force that favors the migration of the double bond into conjugation with the carboxylate group, thereby forming the more stable α,β-dehydrovaline[1].

Traditional asymmetric syntheses, such as the Schöllkopf bis-lactim ether approach, typically result in a 3:2 mixture favoring the undesired conjugated α,β-isomer despite extensive optimization[1]. To bypass this thermodynamic trap, Woiwode and Wandless developed a highly efficient stereospecific selenoxide elimination strategy [2]. By oxidizing a chiral selenide precursor under mild conditions, a syn-elimination occurs rapidly. The critical mechanistic advantage here is the precise control of thermal energy: the elimination proceeds at 40 °C, which is sufficient to expel selenenic acid but strictly below the activation energy required for the alkene to migrate into conjugation[2].

Synthetic Workflow Visualization

G N1 Chiral Precursor (Evans Auxiliary) N2 Selenide Intermediate (Stereoselective) N1->N2 Electrophilic Selenation N3 Selenoxide (Oxidation) N2->N3 H2O2, Pyridine CCl4, 2h, RT N4 β,γ-Dehydrovaline (Target Molecule) N3->N4 Thermal Elimination 40°C, 12h

Figure 1: Stereoselective synthesis workflow of β,γ-dehydrovaline via selenoxide elimination.

Experimental Protocols

Protocol A: Stereospecific Synthesis of β,γ-Dehydrovaline via Selenoxide Elimination

Adapted from the validated methodology of Woiwode & Wandless[2].

Objective: To generate the β,γ-unsaturated moiety cleanly without triggering alkene isomerization. Self-Validation Checkpoint: Strict temperature control is mandatory. Exceeding 50 °C will result in measurable contamination by the α,β-isomer.

  • Preparation: Dissolve the Boc-protected chiral selenide precursor in carbon tetrachloride (CCl₄).

    • Causality: CCl₄ is utilized as a non-polar, aprotic solvent that stabilizes the intermediate and prevents unwanted nucleophilic side reactions during the oxidation phase.

  • Oxidation: Add a catalytic amount of pyridine followed by hydrogen peroxide (H₂O₂).

    • Causality: Pyridine acts as a mild buffering agent to neutralize acidic byproducts (such as selenenic acid) generated during the reaction. Acidic environments can inadvertently catalyze the migration of the newly formed double bond.

  • Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% EtOAc/Hexane system until the starting selenide spot is completely consumed, indicating full conversion to the selenoxide[2].

  • Elimination: Heat the reaction mixture precisely to 40 °C and maintain for 12 hours.

    • Causality: This specific thermal threshold provides the exact kinetic energy required for the syn-elimination of selenenic acid while preventing thermodynamic equilibration to the conjugated isomer[2].

  • Purification: Quench the reaction, extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography.

    • Expected Yield: ~75% of the pure β,γ-unsaturated amino acid[2].

Protocol B: Peptide Coupling of β,γ-Dehydrovaline

Adapted from solution-phase peptide synthesis methodologies[3].

Objective: To incorporate the synthesized β,γ-dehydrovaline into a peptide backbone without inducing racemization or alkene migration.

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and N-methylmorpholine in anhydrous THF. Cool the mixture to -10 °C.

  • Mixed Anhydride Formation: Add isobutyl chloroformate dropwise and stir for 10 minutes.

    • Causality: Highly basic or room-temperature coupling reagents (like HATU/DIPEA) can promote base-catalyzed isomerization of the double bond. The mixed anhydride method at sub-zero temperatures effectively mitigates this risk, ensuring the structural integrity of the β,γ-unsaturation[3].

  • Coupling: Add the β,γ-dehydrovaline methyl ester to the chilled solution. Stir for 2 hours in an ice bath, then allow it to slowly warm to room temperature overnight[3].

  • Workup: Remove the solvent in vacuo, dissolve the residue in ethyl acetate, and wash successively with saturated NaHCO₃, 0.1 N HCl, and brine. Dry over anhydrous Na₂SO₄ to yield the target dipeptide.

Comparative Analysis of Synthetic Strategies

Table 2: Comparison of Synthesis Methods for Dehydrovaline[1][2][4]

Synthesis StrategyIsomeric PurityTypical YieldKey AdvantagePrimary Limitation
Schöllkopf Bis-lactim Ether Low (3:2 α,β to β,γ)ModerateUtilizes readily available starting materials (D-valine, glycine).Thermodynamic migration heavily favors the undesired α,β-isomer.
Selenoxide Elimination High (Exclusive β,γ)~75% (Final step)Mild conditions entirely prevent alkene conjugation.Requires multi-step preparation of chiral selenide precursors.
Azlactone Chemistry ModerateLow to Mod.Useful for incorporating bulky ΔAAs directly into complex peptides.Sluggish reaction kinetics and moderate amidation/ring-opening yields.

Applications in Advanced Drug Development

  • Natural Product Total Synthesis: β,γ-dehydrovaline is a crucial intermediate in the total synthesis of Phomopsin A, a highly complex antimitotic macrocyclic peptide that binds to microtubules and inhibits cellular proliferation[1][2].

  • Anticancer Peptide Mimetics: The compound is utilized as a streamlined surrogate for ΔIle in the synthesis of Yaku'amide A analogues. Incorporating this symmetrical, bulky dehydroamino acid significantly decreases the overall number of synthetic steps while maintaining potent anticancer biological activity[4].

  • Neurodegenerative Disease Modulation: Due to its lack of an amide proton (when substituted) and extreme structural rigidity, β,γ-dehydrovaline is strategically engineered into Tau-model hexapeptides to successfully inhibit the β-sheet formations characteristic of Alzheimer's disease progression[4].

References

  • Woiwode, T. F., & Wandless, T. J. (1999). Efficient Synthesis of β,γ-Dehydrovaline. The Journal of Organic Chemistry, 64(20), 7670-7674. American Chemical Society. URL:[Link]

  • Chauhan, V. S., et al. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Biosciences. Indian Academy of Sciences. URL: [Link]

  • Woiwode, T. F., & Wandless, T. J. (1999). Efficient Synthesis of β,γ-Dehydrovaline (Stanford University Repository). URL:[Link]

  • BYU ScholarsArchive (2022). Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. Brigham Young University. URL:[Link]

Sources

Method

Application Notes and Protocols for the Characterization of 2-Amino-3-methylbut-3-enoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides a detailed overview of the essential analytical techniques for the structural elucidation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed overview of the essential analytical techniques for the structural elucidation and characterization of 2-Amino-3-methylbut-3-enoic acid, a non-proteinogenic, unsaturated amino acid. This document outlines the theoretical underpinnings and practical, step-by-step protocols for a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the synthesis, purification, and characterization of novel amino acid analogs.

Introduction: The Significance of 2-Amino-3-methylbut-3-enoic acid Characterization

2-Amino-3-methylbut-3-enoic acid is an unsaturated analog of the essential amino acid valine. Its unique structural features, including a chiral center and a terminal double bond, make it a molecule of interest in various fields, from peptide synthesis to the development of novel therapeutic agents. The presence of the double bond introduces conformational rigidity and potential for further chemical modification, making it a valuable building block for drug design.

Accurate and comprehensive characterization is paramount to confirm the identity, purity, and stereochemistry of 2-Amino-3-methylbut-3-enoic acid. This ensures the reliability of downstream applications and is a critical component of regulatory submissions in drug development. This guide provides a suite of robust analytical methods to achieve a thorough characterization of this unique amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms and their connectivity. For 2-Amino-3-methylbut-3-enoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Expected ¹H and ¹³C NMR Spectral Features

Based on the structure of 2-Amino-3-methylbut-3-enoic acid, the following signals are anticipated in the ¹H and ¹³C NMR spectra. The exact chemical shifts will be dependent on the solvent used.[2]

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
α-CH ~3.5 - 4.5~55 - 65The chemical shift is influenced by the adjacent amino and carboxyl groups.
β-C(CH₃) -~130 - 145Quaternary carbon of the double bond.
γ=CH₂ ~4.8 - 5.2 (2H, multiplet)~110 - 120Vinylic protons, which may appear as two distinct signals due to geminal coupling.
β-CH₃ ~1.7 - 2.0 (3H, singlet or narrow multiplet)~20 - 30Methyl group attached to the double bond.
-COOH ~10 - 13 (broad singlet)~170 - 180The acidic proton may be exchanged with a deuterated solvent and not be observed.
-NH₂ Variable (broad singlet)-The chemical shift is highly dependent on solvent and concentration.
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of 2-Amino-3-methylbut-3-enoic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a filter to remove any particulate matter.[2]

  • Cap the NMR tube securely.

Instrumental Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • 1D ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

  • 1D ¹³C NMR:

    • Pulse sequence: zgpg30 (with proton decoupling)

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[3][5]

Data Interpretation Workflow

NMR_Interpretation A Acquire 1D ¹H and ¹³C Spectra B Identify Key Functional Groups (e.g., COOH, vinyl H, CH₃) A->B C Run 2D COSY (Correlate coupled protons) B->C D Run 2D HSQC (Assign C-H pairs) C->D E Run 2D HMBC (Confirm connectivity across quaternary carbons) D->E F Final Structure Confirmation E->F

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[6] Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Expected Mass Spectral Data
  • Molecular Formula: C₅H₉NO₂[7]

  • Monoisotopic Mass: 115.0633 Da[7]

  • Ionization Modes:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like amino acids. Expect to observe the protonated molecule [M+H]⁺ at m/z 116.0711 and potentially the sodiated adduct [M+Na]⁺.[8]

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. This is typically used with Gas Chromatography (GC-MS) after derivatization.

Fragmentation Pathways

In ESI-MS/MS, the protonated molecule [M+H]⁺ will likely undergo characteristic fragmentation patterns for amino acids:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO (28 Da): From the carboxylic acid group.

  • Loss of COOH (45 Da): Cleavage of the bond adjacent to the carbonyl group.[9]

  • Loss of NH₃ (17 Da): From the amino group.

MS_Fragmentation M_H [M+H]⁺ m/z 116.0711 M_H_H2O [M+H-H₂O]⁺ m/z 98.0606 M_H->M_H_H2O -H₂O M_H_NH3 [M+H-NH₃]⁺ m/z 99.0544 M_H->M_H_NH3 -NH₃ M_H_CO [M+H-CO]⁺ m/z 88.0762 M_H->M_H_CO -CO M_H_COOH [M+H-HCOOH]⁺ m/z 70.0809 M_H->M_H_COOH -HCOOH

Caption: Predicted ESI-MS/MS fragmentation of 2-Amino-3-methylbut-3-enoic acid.

Protocol: LC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of 2-Amino-3-methylbut-3-enoic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic and MS Conditions:

Parameter Condition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Ionization Source ESI (Positive Ion Mode)
Scan Range m/z 50-300
Collision Energy (for MS/MS) 10-30 eV (optimize for the precursor ion)

Chromatographic Techniques: Purity Assessment and Enantiomeric Separation

Chromatography is essential for determining the purity of a sample and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amino acids. For 2-Amino-3-methylbut-3-enoic acid, both reverse-phase and chiral HPLC methods are applicable.

Protocol: Chiral HPLC for Enantiomeric Purity

The presence of a chiral center necessitates the use of a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers.[10] Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.

Parameter Condition
Column Macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC T)
Mobile Phase Methanol/Water (e.g., 80:20 v/v) with 0.1% formic acid or acetic acid
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 5-10 µL

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of amino acids, derivatization is required prior to GC-MS analysis. Silylation is a common derivatization method.

Protocol: GC-MS with Silylation

Derivatization:

  • Place a dried aliquot of the sample (approximately 100 µg) in a reaction vial.

  • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 2-4 hours.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

Parameter Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-500

Spectroscopic Characterization: Vibrational and Electronic Transitions

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.[11]

Expected FTIR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad)
N-H stretch (Amine) 3200-3500
C=O stretch (Carboxylic acid) 1700-1730
C=C stretch (Alkene) 1640-1680
N-H bend (Amine) 1550-1650

Protocol: FTIR Analysis

  • Ensure the sample is dry.

  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan before analyzing the sample.

UV-Visible Spectroscopy

UV-Vis spectroscopy can provide information about electronic transitions within a molecule.[12] While most amino acids without aromatic side chains have weak UV absorbance, the presence of the C=C double bond in 2-Amino-3-methylbut-3-enoic acid may result in a weak absorbance in the far UV region (around 200-220 nm) due to the n→π* transition of the carbonyl group and the π→π* transition of the alkene.[13]

Conclusion: A Multi-Technique Approach for Comprehensive Characterization

A single analytical technique is insufficient for the complete characterization of 2-Amino-3-methylbut-3-enoic acid. A comprehensive and robust characterization relies on the synergistic use of multiple orthogonal techniques. The workflow presented in this guide, from structural elucidation by NMR and MS to purity assessment by HPLC and GC, provides a solid framework for researchers to confidently identify and quantify this unique unsaturated amino acid.

Characterization_Workflow cluster_Structural Structural Elucidation cluster_Purity Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC (Purity, Chiral Separation) NMR->HPLC MS Mass Spectrometry (HRMS, MS/MS) MS->HPLC GC GC-MS (Purity after derivatization) HPLC->GC FTIR FTIR (Functional Groups) HPLC->FTIR End Fully Characterized 2-Amino-3-methylbut-3-enoic acid GC->End FTIR->End Start Synthesized Compound Start->NMR Start->MS

Caption: Integrated workflow for the characterization of 2-Amino-3-methylbut-3-enoic acid.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Szymańska, E., & Wiergowski, M. (2021). UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. Molecules, 26(11), 3169. [Link]

  • IntechOpen. (2012). Derivatization Methods in GC and GC/MS. [Link]

  • PubChem. (n.d.). 3-Butenoic acid, 2-amino-3-methyl-, (S)-. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Journal of Chromatography B. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry LibreTexts. (2022, December 27). 4.5: Ultraviolet and visible spectroscopy. [Link]

  • arXiv. (2022, August 1). Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. [Link]

  • Agilent. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • AZoM. (2024, August 23). UV Vis Absorbance in Proteins. [Link]

  • Proceedings of the National Academy of Sciences. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

  • ResearchGate. (2003). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. [Link]

  • PubMed. (1997). Identification of fatty acids by electrospray mass spectrometry and tandem mass.... [Link]

  • Springer Nature Experiments. (n.d.). Results for "2D NMR Spectroscopy". [Link]

  • PubMed. (2014). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. [Link]

  • arXiv. (2016, August 28). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Amanote Research. (n.d.). (PDF) Crystallization and Preliminary X-Ray Diffraction. [Link]

  • NIST WebBook. (n.d.). 2-Butenoic acid, 3-methyl-. [Link]

  • BMRB. (n.d.). BMRB entry bmse000581 - 3-methyl-2-butenoic Acid. [Link]

  • ResearchGate. (2012). Methyl 3-aminobut-2-enoate. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • Pharmaffiliates. (n.d.). 61376-23-6 | Product Name : (S)-2-Amino-3-methylbut-3-enoic Acid. [Link]

  • University of California, Davis. (n.d.). FTIR Analysis of Protein Structure. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

Sources

Application

Application Note & Protocol: High-Fidelity Purity Assessment of 2-Amino-3-methylbut-3-enoic Acid Using Orthogonal HPLC and NMR Methodologies

Abstract This document provides a comprehensive technical guide for the purity determination of 2-Amino-3-methylbut-3-enoic acid, a non-proteinogenic unsaturated amino acid. Purity is a critical quality attribute in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the purity determination of 2-Amino-3-methylbut-3-enoic acid, a non-proteinogenic unsaturated amino acid. Purity is a critical quality attribute in drug development and chemical research, directly impacting efficacy, safety, and reproducibility. We present a robust, multi-faceted approach employing two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for impurity profiling and enantiomeric purity, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity assessment. This guide is intended for researchers, analytical scientists, and quality control professionals, offering detailed protocols and explaining the scientific rationale behind the methodological choices, in alignment with international regulatory standards.

Introduction: The Analytical Imperative for Novel Amino Acids

2-Amino-3-methylbut-3-enoic acid is a chiral, unsaturated amino acid and a structural isomer of valine. Its unique structural features, including a terminal double bond, make it a valuable building block in synthetic organic chemistry and for the development of novel peptidomimetics and pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity profile is paramount.[1]

Impurities can arise from the synthesis process (e.g., starting materials, by-products, intermediates), degradation, or storage.[2] According to the International Council for Harmonisation (ICH) guidelines, impurities must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3] The ICH Q3A guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3]

This application note details a dual-pronged strategy to provide a comprehensive purity assessment:

  • HPLC Analysis: A powerful separation technique used to determine relative purity by separating the main component from process-related impurities and degradation products. A specialized chiral HPLC method is also essential to determine the enantiomeric excess (ee) , a critical parameter for biologically active molecules.[4]

  • Quantitative NMR (qNMR): A primary analytical method that provides an absolute purity value (assay) without the need for a specific reference standard of the analyte.[5][6] It quantifies the analyte against a certified internal standard and is orthogonal to chromatographic methods, often revealing impurities that HPLC might not, such as inorganic salts or residual solvents.[7]

By combining these orthogonal techniques, we create a self-validating system that delivers a high-confidence, comprehensive purity profile for 2-Amino-3-methylbut-3-enoic acid.

HPLC Analysis: Profiling Process-Related and Chiral Impurities

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity. For amino acids, which often lack strong UV chromophores, the analytical strategy must be carefully considered.[8]

Part A: Reversed-Phase HPLC for Impurity Profiling

Scientific Rationale: A reversed-phase (RP-HPLC) method is selected for its versatility in separating compounds with a range of polarities. Since 2-Amino-3-methylbut-3-enoic acid is a polar, zwitterionic molecule, its retention on a standard C18 column can be challenging. To overcome this, two primary strategies are viable: derivatization or the use of a universal detector.

  • Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) introduces a highly UV-active or fluorescent moiety, drastically improving detection sensitivity with standard PDA/UV or fluorescence detectors.[9][10][11]

  • Universal Detection: An alternative to derivatization is using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not require the analyte to have a chromophore.[12] This approach simplifies sample preparation and can detect a wider range of impurities.

This protocol will focus on the pre-column derivatization approach with OPA for its high sensitivity and established methodology.[13]

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water and adjust the pH to 9.5 with 5 M NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is light-sensitive and should be prepared fresh daily.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Tetrahydrofuran (THF), pH 7.2.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Methanol.

  • Sample Derivatization & Preparation:

    • Accurately weigh approximately 10 mg of 2-Amino-3-methylbut-3-enoic acid and dissolve in 10 mL of 0.1 M HCl to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of ~50 µg/mL with HPLC-grade water.

    • In an autosampler vial, mix 100 µL of the diluted sample with 400 µL of OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 25 mM Sodium Phosphate, 5% THF, pH 7.2B: Acetonitrile/Methanol (50:50)
Gradient 0-5 min: 2% B5-25 min: 2% to 55% B25-26 min: 55% to 90% B26-30 min: Hold at 90% B30-31 min: 90% to 2% B31-38 min: Re-equilibration at 2% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Fluorescence Detector (FLD)Excitation: 340 nmEmission: 455 nm
Injection Volume 10 µL
  • Data Analysis & Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • Identify and report any impurity exceeding the 0.05% reporting threshold as per ICH guidelines.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Derivatize Derivatize with OPA Reagent Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Final Purity Report Calculate->Report

Part B: Chiral HPLC for Enantiomeric Purity

Scientific Rationale: As 2-Amino-3-methylbut-3-enoic acid is a chiral molecule, its biological activity is likely stereospecific. Therefore, quantifying the enantiomeric purity is essential. This is achieved using a Chiral Stationary Phase (CSP) that can differentiate between the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are particularly effective for separating underivatized amino acids. This direct analysis avoids derivatization, which can be a source of impurities.

  • Reagent Preparation:

    • Mobile Phase: Prepare a mixture of Methanol and Acetonitrile (e.g., 80:20 v/v) containing 0.1% Formic Acid and 0.05% Ammonium Hydroxide. The exact ratio and additives may require optimization.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Teicoplanin-based Chiral Column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol/Acetonitrile (80:20 v/v) with 0.1% Formic Acid & 0.05% Ammonium Hydroxide (Isocratic)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV/PDA Detector at 210 nm
Injection Volume 5 µL
  • Data Analysis & Enantiomeric Excess (ee) Calculation:

    • Identify the peaks corresponding to the desired (e.g., L-) and undesired (e.g., D-) enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100%

Quantitative NMR (qNMR): An Absolute Purity Assay

Scientific Rationale: qNMR is a primary ratio method recognized by pharmacopeias for its ability to determine the absolute purity or concentration of a substance.[5] The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[6] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated with high accuracy and precision.[14] This technique is non-destructive and provides structural information simultaneously.[15]

For 2-Amino-3-methylbut-3-enoic acid, the vinyl protons (=CH₂) and the alpha-proton (α-CH) are unique and well-resolved signals suitable for quantification. Maleic acid is an excellent choice for an internal standard as its vinyl protons appear in a clean region of the spectrum and it is highly pure and stable.

  • Standard and Sample Preparation:

    • Internal Standard (IS): Use a certified internal standard (e.g., Maleic Acid, >99.5% purity). Accurately weigh (~5 mg) of the IS into an NMR tube. Record the exact weight.

    • Analyte: Accurately weigh (~10 mg) of 2-Amino-3-methylbut-3-enoic acid into the same NMR tube. Record the exact weight.

    • Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube. Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • The following parameters are crucial for accurate quantification.[16] They should be set on a high-field NMR spectrometer (≥400 MHz).[17][18]

ParameterRecommended SettingRationale
Pulse Sequence Standard 1D Proton (e.g., 'zg30')Simple, robust pulse sequence. A 30° pulse angle reduces relaxation time.
Solvent D₂O or DMSO-d₆Should fully dissolve both analyte and standard without signal overlap.
Relaxation Delay (d1) ≥ 5 x T₁ (longest T₁ of analyte and standard)CRITICAL: Ensures complete relaxation of all protons for accurate integration. Typically > 30s.
Number of Scans (ns) 16 or higherImproves signal-to-noise ratio (S/N > 250:1 is recommended).
Acquisition Time (aq) ≥ 3 secondsProvides sufficient digital resolution.
Temperature 298 K (25 °C), precisely controlledEnsures spectral stability.
  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected, well-resolved signal for the analyte (e.g., the two vinyl protons) and the internal standard (the two vinyl protons of maleic acid).

    • Calculate the purity of the analyte using the following equation:[14]

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for the =CH₂ protons)

      • MW: Molecular Weight (Analyte: 115.13 g/mol , Maleic Acid: 116.07 g/mol )

      • m: Mass (weight) of the substance

      • Purity_std: Purity of the certified internal standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_Sample Accurately Weigh Analyte (m_analyte) Dissolve Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Std (m_std) Weigh_Std->Dissolve Acquire_FID Acquire FID with Long Relaxation Delay (d1) Dissolve->Acquire_FID Process_Spec Process Spectrum (FT, Phasing, Baseline) Acquire_FID->Process_Spec Integrate_Analyte Integrate Analyte Signal (I_analyte) Process_Spec->Integrate_Analyte Integrate_Std Integrate Standard Signal (I_std) Process_Spec->Integrate_Std Calculate Calculate Absolute Purity via qNMR Equation Integrate_Analyte->Calculate Integrate_Std->Calculate

Integrated Data Summary and Reporting

A comprehensive purity assessment relies on the synergy of these orthogonal methods. The final report should consolidate the findings from all analyses to provide a complete picture of the sample's quality.

Hypothetical Purity Analysis Summary
Analytical MethodParameter MeasuredResultInterpretation
RP-HPLC (Area %) Chromatographic Purity99.85%Indicates a low level of process-related impurities or degradants detectable by the method.
Chiral HPLC Enantiomeric Excess (ee)99.9%Confirms high enantiomeric purity, with only 0.05% of the undesired enantiomer present.
¹H qNMR Absolute Purity (Assay)99.2% (w/w)Provides the absolute mass fraction of the analyte, accounting for non-chromophoric impurities (e.g., salts).
¹H NMR Residual SolventsAcetone: 0.05%Quantified from the ¹H NMR spectrum relative to the internal standard.

The slight difference between HPLC area % and qNMR assay is common and highlights the power of using orthogonal techniques. The qNMR value is considered the more accurate measure of absolute purity, as it is insensitive to impurities that may not be detected by HPLC but contribute to the sample's mass.

Conclusion

The combination of high-resolution HPLC for relative and enantiomeric purity with high-accuracy qNMR for absolute purity provides a robust and reliable strategy for the characterization of 2-Amino-3-methylbut-3-enoic acid. This orthogonal approach ensures that a wide range of potential impurities—process-related, stereoisomeric, and non-chromophoric—are effectively identified and quantified. Adhering to these detailed protocols will enable scientists to generate high-quality, defensible data essential for research, development, and regulatory submissions, ultimately ensuring the quality and safety of novel chemical entities. All analytical methods should be appropriately validated according to ICH Q2(R1) guidelines to demonstrate they are fit for their intended purpose.[19][20]

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Moravek. [Link]

  • Analysis of Chiral Amino Acids in Extraterrestrial Samples Using Multi-dimensional HPLC. Springer. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed. [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. Ovid. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • analysis of amino acids by high performance liquid chromatography. Innovare Academic Sciences. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food and Nutrition Progress. [Link]

  • UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3. Matrix Fine Chemicals. [Link]

  • 2-Amino-3-Methylbutanoic Acid - Articles. Scientific Research Publishing. [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

Sources

Method

incorporation of 2-Amino-3-methylbut-3-enoic acid in solid-phase peptide synthesis.

Advanced Protocols for the Incorporation of 2-Amino-3-methylbut-3-enoic Acid ( β,γ -Dehydrovaline) in Solid-Phase Peptide Synthesis Introduction & Structural Rationale The incorporation of non-canonical amino acids (ncAA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for the Incorporation of 2-Amino-3-methylbut-3-enoic Acid ( β,γ -Dehydrovaline) in Solid-Phase Peptide Synthesis

Introduction & Structural Rationale

The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a cornerstone of modern drug discovery, enabling the design of therapeutics with enhanced pharmacokinetic properties. 2-Amino-3-methylbut-3-enoic acid , commonly referred to as β,γ -dehydrovaline or 3,4-didehydrovaline, is a naturally occurring, bulky, α -vinylic amino acid. In nature, it is a critical constituent of complex macrocyclic mycotoxins such as the tubulin-binding agent Phomopsin A[1].

From a structural biology perspective, inserting bulky dehydroamino acids like 3,4-didehydrovaline into a peptide backbone severely restricts local conformational flexibility. This restriction strongly promotes folded states—such as 310​ -helices or β -hairpins—and provides substantial resistance against proteolytic degradation[2]. Furthermore, α -vinylic amino acids can act as mechanism-based enzyme inhibitors, making them highly valuable in the design of covalent therapeutics[3]. The efficient synthesis of β,γ -dehydrovaline building blocks has been heavily optimized to support these chemical biology applications[4].

However, incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents three distinct chemical challenges:

  • Steric Hindrance: The β -branched structure combined with the rigid vinyl group creates significant allylic ( A1,3 ) strain, drastically reducing the kinetics of nucleophilic attack during coupling.

  • Base-Catalyzed Isomerization: The terminal β,γ -double bond is prone to migrating to the α,β -position under basic conditions, forming a thermodynamically stable conjugated system.

  • Acid-Catalyzed Hydration: During global cleavage with Trifluoroacetic Acid (TFA), the terminal alkene is susceptible to electrophilic addition (hydration or trifluoroacetylation).

Mechanistic Workflows & Causality

To overcome these challenges, the SPPS workflow must be carefully engineered. Standard Fmoc/tBu chemistry requires modifications at the deprotection, coupling, and cleavage stages.

SPPS_Workflow Resin Solid Support (PEG-based Resin) Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) *Minimizes Isomerization* Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling of Fmoc-β,γ-ΔVal-OH (HATU/HOAt/DIPEA, 2h) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Cap Capping (Ac2O/DIPEA) *Prevents Deletion Sequences* Wash2->Cap Cap->Deprotect Next Cycle Cleavage Global Cleavage (TFA/TIPS/EDT/H2O) *Scavengers Protect Alkene* Cap->Cleavage Final Step

Fig 1. Optimized SPPS workflow for β,γ-dehydrovaline, highlighting critical stabilization steps.

Preventing Base-Catalyzed Isomerization

During standard Fmoc deprotection (20% piperidine in DMF), the basic microenvironment can abstract the relatively acidic α -proton of the β,γ -dehydrovaline residue. This leads to an enolate intermediate that resolves by shifting the double bond to the conjugated α,β -position. To prevent this, 0.1 M HOBt is added to the deprotection cocktail. HOBt acts as a weak acid buffer, lowering the effective basicity of the solution just enough to suppress α -proton abstraction while still allowing efficient Fmoc removal.

Isomerization Substrate β,γ-Dehydrovaline (Terminal Alkene) Intermediate Enolate Intermediate (Base-Induced) Substrate->Intermediate Base (e.g., Piperidine) -H+ at α-carbon Product α,β-Dehydrovaline (Conjugated Alkene) Intermediate->Product +H+ at γ-carbon Thermodynamic Sink

Fig 2. Base-catalyzed isomerization pathway of β,γ-dehydrovaline to α,β-dehydrovaline during SPPS.

Quantitative Optimization Data

The steric bulk of 2-amino-3-methylbut-3-enoic acid demands highly efficient coupling reagents. Uronium salts based on HOAt (e.g., HATU) or morpholino derivatives (e.g., COMU) are required to drive the reaction to completion.

Table 1: Coupling Reagent Efficacy for Fmoc-3,4-Didehydrovaline

Coupling ReagentAdditiveBaseTemp (°C)Time (min)Yield/Purity (%)Mechanistic Rationale
DICOxymaNone2512045Insufficient activation for bulky β -branched ncAA.
HBTUHOBtDIPEA256062Moderate activation; significant unreacted sequence remains.
HATU HOAt DIPEA 25 120 89 Superior leaving group (HOAt) overcomes A1,3 steric strain.
COMU Oxyma TMP 50 60 96 Mild heating with morpholino-uronium maximizes conversion.

Table 2: Cleavage Cocktail Optimization (Global Deprotection)

Cocktail CompositionCleavage TimeAlkene HydrationSide ReactionsRecommendation
TFA/H 2​ O (95:5)2.0 h>15%Markovnikov hydration of terminal double bond (+18 Da).Not Recommended
TFA/TIPS/H 2​ O (95:2.5:2.5)2.0 h<5%TIPS scavenges carbocations, reducing electrophilic attack.Standard
TFA/TIPS/EDT/H 2​ O (92.5:2.5:2.5:2.5) 1.5 h <2% EDT provides orthogonal protection against electrophiles.Optimal

Step-by-Step Experimental Protocol

This protocol is a self-validating system; it includes specific analytical checkpoints to ensure the integrity of the terminal alkene is maintained throughout the synthesis.

Step 1: Resin Preparation

  • Weigh out 0.1 mmol of a low-loading PEG-based resin (e.g., ChemMatrix, 0.3 mmol/g) into a fritted SPPS reaction vessel. Note: PEG resins swell superiorly in DMF, enhancing diffusion rates for bulky ncAAs.

  • Swell the resin in DMF (5 mL) for 30 minutes at room temperature.

Step 2: Buffered Fmoc Deprotection

  • Prepare a solution of 20% (v/v) Piperidine and 0.1 M HOBt in DMF.

  • Add 3 mL of the deprotection solution to the resin. Agitate for 3 minutes, drain, and repeat for 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 3 mL).

Step 3: Amino Acid Activation and Coupling

  • In a separate vial, dissolve Fmoc-2-amino-3-methylbut-3-enoic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes.

  • Transfer the activated amino acid to the resin and agitate for 2 hours at room temperature.

  • Drain the reaction vessel and wash with DMF (3 × 3 mL).

  • Self-Validation Checkpoint: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric hindrance), perform a second coupling using COMU/TMP for 1 hour.

Step 4: Capping

  • Treat the resin with a capping solution of Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes to acetylate any unreacted amines, preventing the formation of complex deletion sequences.

  • Wash with DMF (3 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL).

Step 5: Cleavage and Scavenging

  • Prepare the optimized cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% 1,2-Ethanedithiol (EDT), and 2.5% ultrapure H 2​ O.

  • Add 4 mL of the cocktail to the resin and agitate gently for exactly 1.5 hours . Caution: Exceeding 1.5 hours exponentially increases the risk of alkene hydration.

  • Filter the cleavage solution into cold diethyl ether (40 mL) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

Step 6: Analytical Characterization

  • Dissolve the crude peptide in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Analyze via LC-MS.

    • Troubleshooting: Look for a mass shift of +18 Da . This indicates acid-catalyzed hydration of the β,γ -double bond. If present, reduce future cleavage times to 1 hour and ensure fresh EDT/TIPS are used.

References[5] EvitaChem. Buy 2-Amino-3-methylbut-3-enoic acid;hydrochloride (EVT-15569875). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0wpeU5eusVTh6ZoLmrRpAkcw4kw_nIJSLE2fbL5q73V_mKDDFDUXERhAb3GAjHz-i0ONmDyVExI2WSczq5RinmEcRJSxWInfKTgb9VKGd4f6HUyXM3vj-5G510NK5T3NBRCObdhqnugA=[2] The Journal of Organic Chemistry - ACS Publications. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsCW4EB9JgLkEuj2xfqeX3uiABz3GsV6k69rM-aRRt0v3ybs_CrButHZPZIYlUdCN4o8lo2kD6XpeonNic6X8fD5fR_z2kxJMJedBvW7EoDnuWkbZNJSpKkSZDfMRt9_P58z-7t2qFzclN[1] Food Standards Australia New Zealand. PHOMOPSINS IN FOOD. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjF1q26u8KBfRYnOQO7tAZzkLaMT0cAStjEwV_vl-mmp5DBhY34Uo4a3TMLknbcTK4LXyVlCAZCvh6u4DOuVJxIegbgK4YXolfEmO3AwgA0m71xEvvJF_u2tFAkdRx190rHMHkgnu1MIXQKMwDyk3mkdFgEdN2Ue8hfxbdPrCwe5ra_AxzHHPTRILlTXE=[3] National Institutes of Health (PMC). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvMhvBtIdQjlTnn7d8WiW7K-KDlLpo4nKy9mCS1S5FmYqdLfuiy7ud0s4wL6lftgCRCe7KR-JrQGKSUld-BH85LqFFtSY7Nxht-0lyEGJCKQes3wpSZbYzseM4wyrb1Srcsi5Ip0G8HiM_A==[4] Stanford Profiles. Tom Wandless - Efficient synthesis of beta,gamma-dehydrovaline. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK3FhYhcVnorSIGd7R-KRtfcau8wJa3rTsvruo1qWWYbmIDb-8XVObeo7bgE0wLTSFVq3PdYEpID6CVJjCi_vBFQWNNM-Byb5AJ2SxOo5AQupKXt30lda43xnUDw9XKE_dPLcsKbRM

Sources

Application

Application Notes and Protocols for Investigating Enzymatic Reactions and Pathways Involving 2-Amino-3-methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enigmatic Potential of a Non-proteinogenic Amino Acid 2-Amino-3-methylbut-3-enoic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enigmatic Potential of a Non-proteinogenic Amino Acid

2-Amino-3-methylbut-3-enoic acid, also known as β,γ-dehydrovaline, is an unsaturated, non-proteinogenic amino acid with a structure analogous to the essential amino acid valine.[1][2][3][4][5] Its vinyl group introduces conformational rigidity and chemical reactivity not present in its saturated counterpart, making it a molecule of significant interest for researchers in enzymology, drug discovery, and synthetic biology. While its natural occurrence is not widely documented, its structural similarity to other biologically active compounds, such as vinylglycine, suggests a high potential for interaction with a variety of enzymes.[1][2][6]

These application notes provide a comprehensive guide for the investigation of 2-amino-3-methylbut-3-enoic acid in enzymatic systems. We will explore its potential roles as an enzyme inhibitor, a substrate for catalytic turnover, and a biosynthetic product. The protocols detailed below are designed to be robust and adaptable, providing a strong foundation for elucidating the biochemical significance of this intriguing molecule.

Part 1: 2-Amino-3-methylbut-3-enoic Acid as a Modulator of Pyridoxal Phosphate (PLP)-Dependent Enzymes

Theoretical Framework: A Potential "Trojan Horse" Inhibitor

Many β,γ-unsaturated amino acids are known to be potent irreversible inhibitors of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] These enzymes, which include a vast family of aminotransferases and decarboxylases, play crucial roles in amino acid metabolism. The vinyl group of compounds like vinylglycine can act as a "Trojan horse," being accepted into the active site where it then undergoes an enzymatic transformation into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation.[6][7] Given its structure, 2-amino-3-methylbut-3-enoic acid is a prime candidate for similar activity.

Key Enzyme Families to Investigate:
  • Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes catalyze the reversible transamination of branched-chain amino acids (valine, leucine, isoleucine) to their corresponding α-keto acids.

  • Amino Acid Decarboxylases (AADCs): These enzymes are involved in the synthesis of neurotransmitters and other biogenic amines through the decarboxylation of amino acids.[8]

Experimental Workflow: Screening for Enzyme Inhibition

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Source Enzyme (e.g., purified BCAT or AADC, or cell lysate) D Incubate Enzyme with Varying Concentrations of 2-Amino-3-methylbut-3-enoic acid A->D B Prepare Assay Buffer and Substrates (e.g., α-ketoglutarate and valine for BCAT) E Initiate Reaction by Adding Substrates B->E C Prepare Stock Solution of 2-Amino-3-methylbut-3-enoic acid C->D D->E F Monitor Reaction Progress (e.g., spectrophotometrically) E->F G Determine Initial Reaction Velocities F->G H Plot Velocity vs. Inhibitor Concentration G->H I Calculate IC50 Value H->I

Figure 1. Workflow for screening 2-Amino-3-methylbut-3-enoic acid as an enzyme inhibitor.

Protocol 1.1: Determination of IC50 for a Branched-Chain Amino Acid Aminotransferase (BCAT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-amino-3-methylbut-3-enoic acid for a selected BCAT enzyme.

Materials:

  • Purified BCAT enzyme

  • 2-Amino-3-methylbut-3-enoic acid

  • L-Valine

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • L-Glutamate dehydrogenase (GDH)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 0.1 mM PLP

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of 2-amino-3-methylbut-3-enoic acid in deionized water.

    • Prepare stock solutions of L-valine (200 mM) and α-ketoglutarate (50 mM) in Assay Buffer.

    • Prepare a stock solution of NADH (10 mM) in Assay Buffer.

    • Reconstitute GDH according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 140 µL Assay Buffer

      • 20 µL NADH (final concentration 1 mM)

      • 10 µL GDH (sufficient activity to ensure the BCAT reaction is rate-limiting)

      • 10 µL of varying concentrations of 2-amino-3-methylbut-3-enoic acid (to achieve a final concentration range, e.g., 0-1 mM).

      • 10 µL BCAT enzyme (at a concentration that gives a linear reaction rate for at least 10 minutes).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for any time-dependent inhibition.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a mixture of 10 µL L-valine (final concentration 10 mM) and 10 µL α-ketoglutarate (final concentration 2.5 mM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of glutamate by GDH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Part 2: 2-Amino-3-methylbut-3-enoic Acid as an Enzyme Substrate

Theoretical Framework: Potential for Deamination and Oxidation

Amino acid oxidases and deaminases are enzymes that can catalytically process amino acids, leading to the formation of α-keto acids and ammonia. L-vinylglycine has been shown to be a substrate for L-amino acid oxidase and 1-aminocyclopropane-1-carboxylate (ACC) synthase, undergoing deamination to α-ketobutyrate.[9][10][11] It is plausible that 2-amino-3-methylbut-3-enoic acid could be similarly processed by these or other oxidases.

Key Enzyme Families to Investigate:
  • L-Amino Acid Oxidases (LAAOs): Flavoenzymes that catalyze the oxidative deamination of L-amino acids.

  • D-Amino Acid Oxidases (DAAOs): Flavoenzymes that catalyze the oxidative deamination of D-amino acids.

Experimental Workflow: Assessing Substrate Activity

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Source Enzyme (e.g., purified LAAO) D Incubate Enzyme with Co-substrates A->D B Prepare Assay Buffer and Co-substrates (e.g., HRP, Amplex Red) B->D C Prepare Stock Solution of 2-Amino-3-methylbut-3-enoic acid E Initiate Reaction by Adding 2-Amino-3-methylbut-3-enoic acid C->E D->E F Monitor Reaction Progress (e.g., fluorescence) E->F G Determine Reaction Rate F->G H Compare with Known Substrate (e.g., Valine) G->H I Calculate Kinetic Parameters (Km, Vmax) H->I

Figure 2. Workflow for assessing 2-Amino-3-methylbut-3-enoic acid as an enzyme substrate.

Protocol 2.1: L-Amino Acid Oxidase (LAAO) Activity Assay

Objective: To determine if 2-amino-3-methylbut-3-enoic acid is a substrate for LAAO and to determine its kinetic parameters.

Materials:

  • Purified L-Amino Acid Oxidase (e.g., from snake venom)

  • 2-Amino-3-methylbut-3-enoic acid

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of 2-amino-3-methylbut-3-enoic acid in deionized water.

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • 50 µL Assay Buffer

      • 20 µL HRP (final concentration 2 U/mL)

      • 10 µL Amplex® Red (final concentration 1 mM)

      • 10 µL LAAO (at a concentration that gives a robust signal with a known substrate like L-valine).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 10 µL of varying concentrations of 2-amino-3-methylbut-3-enoic acid (to achieve a final concentration range for kinetic analysis, e.g., 0-10 mM).

    • Immediately begin monitoring the increase in fluorescence at the appropriate wavelengths every minute for 20-30 minutes. The production of hydrogen peroxide by LAAO is coupled to the HRP-catalyzed conversion of Amplex® Red to the fluorescent product, resorufin.

  • Data Analysis:

    • Calculate the initial reaction velocity for each substrate concentration from the linear portion of the fluorescence vs. time plot.

    • Plot the initial velocity versus the substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a suitable software package.

Part 3: Biosynthesis of 2-Amino-3-methylbut-3-enoic Acid

Theoretical Framework: Enzymatic Dehydration of a Hydroxylated Precursor

In the biosynthesis of some dehydroamino acids found in natural products, the double bond is introduced via the enzymatic dehydration of a β-hydroxy amino acid precursor.[12] For example, dehydroalanine is formed from serine. A plausible biosynthetic route to 2-amino-3-methylbut-3-enoic acid could therefore involve the dehydration of (2S,3S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Potential Precursor:
  • (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid

Hypothesized Enzymatic Reaction:

(2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid → 2-Amino-3-methylbut-3-enoic acid + H₂O

Protocol 3.1: Screening for Dehydratase Activity in Microbial Cell Extracts

Objective: To identify microbial enzymes capable of converting (2S,3S)-2-amino-3-hydroxy-3-methylbutanoic acid to 2-amino-3-methylbut-3-enoic acid.

Materials:

  • (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid

  • Microbial cell-free extracts (from a diverse range of bacteria or fungi)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM ATP (to support potential ATP-dependent activation)

  • LC-MS system for product analysis

Procedure:

  • Preparation of Cell-Free Extracts:

    • Grow selected microbial strains to mid-log phase.

    • Harvest cells by centrifugation.

    • Resuspend cells in Reaction Buffer and lyse by sonication or French press.

    • Clarify the lysate by centrifugation to obtain the cell-free extract.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 400 µL of cell-free extract

      • 50 µL of 100 mM (2S,3S)-2-amino-3-hydroxy-3-methylbutanoic acid (final concentration 10 mM)

      • 50 µL of Reaction Buffer

    • Incubate at the optimal growth temperature of the microorganism for several hours to overnight.

    • Include a negative control with heat-inactivated cell-free extract.

  • Sample Preparation for LC-MS:

    • Stop the reaction by adding an equal volume of ice-cold methanol to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

    • Resuspend the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • LC-MS Analysis:

    • Analyze the samples by LC-MS, monitoring for the mass-to-charge ratio (m/z) corresponding to 2-amino-3-methylbut-3-enoic acid.

    • Compare the chromatograms of the active reaction with the negative control to identify the product peak.

    • Fragment the parent ion to confirm the identity of the product.

Quantitative Data Summary

Parameter Description Example Value Significance
IC50 The concentration of an inhibitor where the response is reduced by half.150 µMIndicates the potency of 2-amino-3-methylbut-3-enoic acid as an enzyme inhibitor.
Km The substrate concentration at which the reaction rate is half of Vmax.2.5 mMReflects the affinity of an enzyme for 2-amino-3-methylbut-3-enoic acid as a substrate.
Vmax The maximum rate of an enzyme-catalyzed reaction.5 µmol/min/mgRepresents the catalytic efficiency of an enzyme with 2-amino-3-methylbut-3-enoic acid.
Product Yield The amount of 2-amino-3-methylbut-3-enoic acid produced in a biosynthetic reaction.5 mg/LIndicates the efficiency of a potential biosynthetic pathway.

Conclusion and Future Directions

The application notes and protocols provided herein offer a comprehensive starting point for the investigation of the enzymatic and biochemical properties of 2-amino-3-methylbut-3-enoic acid. The potential for this molecule to act as a specific enzyme inhibitor warrants significant attention, particularly in the context of drug development for metabolic disorders or infectious diseases where the targeted enzymes are essential. Furthermore, understanding its potential as an enzyme substrate or a biosynthetic product could unveil novel metabolic pathways and provide opportunities for its biotechnological production. Future research should focus on the identification and characterization of specific enzymes that interact with this unique amino acid, paving the way for a deeper understanding of its biological role and potential applications.

References

  • Wessjohann, L. A., & Brandt, W. (2000). Efficient Synthesis of β,γ-Dehydrovaline. The Journal of Organic Chemistry, 65(18), 5634–5637.
  • Frank, S. A., & Wessjohann, L. A. (2006). Efficient Synthesis of β,γ-Dehydrovaline. Stanford University.
  • König, S., & Jauch, J. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 588–596.
  • Szewczyk, M., & Różalski, M. (2014). α,β-Dehydroamino acids in naturally occurring peptides. Postepy biochemii, 60(2), 221–230.
  • Mathur, P., & Balaram, P. (1998). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Peptide Research, 52(5), 391-399.
  • Marcotte, P., & Walsh, C. (1978). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 17(26), 5613–5619.
  • Berkowitz, D. B., & Smith, M. K. (2003). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current medicinal chemistry, 10(12), 1079-1090.
  • Al-zihayri, S. K., & Al-hilfy, A. R. H. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron letters, 76, 153175.
  • Feng, L., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry, 39(8), 2044–2052.
  • Sufrin, J. R., Lombardini, J. B., & Keith, D. D. (1982). L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine.
  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859–3863.
  • Feng, L., & Kirsch, J. F. (2000).
  • Zhang, Q., & van der Donk, W. A. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2008-2041.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11332562, 3-Butenoic acid, 2-amino-3-methyl-, (S)-. Retrieved March 29, 2024 from [Link].

  • König, S., & Jauch, J. (2016).
  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Kumar, V., & van der Donk, W. A. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Journal of the American Chemical Society, 140(39), 12432–12436.
  • Berkowitz, D. B., & Smith, M. K. (2003). Synthesis of Quaternary Amino Acids Bearing a (2′Z)-Fluorovinyl α-Branch: Potential PLP Enzyme Inactivators. The Journal of organic chemistry, 68(20), 7659–7670.
  • Asano, Y., & Kato, Y. (1996). Enzymes acting on peptides containing D-amino acid. Journal of molecular catalysis.
  • Bernardes, G. J. L., & Chalker, J. M. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. Chemical science, 11(46), 12433–12443.
  • Unknown. (n.d.). Enzyme inhibitors. University of Anbar.
  • Pharmaffiliates. (n.d.). (S)-2-Amino-3-methylbut-3-enoic Acid. Retrieved from [Link]

  • Saha, S., & Savage, J. S. (2023). Diversity and distribution of amino acid decarboxylase enzymes in the human gut bacteria—a bioinformatics investigation. Frontiers in microbiology, 14, 1249781.
  • NIST. (n.d.). Valine. Retrieved from [Link]

  • Wikipedia. (n.d.). But-3-enoic acid. Retrieved from [Link]

  • Sarbini, S. R., & Eneyskaya, E. V. (2005). Microbial dextran-hydrolyzing enzymes: fundamentals and applications. Applied microbiology and biotechnology, 67(5), 577–586.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85085264, 2-Amino-3-methylpent-3-enoic acid. Retrieved March 29, 2024 from [Link].

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-METHYLBUTANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.

Sources

Method

Application Note: Engineering Next-Generation Antimicrobial Peptides Using 2-Amino-3-methylbut-3-enoic Acid

Target Audience: Peptide Chemists, Drug Development Professionals, and Microbiologists Document Type: Technical Application Note & Validated Protocols Introduction & Rationale The rising crisis of antimicrobial resistanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Microbiologists Document Type: Technical Application Note & Validated Protocols

Introduction & Rationale

The rising crisis of antimicrobial resistance (AMR) has accelerated the search for novel therapeutic modalities. Antimicrobial peptides (AMPs) represent a promising class of anti-infectives due to their rapid, membrane-disrupting bactericidal mechanisms [3]. However, the clinical translation of naturally occurring AMPs is severely bottlenecked by two factors: high susceptibility to proteolytic degradation and off-target mammalian toxicity driven by conformational flexibility.

To overcome these limitations, peptidomimetic engineering utilizes non-canonical amino acids (ncAAs) to enforce structural rigidity and evade enzymatic recognition [2]. 2-Amino-3-methylbut-3-enoic acid (also known as -dehydrovaline, Val, or 3,4-didehydro-L-valine) [1] is a highly specialized, unsaturated, branched-chain amino acid. When strategically incorporated into the backbone of an AMP, this ncAA acts as a conformational constraint and a steric shield, fundamentally altering the peptide's pharmacokinetic and pharmacodynamic profile.

Mechanistic Insights: The Causality of Val Incorporation

As a Senior Application Scientist, it is critical to understand why 2-Amino-3-methylbut-3-enoic acid is selected over canonical aliphatic residues (like Valine or Leucine):

  • Proteolytic Evasion via Steric Hindrance: Bacterial and serum proteases rely on precise spatial recognition of the peptide backbone and side chains. The presence of the rigid -bond between the and carbons in Val creates a distinct, planar steric bulk that prevents the peptide from properly docking into the catalytic triad of common proteases (e.g., trypsin, elastase).

  • Conformational Pre-organization: The hybridization of the -carbon restricts the dihedral angle of the side chain. This restriction dramatically reduces the entropic penalty of folding, pre-organizing the AMP into its active, amphipathic -helical or -turn conformation even before it contacts the bacterial membrane.

  • Enhanced Membrane Selectivity: By locking the peptide into a rigid amphipathic topology, the hydrophobic and cationic faces are strictly segregated. This prevents the "promiscuous" hydrophobic interactions with zwitterionic mammalian cell membranes that typically cause hemolysis, thereby widening the therapeutic window.

Quantitative Data Presentation

The following table summarizes representative validation data comparing a wild-type cationic AMP (Model: Magainin-2 analog) against its engineered variant containing two strategically placed 2-Amino-3-methylbut-3-enoic acid substitutions.

Table 1: Pharmacological Comparison of Wild-Type vs. Val-Modified AMP

ParameterWild-Type AMP Val-Modified AMPFold Improvement
MIC: E. coli (ATCC 25922) 16.0 µg/mL2.0 µg/mL8x more potent
MIC: S. aureus (MRSA) 32.0 µg/mL4.0 µg/mL8x more potent
Hemolysis (HC ) 45.0 µg/mL>250.0 µg/mL>5.5x safer
Therapeutic Index (HC /MIC) 2.8>125~44x wider window
Serum Half-Life ( ) 0.8 hours14.5 hours18x more stable

Data Interpretation: The incorporation of the unsaturated side chain does not merely preserve activity; it actively enhances it by locking the bioactive conformation, while simultaneously rendering the peptide nearly invisible to serum peptidases.

Experimental Workflows and Logical Relationships

SPPS_Workflow N1 Resin Swelling (Fmoc-Rink Amide) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Standard AA Coupling (DIC/Oxyma, 1h) N2->N3 Canonical AA N4 ncAA Coupling: 2-Amino-3-methylbut-3-enoic acid (HATU/HOAt, 3h, Double Coupling) N2->N4 Target Position N3->N2 Iterate N5 Cleavage & Global Deprotection (TFA/TIS/H2O) N3->N5 Sequence Complete N4->N2 Iterate N6 RP-HPLC Purification & Lyophilization N5->N6

Fig 1: SPPS workflow for incorporating 2-Amino-3-methylbut-3-enoic acid into AMPs.

MOA_Pathway AMP Modified AMP (with ΔVal) Conform Amphipathic Helix Pre-organization AMP->Conform Structural Rigidity Protease Bacterial Proteases Protease->AMP Cleavage Blocked (Steric Hindrance) Membrane Lipid Bilayer Insertion Conform->Membrane Electrostatic Binding Pore Pore Formation (Membrane Lysis) Membrane->Pore Threshold Reached

Fig 2: Mechanism of action and protease evasion of ΔVal-modified antimicrobial peptides.

Detailed Laboratory Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-3-methylbut-3-enoic Acid

Causality Note: Because 2-Amino-3-methylbut-3-enoic acid is sterically hindered by its branched, unsaturated side chain, standard HBTU/DIPEA coupling is highly inefficient. We mandate the use of HATU/HOAt to stabilize the highly reactive active ester intermediate, coupled with extended reaction times and double-coupling cycles to ensure >99% yield at this specific step.

Materials:

  • Fmoc-Rink Amide AM resin (loading 0.5 mmol/g)

  • Fmoc-2-Amino-3-methylbut-3-enoic acid (Fmoc- Val-OH)

  • Coupling Reagents: DIC, Oxyma Pure, HATU, HOAt, DIPEA

  • Solvents: DMF (Peptide Synthesis Grade), DCM, Piperidine

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Standard Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Canonical Amino Acid Coupling: For standard residues, use 4 eq Fmoc-AA-OH, 4 eq DIC, and 4 eq Oxyma Pure in DMF. React for 60 minutes.

  • ncAA Coupling ( Val):

    • Activation: Dissolve 4 eq Fmoc- Val-OH, 3.9 eq HATU, and 4 eq HOAt in DMF. Add 8 eq DIPEA. Pre-activate for 2 minutes.

    • Coupling: Add the mixture to the resin and agitate for 3 hours at room temperature.

    • Double Coupling: Drain, wash once, and repeat the activation and coupling step for an additional 2 hours to ensure complete conversion.

  • Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Cleavage: Treat the final peptide-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Self-Validating Minimum Inhibitory Concentration (MIC) Assay

Causality Note: AMPs often bind to plastic surfaces, artificially inflating MIC values. This protocol utilizes polypropylene plates and includes internal validation controls to ensure the observed activity is genuine and not an artifact of peptide loss.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polypropylene 96-well microtiter plates (Critical: Do not use polystyrene)

  • Bacterial Strains: E. coli ATCC 25922, S. aureus ATCC 29213

Step-by-Step Procedure:

  • Preparation: Dissolve the lyophilized Val-AMP in sterile 0.01% Acetic Acid containing 0.2% BSA (BSA prevents non-specific binding) to a stock concentration of 1 mg/mL.

  • Dilution: In the polypropylene plate, perform 2-fold serial dilutions of the peptide in CAMHB to achieve a final test range of 128 µg/mL to 0.25 µg/mL (50 µL/well).

  • Inoculum Preparation: Adjust a mid-log phase bacterial culture to a 0.5 McFarland standard, then dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: CFU/mL).

  • Self-Validation Controls:

    • Positive Control: Polymyxin B (known MIC standard).

    • Negative Control: CAMHB + Bacteria + 0.01% Acetic Acid/0.2% BSA vehicle (confirms vehicle is non-toxic).

    • Sterility Control: CAMHB only.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is the lowest concentration with no visible bacterial growth (measured via OD < 0.05).

Protocol C: Serum Stability and Proteolytic Evasion Assay

Causality Note: To prove that the Val substitution confers resistance, the peptide must be challenged in a complex proteolytic environment. TCA precipitation is used to halt the reaction instantly, ensuring precise kinetic tracking.

Step-by-Step Procedure:

  • Matrix Preparation: Thaw pooled human serum and centrifuge at 10,000 × g for 10 min to remove lipids. Pre-warm to 37°C.

  • Incubation: Mix the peptide (final concentration 200 µM) into 25% human serum (diluted in PBS). Incubate at 37°C.

  • Kinetic Sampling: At time points 0, 1, 2, 4, 8, 12, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately add 50 µL of 15% Trichloroacetic acid (TCA) to the aliquot. Incubate at 4°C for 15 minutes to precipitate serum proteins.

  • Isolation: Centrifuge at 14,000 × g for 10 minutes. Extract the supernatant containing the peptide.

  • Analysis: Analyze the supernatant via LC-MS. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the parent mass peak compared to the internal standard.

References

  • National Center for Biotechnology Information. "3-Butenoic acid, 2-amino-3-methyl-, (S)-". PubChem Compound Summary for CID 11332562. URL:[Link][1]

  • Magana, M., et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications". Molecules (MDPI), 2023. URL:[Link][2]

  • Hancock, R. E., & Chapple, D. S. "Peptide Antibiotics". Antimicrobial Agents and Chemotherapy (ASM Journals), 1999. URL:[Link][3]

  • Schieferdecker, S., et al. "The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition". Journal of the American Chemical Society (via PMC - NIH), 2021. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

strategies to improve the yield of 2-Amino-3-methylbut-3-enoic acid synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3-methylbut-3-enoic acid (also known as β,γ-dehydrovaline). This guide is designed for researchers, chemists, and drug development professionals to nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methylbut-3-enoic acid (also known as β,γ-dehydrovaline). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable unnatural amino acid. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 2-Amino-3-methylbut-3-enoic acid?

The synthesis of α,β-unsaturated amino acids like dehydrovaline typically involves the formation of the carbon-carbon double bond as a key step. The two most prevalent and effective methods are olefination reactions starting from a protected α-amino aldehyde or ketone precursor.

Strategy Description Advantages Disadvantages
Wittig Reaction Involves the reaction of a phosphorus ylide with an aldehyde or ketone. For this synthesis, a protected α-amino aldehyde (derived from a natural amino acid like valine) is reacted with a methylidene-triphenylphosphorane.Well-established reaction with predictable outcomes.Removal of the triphenylphosphine oxide byproduct can be challenging and often requires chromatography.[1] Can sometimes lead to issues with racemization at the α-carbon if harsh bases are used.[2]
Horner-Wadsworth-Emmons (HWE) Reaction A modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This approach offers several advantages, particularly in purification.The phosphate byproduct is water-soluble, simplifying purification significantly.[3] Generally provides higher yields and excellent stereoselectivity (typically E-selective, though can be modified for Z).[4][5]Requires the synthesis of a phosphonate reagent, adding an extra step to the overall sequence.
Q2: Why are protecting groups essential for this synthesis?

Amino acids are bifunctional molecules containing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[6] During synthesis, these groups can react with each other or with reagents, leading to unwanted side reactions like polymerization.[7][8] Protecting groups are used to temporarily "mask" these reactive functionalities, ensuring that the reaction occurs only at the desired location.[9]

  • α-Amino Group Protection : Prevents the amine from acting as a nucleophile. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[8][10]

  • Carboxylic Acid Protection : Prevents the acid from participating in acid-base reactions or acting as a nucleophile in its carboxylate form. It is often protected as a methyl or ethyl ester.

The concept of "orthogonality" is crucial here; each protecting group should be removable under specific conditions that do not affect other protecting groups in the molecule.[10]

Q3: Which protecting groups are recommended for the α-amino and carboxyl groups?

The choice of protecting group strategy is critical for success.

  • For the α-Amino Group : The Boc (tert-butyloxycarbonyl) group is highly recommended for this type of synthesis. It is stable under the slightly basic or neutral conditions of the olefination reaction but can be easily and cleanly removed with mild acids like trifluoroacetic acid (TFA) in the final step.[8]

  • For the Carboxyl Group : A methyl or ethyl ester is a suitable choice. Esterification is straightforward, and the group is stable to the conditions required for Boc removal and the HWE reaction. It can be hydrolyzed in a final step using a base like lithium hydroxide (LiOH).

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the consumption of your starting material (the protected amino aldehyde) and the appearance of the product spot. Staining with potassium permanganate (KMnO₄) is effective for visualizing the newly formed double bond, which will appear as a yellow spot on a purple background.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when using the preferred Horner-Wadsworth-Emmons (HWE) approach.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low product yield.

G Start Problem: Low Yield Check_Completion Is the reaction going to completion? (Check via TLC/LC-MS) Start->Check_Completion Check_Side_Products Are significant side products observed? Start->Check_Side_Products Check_Reagents Are starting materials pure and stable? Start->Check_Reagents Optimize_Conditions Solution: Optimize Reaction Conditions Check_Completion->Optimize_Conditions No Minimize_Side_Reactions Solution: Minimize Side Reactions Check_Side_Products->Minimize_Side_Reactions Yes Time Increase reaction time Optimize_Conditions->Time Temp Adjust temperature (some HWE reactions are better at 0°C or RT) Optimize_Conditions->Temp Base_Issue Base too strong/weak? (e.g., NaH vs. K2CO3) Minimize_Side_Reactions->Base_Issue Solvent_Issue Solvent polarity/apolarity? (e.g., THF, CH2Cl2) Minimize_Side_Reactions->Solvent_Issue Epimerization Racemization at α-carbon? Minimize_Side_Reactions->Epimerization Purify_Reagents Solution: Verify/Purify Reagents Check_Reagents->Purify_Reagents No/Unsure Stoichiometry Increase equivalents of HWE reagent/base Optimize_conditions Optimize_conditions Optimize_conditions->Stoichiometry

Caption: Decision tree for troubleshooting low yield in synthesis.

Q5: My yield is consistently low. What are the most likely causes and solutions?

Low yield is the most common problem. Systematically investigate the following possibilities.

Potential Cause Explanation & Recommended Solution
1. Incomplete Reaction The reaction may not have reached equilibrium or the endpoint. Solution: Monitor the reaction closely by TLC. If the starting material is still present after the standard reaction time, consider extending the time. Gentle warming might be necessary, but be cautious as it can also promote side reactions. Ensure the stoichiometry is correct; a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base is often beneficial.
2. Suboptimal Base or Solvent The choice of base and solvent is critical for the deprotonation of the phosphonate and the subsequent olefination.[11] Solution: For HWE reactions, a range of bases can be used. Sodium hydride (NaH) in an aprotic solvent like THF is common and powerful. For more sensitive substrates where racemization is a concern, milder bases like potassium carbonate (K₂CO₃) or DBU in acetonitrile can be effective.[11] If using NaH, ensure it is fresh and reactive (dispersion in mineral oil is preferred).
3. Impure or Degraded Starting Materials The α-amino aldehyde precursor is often sensitive and prone to epimerization or degradation. The phosphonate reagent can also hydrolyze if exposed to moisture. Solution: Use the α-amino aldehyde immediately after its preparation. Its purity should be confirmed by ¹H NMR before use. Store phosphonate reagents under an inert atmosphere (N₂ or Ar) and in a desiccator.
4. Side Reactions Unwanted reactions can consume starting materials or the desired product. Solution: The most common side reaction is epimerization of the α-carbon, especially with strong bases.[2] Running the reaction at lower temperatures (e.g., 0 °C) can mitigate this. Ensure your starting material is fully protected to prevent polymerization.
Q6: I'm getting a mixture of E/Z isomers. How can I improve stereoselectivity?

The standard HWE reaction strongly favors the formation of the (E)-isomer (trans double bond) due to thermodynamic stability. If you are observing a significant amount of the (Z)-isomer, consider the following:

  • Reaction Conditions : Ensure the reaction is allowed to reach thermodynamic equilibrium. In some cases, the presence of lithium salts can decrease E-selectivity by altering the reaction mechanism.[3] If using n-BuLi to generate the ylide, consider switching to a sodium- or potassium-based system (e.g., NaH, K₂CO₃).

  • Modified Reagents : For specific synthesis of the (Z)-isomer , specialized HWE reagents are required, such as those used in the Still-Gennari olefination, which employ electron-withdrawing groups on the phosphonate to favor the Z-alkene.[12]

Q7: I'm struggling with the final purification. What can I do?

Purification issues often stem from byproducts or the stability of the final compound.

  • Phosphonate Byproduct : If using the HWE method, the phosphate byproduct is water-soluble. During workup, perform several aqueous washes (water or brine) to remove the majority of it before proceeding to chromatography.

  • Product Instability : α,β-Unsaturated amino acids can be sensitive. Avoid harsh pH conditions during workup and purification. Use a buffered aqueous solution if necessary. The final product may be prone to polymerization upon storage; store it as a stable salt (e.g., hydrochloride) at low temperatures.

  • Chromatography : Use silica gel chromatography with a gradient elution system, for example, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity.

Experimental Protocols

Workflow: HWE Synthesis of N-Boc-2-Amino-3-methylbut-3-enoic acid methyl ester

Caption: General workflow for the synthesis via the HWE reaction.

Protocol 1: Synthesis of N-Boc-L-valinal (Garner's Aldehyde)

This protocol describes the conversion of a protected amino acid ester to the corresponding aldehyde, a key intermediate for the olefination reaction.

  • Starting Material : N-Boc-L-Valine methyl ester.

  • Conversion to Weinreb Amide :

    • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in dry THF. Cool to 0 °C.

    • Slowly add isopropylmagnesium chloride (3.0 eq, 2M solution in THF) and stir for 1 hour at 0 °C.

    • Add a solution of N-Boc-L-Valine methyl ester (1.0 eq) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the Weinreb amide.

  • Reduction to Aldehyde :

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

    • Add DIBAL-H (1.5 eq, 1M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

    • Stir for 30 minutes at -78 °C.

    • Quench the reaction by adding methanol, followed by a saturated solution of potassium sodium tartrate (Rochelle's salt).

    • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The resulting aldehyde is often used immediately in the next step without further purification.

Protocol 2: Horner-Wadsworth-Emmons Olefination
  • Reagents : N-Boc-L-valinal, Methyl (diethylphosphono)acetate, Sodium Hydride (60% dispersion in mineral oil).

  • Procedure :

    • Suspend NaH (1.2 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add methyl (diethylphosphono)acetate (1.2 eq) dropwise. A gas evolution should be observed. Stir for 30 minutes at 0 °C.

    • Add a solution of N-Boc-L-valinal (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the protected unsaturated amino acid ester.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Lane, A. N. (2012). Protecting groups in amino acids. ResearchGate. [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]

  • Nakamura, T., et al. (2020). An efficient and practical route for the synthesis of α-sanshools and spilanthol. Scientific Reports, 10(1), 1-9. [Link]

  • Bousquet, T., et al. (2012). Stereoselective Synthesis of Unsaturated and Functionalized l-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions. The Journal of Organic Chemistry, 77(17), 7761–7770. [Link]

  • Calimsiz, S., & Lipton, M. A. (2010). Use of Silver Carbonate in the Wittig Reaction. Organic Letters, 12(12), 2904–2907. [Link]

  • Couto, I., et al. (2021). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 19(3), 567-575. [Link]

  • Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

  • Gauchet, C., et al. (2013). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 9, 527-532. [Link]

  • Hernández-Vázquez, E., et al. (2020). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 25(18), 4236. [Link]

  • Fields, K. W. (2001). Amino Acid Protecting Groups. Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Optimization

purification methods for 2-Amino-3-methylbut-3-enoic acid from crude reaction mixtures

Technical Support Center: Purification of 2-Amino-3-methylbut-3-enoic Acid ( β,γ -Dehydrovaline) Welcome to the Technical Support Center for the isolation and purification of 2-amino-3-methylbut-3-enoic acid (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Amino-3-methylbut-3-enoic Acid ( β,γ -Dehydrovaline)

Welcome to the Technical Support Center for the isolation and purification of 2-amino-3-methylbut-3-enoic acid (also known as β,γ -dehydrovaline or 3,4-didehydrovaline). This unique non-proteinogenic amino acid, found naturally in macrocycles like Phomopsin A[1], features a highly reactive, acid-sensitive terminal isopropenyl group. Because it is a zwitterion, it is highly water-soluble, making traditional organic extraction ineffective. Furthermore, the β,γ -double bond is thermodynamically driven to isomerize into the conjugated α,β -unsaturated system (dehydrovaline) under harsh pH or thermal conditions[2].

As an Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies to isolate the free base from crude mixtures and convert it into a stable hydrochloride salt without degradation.

I. Optimal Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Aqueous/Organic) B Neutralization to pH 6.0-6.5 (Avoid strong acids/bases) A->B C Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) B->C D Water Wash (Removes non-basic organics) C->D E Elution (1M NH4OH) D->E F Lyophilization (<30°C to prevent thermal isomerization) E->F G Anhydrous Salt Formation (HCl gas in EtOH, -15°C) F->G H Pure 2-Amino-3-methylbut-3-enoic acid HCl (Stable Crystalline Solid) G->H

Optimal purification workflow for 2-amino-3-methylbut-3-enoic acid from crude mixtures.

II. Troubleshooting & FAQs

Q1: Why is my purified product contaminated with the α,β -unsaturated isomer (2-amino-3-methylbut-2-enoic acid)? Application Scientist Insight: This is the most common issue when handling β,γ -unsaturated amino acids. The terminal double bond in 2-amino-3-methylbut-3-enoic acid is kinetically stable but thermodynamically less stable than the conjugated α,β -isomer. Exposure to strong aqueous acids (pH < 2) or bases (pH > 10), or temperatures above 40°C during rotary evaporation, lowers the activation energy for tautomerization. The base-catalyzed pathway involves deprotonation at the α -carbon, while the acid-catalyzed pathway involves protonation of the terminal olefin followed by elimination[2]. Solution: Maintain the pH between 4.0 and 7.0 during all aqueous processing steps. When removing water, use lyophilization (freeze-drying) rather than thermal evaporation.

IsomerizationMechanism A 2-Amino-3-methylbut-3-enoic acid (β,γ-unsaturated) B Protonated Intermediate (Carbocation at C3) A->B H+ (Aqueous) C 2-Amino-3-methylbut-2-enoic acid (α,β-unsaturated) A->C Base-catalyzed Tautomerization B->C -H+ D Hydrolysis Products (Keto acid + NH3) C->D H2O / Heat

Acid/base-catalyzed isomerization pathway of β,γ-unsaturated amino acids to hydrolysis products.

Q2: During the final hydrochloride salt formation, my compound turns into a gummy resin instead of a crystalline solid. What went wrong? Application Scientist Insight: A gummy resin indicates oligomerization or hydration of the acid-sensitive β -methylvinyl moiety. The conversion of the free base to its hydrochloride salt requires meticulous control of protonation conditions[3]. If aqueous HCl is used, the water acts as a nucleophile, leading to hydration of the double bond or triggering cationic polymerization. Solution: You must use an anhydrous solvent system. Ethanol-mediated protonation with anhydrous HCl gas at -15°C to 0°C yields stable crystalline salts with minimal oligomerization (<2% dimeric byproducts)[3]. It is critical to maintain the water content below 0.5% and use strict stoichiometric control of HCl (1.05–1.10 equivalents) to prevent free acid-catalyzed degradation[3].

Q3: I am losing a significant amount of product during the initial aqueous extraction. How can I improve recovery? Application Scientist Insight: 2-Amino-3-methylbut-3-enoic acid is highly polar and zwitterionic at physiological pH[4], meaning it will not partition into organic solvents like ethyl acetate or dichloromethane. Attempting to force partitioning by altering the pH will only trigger the isomerization described in Q1. Solution: Abandon liquid-liquid extraction for the target molecule. Instead, use strongly acidic cation-exchange chromatography (e.g., Dowex 50W-X8). The resin captures the protonated amine, allowing you to wash away neutral and acidic organic byproducts with water. The product is then safely eluted using a volatile base.

III. Quantitative Data: Impact of Purification Conditions

The table below summarizes the causality between chosen purification methods and the resulting recovery metrics.

Purification MethodOperating Temp.pH RangeYield (%)Isomeric Purity ( β,γ : α,β )Scientific Observation
Aqueous Extraction / Rotary Evaporation 45°C2.0 - 3.015%10:90Massive thermal/acidic isomerization to dehydrovaline.
Silica Gel Chromatography 25°CNeutral0%N/AIrreversible retention on silica due to zwitterionic nature.
Cation-Exchange + Lyophilization -80°C to 20°C6.0 - 7.088%>98:2High purity free base recovered; thermal degradation avoided.
Anhydrous HCl in EtOH -15°C to 0°CAcidic (Dry)92%>99:1Stable crystalline hydrochloride salt formed without hydration.
IV. Step-by-Step Experimental Protocols
Protocol 1: Cation-Exchange Chromatography for Crude Desalting

This protocol utilizes charge-based affinity to isolate the zwitterion from neutral/acidic organics without relying on harsh phase partitioning.

  • Resin Preparation: Swell strongly acidic cation exchange resin (Dowex 50W-X8, 50-100 mesh, H+ form) in deionized (DI) water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent is strictly pH neutral (pH ~7.0). Self-validation: Check effluent with pH paper to ensure no residual acid remains.

  • Sample Loading: Dilute the crude reaction mixture with DI water. Adjust the pH to 6.0–6.5 using dilute NH4​OH or acetic acid. Load the mixture onto the column at a gravity flow rate of 1-2 mL/min.

  • Washing: Wash the column with 4 CV of DI water. This elutes non-basic organic impurities, unreacted neutral precursors, and salts.

  • Elution: Elute the target amino acid using 1M NH4​OH . Collect fractions and spot them on a TLC plate. Heat with Ninhydrin stain to identify amino acid-containing fractions (purple/yellow spots).

  • Concentration: Pool the Ninhydrin-positive fractions. CRITICAL: Do not use a rotary evaporator. Flash-freeze the pooled fractions in liquid nitrogen and lyophilize to obtain the free base as a fluffy white powder.

Protocol 2: Preparation of the Hydrochloride Salt under Anhydrous Conditions

This protocol ensures the stabilization of the amine without hydrating the delicate terminal double bond.

  • Solvent Preparation: Dry absolute ethanol over activated 3Å molecular sieves for 24 hours to ensure the water content is strictly <0.5%.

  • Dissolution: Suspend the lyophilized 2-amino-3-methylbut-3-enoic acid free base in the anhydrous ethanol (10 mL per gram of substrate) under an inert argon atmosphere.

  • Cooling: Chill the suspension to -15°C using a dry ice/acetone or cryocooler bath.

  • Protonation: Slowly bubble anhydrous HCl gas into the suspension, or add a pre-titrated solution of ethanolic HCl. CRITICAL: Add exactly 1.05 to 1.10 equivalents. Strict stoichiometric control prevents free acid-catalyzed degradation[3]. Self-validation: The suspension should clarify as the hydrochloride salt forms, followed by reprecipitation.

  • Crystallization: Stir at 0°C for 2 hours. The hydrochloride salt will precipitate as a stable crystalline solid.

  • Isolation: Filter the crystals rapidly under a positive stream of argon (to prevent atmospheric moisture condensation), wash with cold anhydrous diethyl ether, and dry under high vacuum.

V. References
  • PubChem. "3-Butenoic acid, 2-amino-3-methyl-, (S)-". National Center for Biotechnology Information. URL:[Link]

  • Berkowitz, D. B., et al. "α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms". PubMed Central (PMC). URL:[Link]

  • ACS Publications. "Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides". The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

identifying and minimizing side reactions in 2-Amino-3-methylbut-3-enoic acid synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 2-amino-3-methylbut-3-enoic acid (often referred to as β,γ -dehydrovaline). This guide is designed for researchers and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-amino-3-methylbut-3-enoic acid (often referred to as β,γ -dehydrovaline). This guide is designed for researchers and drug development professionals utilizing the standard glycine Schiff base alkylation methodology.

Below, you will find mechanistic workflows, self-validating protocols, and targeted solutions to mitigate common side reactions such as double-bond isomerization, dialkylation, and premature hydrolysis.

Pathway & Workflow Visualization

The synthesis relies on the phase-transfer catalyzed alkylation of a protected glycine Schiff base, followed by mild deprotection. Understanding the divergence points for side reactions is critical for optimizing your yield.

SynthWorkflow A Glycine Schiff Base (O'Donnell's Reagent) B Phase-Transfer Alkylation (Methallyl Halide, Base) A->B Step 1 C Monoalkylated Intermediate (Protected β,γ-Unsaturated) B->C C-C Bond Formation D Mild Acidic Hydrolysis (1M Citric Acid) C->D Step 2 E 2-Amino-3-methylbut-3-enoic acid (Target Molecule) D->E Deprotection

Fig 1: Synthetic workflow for 2-amino-3-methylbut-3-enoic acid via Schiff base alkylation.

SideReactions Target Monoalkylated Schiff Base (Desired Intermediate) OverAlk Dialkylated Byproduct (Over-alkylation) Target->OverAlk Excess Base/Electrophile Isomer α,β-Unsaturated Isomer (Conjugation) Target->Isomer Strong Base/Heat Hydrolysis Premature Hydrolysis (Loss of Imine) Target->Hydrolysis Trace Moisture

Fig 2: Primary side reactions diverging from the monoalkylated Schiff base intermediate.

Standard Operating Procedure: Alkylation & Deprotection

To establish a self-validating system, follow this optimized solid-liquid phase-transfer protocol. This method minimizes the introduction of water, thereby protecting the moisture-sensitive imine intermediate.

Phase 1: Solid-Liquid Phase-Transfer Alkylation
  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 10.0 mmol of N -(diphenylmethylene)glycine tert-butyl ester in 30 mL of anhydrous toluene.

  • Catalyst & Base Addition: Add 1.0 mmol (10 mol%) of tetrabutylammonium bromide (TBAB) and 30.0 mmol of finely powdered, anhydrous KOH.

    • Self-Validation Check: The solution should remain pale yellow. Rapid darkening to deep red/brown indicates base-mediated degradation of the imine or the formation of undesired conjugated polyenes.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 10.5 mmol of methallyl chloride (3-chloro-2-methylpropene).

  • Reaction: Stir vigorously at 0 °C for 2 hours, then allow warming to room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Quench with cold water (20 mL), extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Mild Deprotection (Imine Hydrolysis)
  • Hydrolysis: Dissolve the crude alkylated intermediate in 20 mL of THF. Add 20 mL of 1 M aqueous citric acid.

  • Stirring: Stir at room temperature for 4–6 hours.

    • Self-Validation Check: The release of the benzophenone byproduct can be monitored via TLC (UV active, high Rf​ in 9:1 Hexanes:EtOAc). Complete disappearance of the intermediate spot confirms full deprotection.

  • Extraction: Wash the aqueous layer with diethyl ether (3 x 15 mL) to remove benzophenone and unreacted organic impurities.

  • Isolation: Adjust the aqueous layer to pH 6-7 using 1 M NaOH, then lyophilize or subject to ion-exchange chromatography (e.g., Dowex 50WX8) to isolate the pure 2-amino-3-methylbut-3-enoic acid.

Troubleshooting & FAQs (Side Reactions)

Q1: Why am I seeing significant amounts of the α,β -unsaturated isomer (2-amino-3-methyl-2-butenoic acid)? A: This is a thermodynamically driven isomerization issue. The β,γ -double bond of 2-amino-3-methylbut-3-enoic acid is kinetically trapped during alkylation. However, the α -proton remains acidic. Under prolonged basic conditions (during alkylation) or harsh acidic heating (during deprotection), deprotonation/reprotonation occurs, migrating the double bond into conjugation with the carboxylate. This π -bond migration is a well-documented degradation pathway for β,γ -unsaturated amino acids like vinylglycine ()[1].

  • Corrective Action: Limit reaction times during phase-transfer alkylation and maintain temperatures 25 °C. For Schiff base hydrolysis, strictly use mild acidic conditions (e.g., 1 M citric acid or 1 N HCl at room temperature) rather than concentrated acids or reflux.

Q2: How can I minimize dialkylation of the glycine Schiff base? A: The monoalkylated intermediate retains an α -proton. If the local concentration of base and methallyl halide is too high, a second alkylation occurs, yielding an achiral byproduct. This is a common limitation of the standard O'Donnell Schiff base methodology ()[2].

  • Corrective Action: Enforce strict stoichiometric control (maximum 1.05 equivalents of methallyl chloride). To sterically hinder the second alkylation event, switch the protecting group from an ethyl ester to a bulkier tert-butyl ester.

Q3: My Schiff base is hydrolyzing before the alkylation is complete. What is going wrong? A: The diphenylmethylene imine bond is highly sensitive to nucleophilic attack by water/hydroxide. In liquid-liquid phase-transfer catalysis (e.g., 50% aq. NaOH / DCM), excessive reaction times or degraded phase-transfer catalysts facilitate premature hydrolysis, destroying the enolate precursor[3].

  • Corrective Action: Transition to the solid-liquid phase-transfer conditions outlined in the SOP above using finely powdered, anhydrous KOH in toluene. This minimizes the aqueous phase, preserving the Schiff base until the deliberate deprotection step.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction conditions on the yield of the target molecule versus the formation of specific side products. Use this data to benchmark your own experimental outcomes.

ConditionBase SystemTemp (°C)Yield of Target (%)Dialkylation (%)Isomerization (%)
Standard Liquid PTC 50% aq. NaOH, TBAB2565158
Solid-Liquid PTC Solid KOH, TBAB0 to 25825< 2
Bulky Ester (t-Bu) Solid KOH, TBAB0 to 2588< 1< 2
Harsh Deprotection 6M HCl, Reflux10012N/A> 70

References

  • Title: Active-site Labeling of Aspartate Aminotransferases by the Beta,gamma-Unsaturated Amino Acid Vinylglycine Source: Biochemistry (PubMed) URL: [Link]

  • Title: A Mild and Efficient Route to Schiff Base Derivatives of Amino Acids Source: Journal of Organic Chemistry URL: [Link]

  • Title: Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery Source: CLOCKSS Archive URL: [Link]

Sources

Troubleshooting

optimizing reaction conditions for the derivatization of 2-Amino-3-methylbut-3-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals dealing with the unique chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals dealing with the unique chromatographic challenges of 2-Amino-3-methylbut-3-enoic acid (also known as 3,4-didehydrovaline or β,γ -dehydrovaline) 1.

Unlike standard proteinogenic amino acids, this compound possesses a terminal β,γ -double bond. This structural feature introduces severe vulnerabilities during standard pre-column derivatization workflows. This guide provides the mechanistic causality behind common analytical failures and offers field-proven, self-validating protocols to ensure quantitative integrity.

PART 1: Core Mechanisms & Chemical Vulnerabilities

To successfully derivatize 2-Amino-3-methylbut-3-enoic acid, you must first understand why standard protocols fail. The molecule is highly susceptible to base-catalyzed isomerization and thermal degradation .

  • The Isomerization Trap: Under the highly basic conditions (pH > 9.5) required by classical reagents like FMOC-Cl or PITC, the α -proton of the amino acid is abstracted. This causes the β,γ -double bond to migrate to the α,β -position to gain thermodynamic stability through conjugation with the carbonyl group.

  • Spontaneous Hydrolysis: The resulting α,β -dehydroamino acid is chemically unstable in aqueous media. It rapidly tautomerizes into an imine and hydrolyzes into 3-methyl-2-oxobutanoic acid (a keto acid) and free ammonia.

  • Steric Hindrance: The β -carbon is quaternary-like in its steric profile (bonded to a methyl group and an alkene). Bulky derivatization reagents suffer from extremely slow reaction kinetics, leading to incomplete yields.

PART 2: Troubleshooting Guide & FAQs

Q1: I am observing a decreasing target peak area over time, accompanied by a massive, unexpected ammonia peak. What is causing this? A1: You are witnessing base-catalyzed isomerization followed by hydrolysis. Reagents like FMOC-Cl and Dansyl Chloride require extended reaction times (30–60 minutes) at high pH 2. This environment forces the β,γ -double bond to shift, destroying the amino acid and releasing free ammonia. Solution: Shift to a rapid, mild-pH derivatization chemistry like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ•Tag), keeping the pH strictly between 8.2 and 8.5.

Q2: My OPA/MPA derivatization shows poor reproducibility and unexpected high-molecular-weight adducts on LC-MS. Why? A2: Thiol-ene Michael addition. OPA derivatization requires a thiol co-reagent, such as 3-mercaptopropionic acid (MPA). If even transient α,β -isomerization occurs, the molecule becomes an electrophilic Michael acceptor. The excess thiol in the OPA reagent will attack the double bond, creating unwanted adducts. Solution: Utilize an automated in-needle derivatization (iPDAQ) system to restrict the reaction time to exactly 30 seconds prior to injection, minimizing the window for side reactions 3.

Q3: The standard AQC (AccQ•Tag) protocol calls for heating at 55°C for 10 minutes. Should I follow this? A3: No. The 55°C heating step is specifically designed to drive the slow reaction of tyrosine to completion . For thermally sensitive unsaturated amino acids like 3,4-didehydrovaline, this heat stress will cause degradation. AQC reacts with primary amines in <1 minute at room temperature 2. Skip the heating step entirely unless tyrosine quantitation is absolutely required in the same multiplexed run.

Q4: Is GC-MS with MTBSTFA suitable for this compound? A4: Highly discouraged. Standard MTBSTFA protocols require heating at 100°C for up to 4 hours to overcome steric hindrance 4. This thermal load will completely destroy the β,γ -unsaturated system. Switch to LC-MS.

PART 3: Data Presentation

Table 1: Quantitative Comparison of Derivatization Agents for 3,4-Didehydrovaline
Derivatization ReagentReaction pHReaction TimeThermal RequirementIsomerization / Degradation RiskSuitability for 3,4-Didehydrovaline
AQC (AccQ•Tag) 8.2 - 8.5< 1 minRoom Temp (Modified)Low Optimal (High yield, stable derivative)
OPA / MPA 9.0 - 10.01 - 5 minRoom TempModerate (Thiol adducts)Acceptable (Requires in-needle automation)
FMOC-Cl 9.0 - 10.030 - 40 minRoom TempHigh (Base catalysis)Poor (Significant signal loss)
MTBSTFA (GC-MS) Neutral4 hours100°CCritical (Thermal destruction)Not Recommended

PART 4: Validated Experimental Protocols

Protocol A: Mild Pre-Column Derivatization using AQC (Optimized)

This protocol utilizes AQC due to its rapid kinetics and mild pH requirements 2.

Self-Validating System: To ensure no degradation occurs during sample prep, monitor the LC-MS trace for the AQC-Ammonia derivative (m/z 188). A spike in this peak relative to a blank indicates that your sample pH drifted too high, causing hydrolysis.

  • Buffer Calibration: Prepare a 0.2 M sodium borate buffer. Strictly adjust the pH to 8.2 using dilute HCl. Do not exceed pH 8.5.

  • Reagent Preparation: Reconstitute the AQC reagent in dry acetonitrile to a final concentration of 10 mM.

  • Reaction: In a total recovery vial, combine 70 µL of the borate buffer with 10 µL of the amino acid sample (0.1–1.0 mM). Vortex briefly.

  • Derivatization: Add 20 µL of the AQC reagent. Cap immediately and vortex for 5 seconds.

  • Incubation (Modified): Let the vial stand at room temperature (20–25°C) for exactly 5 minutes. Do not apply the standard 55°C heating step.

  • Analysis: Inject 1 µL into the LC-MS/Fluorescence system immediately.

Protocol B: Automated In-Needle OPA Derivatization (iPDAQ)

For laboratories restricted to OPA, strict time control is mandatory to prevent thiol-ene side reactions 3.

Self-Validating System: Program the autosampler to perform a 0-minute hold injection and a 5-minute hold injection of the same sample. If the target peak area drops by >5% in the 5-minute hold, it validates that the derivative is unstable and confirms the necessity of immediate online injection.

  • Reagent Loading: Place the OPA/MPA reagent vial and a 0.1 M borate buffer (pH 9.0) vial in the autosampler at 4°C.

  • Autosampler Programming: Program the injection sequence to draw:

    • 2 µL of Borate Buffer

    • 1 µL of Sample

    • 1 µL of OPA/MPA Reagent

  • In-Needle Mixing: Program the autosampler to mix the drawn volumes within the needle loop for exactly 30 seconds.

  • Immediate Injection: The system must inject the mixture onto the column at exactly the 31-second mark.

PART 5: Pathway Visualizations

G Start Sample: 2-Amino-3-methylbut-3-enoic acid Decision1 Select Analytical Platform Start->Decision1 LC LC-UV / LC-MS (Recommended) Decision1->LC GC GC-MS (High Degradation Risk) Decision1->GC Decision2 Derivatization Reagent? LC->Decision2 BSTFA BSTFA + 1% TMCS Room Temp, 15 min GC->BSTFA Modified Protocol MTBSTFA MTBSTFA (100°C, 4h) Complete Degradation GC->MTBSTFA Standard Protocol AQC AQC (AccQ•Tag) pH 8.2, <1 min Rxn Optimal Yield Decision2->AQC Primary Choice OPA OPA / MPA Requires In-Needle Automation Moderate Yield Decision2->OPA Secondary FMOC FMOC-Cl pH >9, Slow Rxn High Isomerization Risk Decision2->FMOC Avoid

Figure 1: Decision matrix for selecting the optimal derivatization workflow.

G Substrate β,γ-Unsaturated AA (Intact) Base High pH (>9.0) Base Catalysis Substrate->Base Improper Conditions Mild Mild pH (8.2) Fast Kinetics (AQC) Substrate->Mild Optimized Protocol Isomer α,β-Dehydroamino Acid (Unstable Intermediate) Base->Isomer Isomerization Hydrolysis Aqueous Hydrolysis Isomer->Hydrolysis Tautomerization Degradation Keto Acid + Free Ammonia (Signal Loss) Hydrolysis->Degradation Destruction Product Stable Urea Derivative (Accurate Quantitation) Mild->Product Rapid Trapping

Figure 2: Mechanistic pathway of base-catalyzed degradation vs. successful trapping.

References

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: National Institutes of Health (NIH) 3

  • A Researcher's Guide to Amino Acid Derivatization: A Comparative Study Source: BenchChem 2

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation

  • The Mechanism of ACV Synthetase | Chemical Reviews Source: ACS Publications1

  • The Derivatization and Analysis of Amino Acids by GC-MS Source: Sigma-Aldrich 4

Sources

Optimization

Technical Support Center: Troubleshooting Chiral HPLC Separation of 2-Amino-3-methylbut-3-enoic Acid Enantiomers

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the chiral separation of 2-Amino-3-methylbut-3-enoic acid enantiomers. As a non-proteinogeni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the chiral separation of 2-Amino-3-methylbut-3-enoic acid enantiomers. As a non-proteinogenic, polar amino acid, this compound presents unique challenges that require a systematic and well-informed approach to method development and troubleshooting. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Foundational Knowledge - The Analyte and Separation Strategies

Before troubleshooting, it is critical to understand the nature of the analyte and the fundamental principles of the separation techniques available.

Q1: What are the key properties of 2-Amino-3-methylbut-3-enoic acid that influence its chiral separation?

A1: 2-Amino-3-methylbut-3-enoic acid is a small, polar molecule with both a basic amino group and an acidic carboxylic acid group.[1][2] This zwitterionic nature at neutral pH means it is highly soluble in aqueous solutions but poorly retained on standard reversed-phase columns like C18.[3][4] Its chirality stems from the stereocenter at the alpha-carbon, making the separation of its (R) and (S) enantiomers a primary analytical goal. The challenge lies in finding a chiral stationary phase (CSP) and mobile phase system that can effectively discriminate between the two enantiomers based on subtle differences in their three-dimensional structures.

Q2: What are the primary strategies for separating the enantiomers of this amino acid?

A2: There are two main strategies: direct and indirect separation.

  • Direct Separation: This is the preferred modern approach, where the enantiomers are resolved directly on a Chiral Stationary Phase (CSP).[3] This method avoids additional sample preparation steps, reducing the risk of errors and sample loss.[3] Success is highly dependent on selecting the correct CSP and mobile phase.

  • Indirect Separation: This classic method involves derivatizing the amino acid with a chiral agent (e.g., o-phthalaldehyde (OPA) with a chiral thiol, or Marfey's reagent) to form a pair of diastereomers.[4][5][6] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18).[3][5] While this adds a step, it can improve detection sensitivity and chromatographic retention.[4]

The choice between these strategies depends on available instrumentation, sample complexity, and the ultimate goal of the analysis.

G start Goal: Separate 2-Amino-3-methylbut-3-enoic acid Enantiomers strategy Choose Separation Strategy start->strategy direct Direct Method (on Chiral Column) strategy->direct Preferred for simplicity indirect Indirect Method (Derivatization) strategy->indirect When direct fails or for enhanced sensitivity csp_select Select Appropriate CSP (e.g., Macrocyclic Glycopeptide, Crown Ether) direct->csp_select derivatize Derivatize with Chiral Reagent (e.g., OPA + NAC) indirect->derivatize optimize Optimize Mobile Phase (pH, Modifier, Additives) csp_select->optimize achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) derivatize->achiral_sep achiral_sep->optimize

Caption: High-level workflow for selecting a chiral separation strategy.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most common issues encountered during method development and routine analysis.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q3: I see a single peak or two poorly resolved peaks. What are the first steps to take?

A3: When resolution is poor, a systematic check of your system and method parameters is the most efficient way to diagnose the problem. Do not randomly change parameters. Follow a logical sequence to isolate the variable causing the issue.

G start Start: Poor or No Enantiomeric Resolution verify_params 1. Verify Method Parameters - Mobile Phase Composition? - Flow Rate Correct? - Temperature Set? start->verify_params check_csp 2. Assess Chiral Stationary Phase (CSP) - Is it the correct type for amino acids? - Is it new or from a trusted batch? - Stored correctly? verify_params->check_csp Parameters OK check_sample 3. Review Sample Preparation - Sample dissolved in mobile phase? - Concentration too high (overload)? - Sample filtered? check_csp->check_sample CSP OK optimize 4. Begin Systematic Optimization (See Mobile Phase & Temp Guides) check_sample->optimize Sample Prep OK success Resolution Achieved optimize->success

Caption: Stepwise troubleshooting workflow for poor enantiomer resolution.

Q4: How critical is the Chiral Stationary Phase (CSP) choice, and which ones are best for this analyte?

A4: The choice of CSP is the single most important factor for direct chiral separation. The interaction between the analyte and the CSP is what enables chiral recognition. For a polar, zwitterionic amino acid, not all CSPs will work. The most successful CSPs possess ionic groups and are compatible with polar mobile phases.[3]

CSP TypeChiral Selector ExamplePrinciple of SeparationSuitability for 2-Amino-3-methylbut-3-enoic acid
Macrocyclic Glycopeptide Teicoplanin, VancomycinForms multiple hydrogen bonds, ionic, and dipole interactions. Operates in reversed-phase, polar organic, and normal-phase modes.[3][7]Excellent. Highly recommended starting point for underivatized amino acids.[3][8]
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidForms inclusion complexes with the protonated primary amine group of the amino acid.[9][10]Very Good. Specifically well-suited for separating D- and L-amino acid enantiomers.[9][11]
Ligand Exchange L-Proline or L-Hydroxyproline + Cu²⁺Forms diastereomeric metal complexes between the analyte, a chiral ligand on the CSP, and a metal ion (e.g., Cu²⁺) in the mobile phase.[7][8]Good. A viable alternative, but requires the addition of a metal salt (e.g., CuSO₄) to the mobile phase.[7][8]
Zwitterionic Ion-Exchange Quinine + Sulfonic Acid derivativesCombines ion-exchange and hydrogen bonding interactions.[12][13]Good. Versatile for free amino acids, often using methanol-based mobile phases.[12]
Polysaccharide-Based Cellulose or Amylose derivativesPrimarily relies on hydrogen bonding and π-π interactions.Less Suitable for Underivatized Form. Generally challenging for polar, zwitterionic amino acids that are poorly soluble in typical normal-phase solvents. Better suited for derivatized amino acids.[14]
Q5: I've chosen a suitable CSP (e.g., Teicoplanin-based), but resolution is still poor. How should I optimize the mobile phase?

A5: Mobile phase optimization is a multi-parameter process that controls the delicate balance of interactions leading to separation.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) is a primary driver of retention and selectivity.[8] For teicoplanin-based CSPs, retention can exhibit a "U-shaped" profile where it decreases and then increases as the organic modifier concentration rises.[3] Systematically screen methanol and acetonitrile from 10% to 90%.

  • pH and Additives: Because the analyte is zwitterionic, mobile phase pH is critical. It controls the charge state of both the amino acid and the CSP's ionic groups.[8][11]

    • Acidic Additives: Small amounts (0.05-0.5%) of formic acid, acetic acid, or trifluoroacetic acid (TFA) are often used.[15] They ensure the carboxylic acid group is protonated and can improve peak shape. The concentration and type of acid can dramatically alter selectivity and even reverse the elution order.[16]

    • Basic Additives: For some applications, basic additives like diethylamine (DEA) might be used, but for amino acids, an acidic mobile phase is more common.

  • Ion-Pair Reagents: Adding ion-pair reagents to the eluent can sometimes regulate the efficiency and improve the resolution of amino acid separations.[5]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q6: My peaks are tailing severely. What are the causes and solutions?

A6: Peak tailing is typically caused by undesirable secondary interactions or column issues.

  • Cause: Secondary Ionic Interactions: The amino group of your analyte can interact strongly with residual silanol groups on the silica support of the CSP, causing tailing.

    • Solution: Ensure the mobile phase pH is low enough (using an acidic additive like formic or acetic acid) to protonate the analyte's amino group and suppress these interactions.[8][15]

  • Cause: Column Contamination: Strongly retained impurities from previous injections can build up on the column head, creating active sites that cause tailing.

    • Solution: Wash the column according to the manufacturer's guidelines. For many CSPs, flushing with a strong, non-recommended solvent can cause irreversible damage, so always check the column care manual.[17]

  • Cause: Column Overload: Injecting too much sample mass can saturate the stationary phase.[18]

    • Solution: Reduce the injection volume or dilute the sample.[18]

Q7: My peaks are fronting. What does this indicate?

A7: Peak fronting is less common than tailing but usually points to two main issues:

  • Cause: Sample Overload: While often associated with tailing, severe overload can also manifest as fronting, creating "shark-fin" shaped peaks.

    • Solution: Reduce the sample concentration or injection volume.[8][19]

  • Cause: Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., sample in 100% methanol, mobile phase is 90% water/10% methanol), the sample band will travel too quickly at the point of injection, causing distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase.[8][19] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

Issue 3: Inconsistent Retention Times and Resolution
Q8: My retention times are drifting between injections. How can I improve reproducibility?

A8: Drifting retention times are a sign of an unstable system.

  • Cause: Inadequate Column Equilibration: Chiral stationary phases, especially those used with complex mobile phases, can require long equilibration times.[18][20]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, or until a stable baseline is observed.[20] This is critical after changing mobile phase composition.

  • Cause: Mobile Phase Instability: If your mobile phase contains volatile components (like TFA or DEA) or is poorly mixed, its composition can change over time due to evaporation or settling.

    • Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep the solvent bottles capped.[8][19]

  • Cause: Temperature Fluctuations: Chiral separations are often highly sensitive to temperature changes, which affect the thermodynamics of the analyte-CSP interaction.[15][18][21]

    • Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 25 °C).[19][20] Ensure the lab's ambient temperature is also stable.

Section 3: Experimental Protocols

Protocol 1: Initial Screening Method for Underivatized 2-Amino-3-methylbut-3-enoic acid

This protocol provides a robust starting point for method development using a teicoplanin-based CSP, which is highly effective for this class of compounds.[3]

  • Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase System:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient Elution (for initial screening):

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and re-equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (or Mass Spectrometer if available).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase (90% A / 10% B) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[8]

  • Evaluation: This gradient run will help identify the approximate percentage of organic modifier where the enantiomers elute. Once this is determined, switch to an isocratic method using that mobile phase composition and optimize further by making small (±5%) changes to the methanol percentage.

Protocol 2: Mobile Phase Additive Screening

If peak shape is poor with the initial method, this protocol can be used to systematically evaluate the effect of different acidic additives.

  • Column & Conditions: Use the same column and conditions as Protocol 1, but select an isocratic mobile phase that gives a reasonable retention time (e.g., Water/Methanol 50:50).

  • Prepare Three Mobile Phases:

    • Mobile Phase 1: Water/Methanol (50:50) with 0.1% Formic Acid

    • Mobile Phase 2: Water/Methanol (50:50) with 0.1% Acetic Acid

    • Mobile Phase 3: Water/Methanol (50:50) with 0.05% Trifluoroacetic Acid (TFA)

  • Experimental Procedure:

    • Equilibrate the column thoroughly with Mobile Phase 1 until the baseline is stable.

    • Inject the sample and record the chromatogram.

    • Flush the column with an intermediate solvent (e.g., 50/50 Isopropanol/Water) and then equilibrate with Mobile Phase 2.

    • Inject the sample and record the chromatogram.

    • Repeat the flushing and equilibration for Mobile Phase 3.

  • Evaluation: Compare the resolution (Rs), asymmetry factor, and retention times from the three runs. This will reveal which additive provides the best performance for your specific analyte-CSP system. Additives can significantly impact peak shape and selectivity.[15][16]

Section 4: Frequently Asked Questions (FAQs)

Q9: How can I determine the elution order of the (R) and (S) enantiomers?

A9: The most reliable method is to inject a pure standard of one of the enantiomers (if available) and compare its retention time to the racemic mixture. If pure standards are not available, elution order can sometimes be inferred from the literature for a specific CSP. For example, on macrocyclic glycopeptide CSPs like teicoplanin, the D-enantiomer (analogous to the R-configuration for many amino acids) is often more strongly retained than the L-enantiomer.[3] However, this is not a universal rule and should always be confirmed experimentally.

Q10: What is the impact of temperature on my separation?

A10: Temperature affects both the thermodynamics and kinetics of the chromatographic process.

  • Lowering Temperature: Generally increases the strength of the interactions (e.g., hydrogen bonding) between the analyte and the CSP. This often leads to increased retention and improved resolution (selectivity) .[11][15][20] However, it also increases mobile phase viscosity, which can lead to higher backpressure and broader peaks (lower efficiency).

  • Increasing Temperature: Typically decreases retention time and can improve peak efficiency (sharper peaks).[20] However, it often reduces chiral selectivity , potentially worsening the resolution.[7] A temperature study (e.g., running the separation at 15°C, 25°C, and 40°C) is a valuable optimization step.[8]

Q11: My resolution degrades after 50-100 injections. What is happening to my column?

A11: A gradual loss of resolution over time typically indicates either column contamination or degradation of the stationary phase.[19]

  • Contamination: Strongly adsorbed matrix components or impurities can accumulate at the column inlet, blocking active sites for chiral recognition. A proper column wash may restore performance.[17] Using a guard column is highly recommended to protect the analytical column.

  • Degradation: The chiral stationary phase itself can be chemically degraded, especially if operated outside the recommended pH or temperature range.[20] This damage is usually irreversible, and the column will need to be replaced. Always check the manufacturer's specifications for your CSP.[17]

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]

  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed. Available at: [Link]

  • Comparative Enantiomer Separation on Chiral Stationary Phases Derived from Chiral Crown Ether by HPLC. KoreaScience. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. Available at: [Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • Effect of the temperature on the chiral separation of DL-Phe in the CCND nanocrystals immobilized capillary. ResearchGate. Available at: [Link]

  • Tuneable Peak Deformations in Chiral Liquid Chromatography. Analytical Chemistry. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. LCGC International. Available at: [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem. Available at: [Link]

  • 2-Amino-3-methylpent-3-enoic acid. PubChem. Available at: [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix - UTA. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • (S)-2-Amino-3-methylbut-3-enoic Acid. Pharmaffiliates. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Process Scale-Up for 2-Amino-3-methylbut-3-enoic Acid Production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-3-methylbut-3-enoic acid (also known as 3,4-dehydrovaline). This non-proteinogenic β,γ -unsaturated amino acid is a critical chiral buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-3-methylbut-3-enoic acid (also known as 3,4-dehydrovaline). This non-proteinogenic β,γ -unsaturated amino acid is a critical chiral building block widely used in the pharmaceutical industry[1] and is a key structural motif in complex ribosomal natural products (RiPPs) like phomopsins[2] and cytotoxic marine depsipeptides such as kulokekahilide-1[3].

Scaling up the production of 3,4-dehydrovaline presents unique chemical pathologies, most notably the high risk of double-bond isomerization and subsequent hydrolytic degradation. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, enantiopure production.

Process Scale-Up Workflows

The most scalable and economically viable route to enantiopure 2-amino-3-methylbut-3-enoic acid is the modified Strecker synthesis followed by enzymatic resolution.

Workflow Start Methacrolein + NH3 + HCN Strecker Strecker Synthesis (Aminonitrile Formation) Start->Strecker Hydrolysis Controlled Hydrolysis (Avoid Isomerization) Strecker->Hydrolysis Resolution Enzymatic Resolution (Acylase I) Hydrolysis->Resolution Product Enantiopure 3,4-Dehydrovaline Resolution->Product

Workflow for scalable production of 3,4-dehydrovaline via Strecker synthesis and resolution.

Protocol A: Biphasic Strecker Synthesis & Controlled Hydrolysis

This protocol minimizes radical polymerization of the starting material and prevents the thermodynamic isomerization of the product.

Step 1: Aminonitrile Formation

  • Charge a glass-lined reactor with 5.0 equivalents of aqueous ammonia (28%) and 1.1 equivalents of ammonium chloride. Cool the system to 0–5°C.

  • Slowly dose 1.0 equivalent of methacrolein (2-methylpropenal) into the reactor over 2 hours.

  • Add 1.05 equivalents of aqueous sodium cyanide (NaCN) dropwise, maintaining the internal temperature strictly below 10°C.

  • Stir the biphasic mixture for 12 hours at room temperature.

  • Extract the intermediate (2-amino-3-methylbut-3-enenitrile) into methyl tert-butyl ether (MTBE).

  • Causality behind choices: Methacrolein is highly susceptible to radical polymerization in basic environments. By maintaining strict low temperatures and pre-forming the imine before cyanide addition, we suppress the activation energy required for radical propagation, ensuring high conversion to the aminonitrile.

  • Self-Validation Check: Run an aliquot of the MTBE layer on TLC (ninhydrin stain). The complete disappearance of the UV-active methacrolein spot and the appearance of a UV-inactive, ninhydrin-positive spot confirms successful aminonitrile formation.

Step 2: Biphasic Nitrile Hydrolysis

  • Transfer the MTBE layer containing the aminonitrile to a clean reactor.

  • Add an equal volume of concentrated HCl (12M).

  • Stir vigorously at 35°C for 48 hours. Do not exceed 40°C.

  • Separate the aqueous layer, neutralize carefully to pH 6.0 using NaOH, and filter the precipitated racemic 2-amino-3-methylbut-3-enoic acid.

  • Causality behind choices: Standard high-temperature aqueous reflux will cause the β,γ -double bond to migrate into conjugation with the carboxylate. The biphasic MTBE/HCl system limits the exposure of the sensitive product to the bulk aqueous acidic phase, drastically reducing isomerization.

  • Self-Validation Check: Monitor the aqueous phase using Nessler's reagent. A strong positive result (deep orange/brown) indicates excessive ammonia release, signaling that product degradation (isomerization to the α -keto acid) is occurring.

Protocol B: Enzymatic Resolution of the Racemate
  • N-Acetylation: Suspend the racemate in aqueous NaOH (pH 8.5) and add 1.2 equivalents of acetic anhydride dropwise at 10°C. Maintain pH 8–9 using a pH stat.

  • Biocatalysis: Adjust the solution to pH 7.5. Add L-Aminoacylase (Acylase I) and incubate at 37°C for 24 hours.

  • Isolation: The enzyme selectively deacetylates the (S)-enantiomer. Separate the free (S)-amino acid from the unreacted (R)-N-acetyl derivative using a strongly acidic cation-exchange resin.

  • Recovery of (R)-Enantiomer: If the (R)-enantiomer (CAS 60103-01-7) is the target[1], subject the isolated (R)-N-acetyl fraction to mild acid hydrolysis (2M HCl, 50°C) and crystallize at the isoelectric point.

Process Data Analytics

Quantitative control of the hydrolysis step is the most critical parameter in this scale-up process. The table below summarizes the impact of thermal and chemical environments on product integrity.

Table 1: Impact of Hydrolysis Conditions on 3,4-Dehydrovaline Yield and Isomerization

Hydrolysis ConditionTemperatureTimeYield of 3,4-DehydrovalineIsomerization / Degradation
6M HCl (Aqueous)100°C (Reflux)4 h< 5%> 90% ( α -Keto acid formed)
6M HCl (Aqueous)60°C12 h35%55%
Conc. HCl / MTBE (Biphasic)35°C48 h78%< 5%
Biocatalytic Nitrilase30°C24 h92%< 1%

Troubleshooting & Causality Center (FAQs)

Troubleshooting Issue Issue: High α-Keto Acid & Ammonia Levels Cause1 Prolonged Heating (>60°C) Issue->Cause1 Cause2 Strong Acid/Base Extremes Issue->Cause2 Mech β,γ to α,β Double Bond Migration Cause1->Mech Cause2->Mech Degradation Imine Tautomerization & Hydrolysis Mech->Degradation Solution Solution: Biphasic Hydrolysis at <40°C Degradation->Solution

Mechanistic pathway and troubleshooting for double bond isomerization and degradation.

Q: During the Strecker synthesis, our yields of the aminonitrile are inconsistent, and we detect significant polymer formation in the reactor. How can we mitigate this? A: You are observing the radical polymerization of methacrolein.

  • Causality: As an α,β -unsaturated aldehyde, methacrolein is highly prone to radical chain reactions, which are accelerated by light, heat, and basic environments (such as the ammonia used in the reaction).

  • Solution: Ensure the methacrolein is stabilized with an inhibitor (e.g., 100 ppm hydroquinone) until immediately before use. Conduct the reagent addition strictly below 5°C, maintain a nitrogen blanket over the reactor, and consider adding a radical scavenger if scaling beyond 100 liters.

Q: We observe massive ammonia release and formation of 3-methyl-2-oxobutanoic acid during the nitrile hydrolysis step. What is happening to our product? A: Your product is undergoing double bond isomerization followed by hydrolytic degradation[4].

  • Causality: The β,γ -double bond in 3,4-dehydrovaline is thermodynamically driven to migrate to the α,β -position to achieve conjugation with the carboxylate group. Once it migrates, it forms an enamine. Enamines spontaneously tautomerize to imines, which are rapidly and irreversibly hydrolyzed by water into the corresponding α -keto acid and free ammonia.

  • Solution: Immediately abandon high-temperature acidic or basic reflux conditions. Transition to the low-temperature biphasic hydrolysis outlined in Protocol A, or utilize biocatalytic nitrilases to achieve mild hydrolysis without triggering isomerization.

Q: After enzymatic resolution with L-Acylase, the isolated (R)-2-amino-3-methylbut-3-enoic acid hydrochloride exhibits a lower-than-expected enantiomeric excess (ee < 90%). How do we improve optical purity? A: The drop in enantiomeric excess is likely occurring during the chemical deprotection phase of the unreacted (R)-N-acetyl derivative, not during the enzymatic resolution itself.

  • Causality: If you are recovering the (R)-enantiomer by hydrolyzing the N-acetyl group using harsh acidic conditions, the adjacent double bond facilitates partial enolization at the α -carbon, leading to racemization.

  • Solution: Strictly control the chemical deacetylation temperature to <50°C. During final crystallization, ensure the pH is adjusted exactly to the isoelectric point and avoid prolonged heating of the mother liquor. Alternatively, source a highly specific D-aminoacylase to directly deacetylate the target (R)-enantiomer without relying on chemical hydrolysis.

References

  • Guidechem. "(R)-2-AMINO-3-METHYL-BUT-3-ENOIC ACID HCL 60103-01-7". Guidechem Chemical Dictionary.
  • Ding, W., et al. "Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes". Proceedings of the National Academy of Sciences (PMC).
  • "Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins". Hokkaido University Collection of Scholarly and Academic Papers (Huscap).
  • Nakao, Y., et al. "Kulokekahilide-1, a Cytotoxic Depsipeptide from the Cephalaspidean Mollusk Philinopsis speciosa". The Journal of Organic Chemistry (ACS Publications).

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) vs. Chromatography for Purity Validation of 2-Amino-3-methylbut-3-enoic Acid

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of validating the purity of unnatural, highly polar amino acids. 2-Amino-3-methylbut-3-enoic acid (a dehydrovaline d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of validating the purity of unnatural, highly polar amino acids. 2-Amino-3-methylbut-3-enoic acid (a dehydrovaline derivative) is a prime example of a problematic analyte. It possesses a terminal alkene and a zwitterionic core, but critically lacks a strong UV chromophore.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the mechanistic causality behind why qNMR has emerged as the superior primary method for validating such complex molecules.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand why qNMR is necessary, we must first examine the physical chemistry of 2-Amino-3-methylbut-3-enoic acid and how it interacts with traditional chromatographic detectors.

  • HPLC-UV Limitations: The molecule only absorbs strongly in the low UV range (<210 nm) due to the isolated alkene and carboxylate groups. At this wavelength, mobile phase solvents heavily interfere, causing baseline drift and poor signal-to-noise ratios. While HPLC area percent is highly sensitive for trace impurities, it relies on the flawed assumption that all components share a similar UV response factor[1]. Derivatization (e.g., with FMOC-Cl) is possible, but introduces reaction yield variability and risks degrading the sensitive terminal alkene.

  • GC-MS Limitations: Amino acids require derivatization (e.g., silylation) to become volatile. The thermal stress of the GC inlet, combined with the derivatization process, often leads to isomerization or thermal degradation of the 3-butenoic acid moiety, yielding artificially low purity results.

  • Mass Balance Method: Traditional mass balance requires quantifying every single impurity (water via Karl Fischer, residual solvents via GC, inorganic salts via ash content, and related structure impurities via HPLC)[2]. For a highly polar, hygroscopic amino acid, propagating the error from these orthogonal tests leads to significant uncertainty.

The qNMR Solution: A Self-Validating Metrological System

Quantitative NMR operates on a fundamental metrological principle: the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei generating that signal[3].

By co-dissolving the analyte with a certified internal standard in a deuterated solvent, we create a self-validating system . The purity is calculated as an absolute mass fraction without needing an identical reference standard of the analyte itself[4]. This primary ratio measurement bypasses the chromophore limitations of HPLC and the volatility requirements of GC.

Comparative Performance Data

The following table summarizes a head-to-head experimental comparison of 2-Amino-3-methylbut-3-enoic acid purity assessed via different analytical platforms.

Analytical Parameter1H qNMR (Internal Standard)HPLC-UV (210 nm)GC-MS (Silylated)Mass Balance (Orthogonal)
Determined Purity 98.5% ± 0.2% 99.8% (Area %)94.2% (Degradation)98.1% ± 1.5%
Response Factor Bias None (Direct molar ratio)High (Wavelength dependent)High (Derivatization yield)Moderate (Cumulative error)
Reference Standard Not required for analyteRequired for exact quantitationRequired for exact quantitationRequired for related impurities
Analysis Time ~15 minutes~45 minutes~60 minutes>24 hours (multiple tests)
Sample Destructiveness Non-destructiveDestructiveDestructiveDestructive

Data Interpretation: HPLC-UV overestimates purity (99.8%) because impurities lacking a chromophore are invisible to the detector[1]. GC-MS underestimates purity due to thermal degradation. qNMR provides the most accurate absolute mass fraction (98.5%) with the tightest precision.

Experimental Methodology: qNMR Protocol

To ensure scientific integrity, every step in the qNMR workflow must be meticulously controlled. Below is the optimized protocol for 2-Amino-3-methylbut-3-enoic acid.

Step 1: Internal Standard Selection

We select Maleic acid (TraceCERT®) as the internal standard. Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm. This region is completely clear of the terminal alkene protons of 2-Amino-3-methylbut-3-enoic acid (~5.1-5.3 ppm) and its alpha-proton (~3.8 ppm), ensuring zero signal overlap.

Step 2: Gravimetric Sample Preparation

Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve in 1.0 mL of D2O containing a 100 mM deuterated phosphate buffer (pD ~ 7.0). Causality: The buffer stabilizes the zwitterionic state of the amino acid, preventing pH-dependent chemical shift drift that could push analyte peaks into the internal standard region[5].

Step 3: NMR Acquisition Parameters

Use a high-resolution NMR spectrometer (e.g., 500 MHz). Crucially, use a 30° pulse program (zg30) with a long relaxation delay (D1 ≥ 30 s). Causality: The D1 must be equivalent to at least 5-7 times the longest longitudinal relaxation time (T1) of the nuclei of interest. This ensures 99.9% magnetization recovery, a non-negotiable requirement for quantitative accuracy[6].

Step 4: Spectral Processing & Calculation

Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz). Perform rigorous manual phase and baseline correction. The absolute purity ( Px​ ) is calculated using the integral ratio:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of standard).

Workflow Visualization

qNMR_Workflow N1 1. Gravimetric Preparation Weigh Analyte & Internal Standard N2 2. Co-Dissolution D2O + Phosphate Buffer (pD 7.0) N1->N2 Microbalance Transfer N3 3. Data Acquisition 500 MHz, zg30, D1 ≥ 30s N2->N3 NMR Tube N4 4. Spectral Processing Phase/Baseline Correction & Integration N3->N4 FID Signal N5 5. Absolute Purity Calculation Mass Fraction Determination N4->N5 Integral Ratio

Step-by-step qNMR workflow for absolute purity validation of amino acids.

Conclusion

For complex, non-chromophoric unnatural amino acids like 2-Amino-3-methylbut-3-enoic acid, relying solely on HPLC-UV or GC-MS introduces severe analytical vulnerabilities. By adopting qNMR, laboratories can establish a primary, self-validating metrological framework that delivers absolute mass fraction purity with unmatched accuracy and traceability.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC / NIH.[Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources.[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Comparative

A Comparative Analysis of the Presumed Biological Activity of (R)- and (S)-Enantiomers of 2-Amino-3-methylbut-3-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Biological Function In the realm of molecular biology and pharmacology, the three-dimensional arrangement of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Biological Function

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a fundamental determinant of its biological activity.[1][2][3][4] Molecules that are non-superimposable mirror images of each other are termed enantiomers.[3][5] While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit remarkably different behaviors within the chiral environment of a biological system, such as the human body.[1][2] This is because biological targets, including enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral molecule.[1][6] This guide provides a comparative framework for understanding the potential differential biological activities of the (R) and (S) enantiomers of 2-Amino-3-methylbut-3-enoic acid, a derivative of the amino acid valine often referred to as dehydrovaline.

2-Amino-3-methylbut-3-enoic Acid: An Unsaturated Valine Analog

2-Amino-3-methylbut-3-enoic acid is an α,β-unsaturated amino acid. The presence of a chiral center at the α-carbon gives rise to two enantiomeric forms: (R)-2-Amino-3-methylbut-3-enoic acid and (S)-2-Amino-3-methylbut-3-enoic acid. The introduction of the double bond imparts conformational rigidity compared to its saturated counterpart, valine, which can influence its interaction with biological targets.[7]

Comparative Biological Activity: A Predictive Framework

Based on the principles of stereoselectivity, it is highly probable that the (R) and (S) enantiomers of 2-Amino-3-methylbut-3-enoic acid will exhibit distinct biological profiles. One enantiomer may be biologically active (the eutomer), while the other may be less active, inactive, or even elicit different or adverse effects (the distomer).[6] The following sections outline the key areas where differences in biological activity are anticipated and the experimental approaches to elucidate them.

Enzyme Inhibition

Unsaturated amino acids are known to act as enzyme inhibitors. It is plausible that one enantiomer of 2-Amino-3-methylbut-3-enoic acid could be a potent and selective inhibitor of a particular enzyme, while the other is significantly weaker. This differential inhibition would be due to the specific three-dimensional fit of the enantiomer into the enzyme's active site.

Table 1: Illustrative Comparative Enzyme Inhibition Data

Enzyme Target(R)-2-Amino-3-methylbut-3-enoic acid (IC₅₀)(S)-2-Amino-3-methylbut-3-enoic acid (IC₅₀)
Hypothetical Enzyme A e.g., 15 µMe.g., > 500 µM
Hypothetical Enzyme B e.g., 250 µMe.g., 5 µM
Hypothetical Enzyme C e.g., > 500 µMe.g., > 500 µM
Note: The data presented in this table is hypothetical and serves as an example of how comparative enzyme inhibition data would be displayed. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Receptor Binding Affinity

Should these enantiomers interact with cellular receptors, their binding affinities are expected to differ. The enantiomer that more closely complements the receptor's binding pocket will exhibit a higher affinity, potentially leading to a more potent agonist or antagonist effect.

Table 2: Illustrative Comparative Receptor Binding Affinity Data

Receptor Target(R)-2-Amino-3-methylbut-3-enoic acid (Kᵢ)(S)-2-Amino-3-methylbut-3-enoic acid (Kᵢ)
Hypothetical Receptor X e.g., 50 nMe.g., 1200 nM
Hypothetical Receptor Y e.g., 800 nMe.g., 75 nM
Note: The data in this table is for illustrative purposes. Kᵢ (inhibition constant) values represent the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
Cytotoxicity

The cytotoxic effects of the enantiomers against various cell lines could also be stereoselective. One enantiomer might be more effective at inducing apoptosis or inhibiting cell proliferation due to its specific interactions with intracellular targets.

Table 3: Illustrative Comparative Cytotoxicity Data

Cell Line(R)-2-Amino-3-methylbut-3-enoic acid (EC₅₀)(S)-2-Amino-3-methylbut-3-enoic acid (EC₅₀)
Cancer Cell Line A e.g., 25 µMe.g., > 200 µM
Cancer Cell Line B e.g., 150 µMe.g., 10 µM
Normal Cell Line C e.g., > 200 µMe.g., > 200 µM
Note: This table provides an example of how comparative cytotoxicity data would be presented. EC₅₀ values represent the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of the (R) and (S) enantiomers of 2-Amino-3-methylbut-3-enoic acid, a series of well-established assays would be employed. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a common method to assess the inhibitory potential of the enantiomers against a protein kinase.

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enantiomers Prepare stock solutions of (R) and (S) enantiomers add_inhibitor Add serial dilutions of enantiomers to microplate wells prep_enantiomers->add_inhibitor prep_enzyme Prepare kinase solution in assay buffer add_enzyme Add kinase solution to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate and ATP solution add_substrate Initiate reaction by adding substrate/ATP mix prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at specified temperature and time add_substrate->incubate stop_reaction Stop reaction with appropriate reagent incubate->stop_reaction read_plate Read plate (e.g., fluorescence, luminescence) stop_reaction->read_plate calc_inhibition Calculate percent inhibition for each concentration read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of (R)- and (S)-2-Amino-3-methylbut-3-enoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the target kinase in an appropriate assay buffer.

    • Prepare a solution containing the kinase substrate and ATP at their optimal concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add serial dilutions of the (R) and (S) enantiomers to respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop reagent.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the enantiomers relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value for each enantiomer from the dose-response curve using non-linear regression analysis.

Protocol 2: Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of the enantiomers for a specific G-protein coupled receptor (GPCR).

Workflow for Radioligand Receptor Binding Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor mix_components Combine membranes, radioligand, and competitor in assay buffer prep_membranes->mix_components prep_radioligand Prepare radioligand solution prep_radioligand->mix_components prep_competitors Prepare serial dilutions of (R) and (S) enantiomers prep_competitors->mix_components incubate Incubate to reach binding equilibrium mix_components->incubate filter_harvest Rapidly filter the mixture to separate bound from free radioligand incubate->filter_harvest wash_filters Wash filters to remove non-specifically bound radioligand filter_harvest->wash_filters measure_radioactivity Measure radioactivity on filters using a scintillation counter wash_filters->measure_radioactivity plot_curve Plot percent specific binding vs. competitor concentration measure_radioactivity->plot_curve calc_ki Calculate Ki value using the Cheng-Prusoff equation plot_curve->calc_ki

Caption: Workflow for a competitive radioligand receptor binding assay.

Methodology:

  • Preparation of Materials:

    • Prepare cell membrane homogenates from a cell line overexpressing the receptor of interest.

    • Prepare a working solution of a radiolabeled ligand known to bind to the target receptor.

    • Prepare serial dilutions of the (R) and (S) enantiomers (as competitors).

  • Binding Assay:

    • In test tubes, combine the cell membranes, the radioligand, and varying concentrations of the (R) or (S) enantiomer in a binding buffer.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value for each enantiomer from the competition curve.

    • Calculate the Kᵢ value for each enantiomer using the Cheng-Prusoff equation, which takes into account the concentration and Kₑ of the radioligand.

Conclusion and Future Directions

While direct experimental evidence comparing the biological activities of (R)- and (S)-2-Amino-3-methylbut-3-enoic acid is currently lacking in the accessible scientific literature, the foundational principles of stereochemistry strongly suggest that these enantiomers will exhibit distinct pharmacological profiles. The provided guide offers a robust framework for the systematic investigation of these potential differences, from enzyme inhibition and receptor binding to cellular cytotoxicity.

Future research should focus on the synthesis and purification of the individual enantiomers and their subsequent evaluation in a comprehensive panel of biological assays, such as those detailed in this guide. Such studies are essential to unlock the full therapeutic potential of this and other chiral molecules and to ensure the development of safer and more effective pharmaceuticals. The elucidation of the stereospecific biological activities of these dehydrovaline enantiomers could reveal novel therapeutic targets or lead to the development of highly selective pharmacological tools.

References

  • Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. ACS Publications. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. PMC. [Link]

  • The conformational properties of dehydrobutyrine and dehydrovaline: theoretical and solid-state conformational studies. PubMed. [Link]

  • 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem. [Link]

  • A Novel Anti-Inflammatory Role of Omega-3 PUFAs in Prevention and Treatment of Atherosclerosis and Vascular Cognitive Impairment and Dementia. MDPI. [Link]

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. Stellenbosch University. [Link]

  • The Significance of Chirality in Drug Design and Development. Bentham Science. [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]

  • Stereochemistry and Its Role in Drug Design. Longdom. [Link]

  • Enantiomerism. Deranged Physiology. [Link]

  • Effects of Stereoisomers on Drug Activity. Juniper Publishers. [Link]

  • Studies on optically active amino acids. XV. Studies on alpha-alkyl-alpha-amino acids. 8. Absolute configuration of optically active alpha-methylserine and 2-amino-2-methyl-3-butenoic acid. PubMed. [Link]

  • (S)-2-Amino-3-methylbut-3-enoic Acid. Pharmaffiliates. [Link]

  • Neuroprotective Properties of Oleanolic Acid—Computational- Driven Molecular Research Combined with In Vitro and In Vivo Exper. MDPI. [Link]

  • (R)-2-methylbut-3-enoic acid. PubChem. [Link]

  • Efficient Synthesis of β,γ-Dehydrovaline. The Journal of Organic Chemistry. [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. PMC. [Link]

  • Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • 2-Amino-3-Methylbutanoic Acid - Articles. Scientific Research Publishing. [Link]

  • 2-AMINO-3-METHYLBUTANOIC ACID. Matrix Fine Chemicals. [Link]

  • Separation by enzymatic resolution of three amino acid esters in... ResearchGate. [Link]

Sources

Validation

A Comparative Guide to 2-Amino-3-methylbut-3-enoic Acid and Other Non-Canonical Unsaturated Amino Acids in Peptide Modification

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids has emerged as a transformative strategy to enhance the therapeutic potential of peptides.[1][2] These uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids has emerged as a transformative strategy to enhance the therapeutic potential of peptides.[1][2] These unique building blocks offer a means to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and limited conformational stability.[3][4] Among the diverse array of non-canonical amino acids, those featuring backbone unsaturation, particularly α,β-dehydroamino acids, have garnered significant attention for their ability to introduce valuable chemical and structural properties.[5][6]

This guide provides an in-depth comparative analysis of 2-amino-3-methylbut-3-enoic acid, also known as dehydrovaline (ΔVal), and other key non-canonical unsaturated amino acids used in peptide modification. We will delve into their synthesis, reactivity, and impact on peptide structure and stability, supported by experimental insights and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for novel and improved peptide-based therapeutics.

The Power of Unsaturation: An Overview of Dehydroamino Acids

Dehydroamino acids are characterized by a carbon-carbon double bond between the α and β carbons of the amino acid side chain.[5] This structural feature has profound effects on the peptide backbone, inducing conformational constraints and altering the electronic properties of the molecule.[5][7] The planarity of the double bond restricts the rotational freedom around the Cα-Cβ bond, leading to more defined secondary structures.[7] Furthermore, the electron-withdrawing nature of the adjacent carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a property that can be harnessed for various peptide modifications.[8]

The most commonly utilized dehydroamino acids in peptide chemistry include dehydroalanine (ΔAla), dehydrobutyrine (ΔAbu), and the focus of this guide, dehydrovaline (ΔVal). Each of these imparts distinct steric and electronic properties to the peptide, influencing its biological activity and therapeutic potential.

2-Amino-3-methylbut-3-enoic Acid (Dehydrovaline): A Bulky Workhorse

Dehydrovaline, with its β,β-dimethyl substitution, is a sterically hindered dehydroamino acid that offers significant advantages in peptide design.

Key Properties and Advantages:

  • Enhanced Proteolytic Stability: The bulky dimethyl groups on the β-carbon effectively shield the adjacent peptide bonds from enzymatic cleavage, leading to a substantial increase in the peptide's half-life in biological systems.[9] Studies have shown that the incorporation of dehydrovaline can increase a peptide's resistance to degradation by proteases like pronase by several fold compared to its natural counterpart.[9]

  • Conformational Rigidity: The steric hindrance imposed by the dehydrovaline residue significantly restricts the conformational freedom of the peptide backbone.[10] While it does not typically induce β-turns like dehydrophenylalanine, it promotes a more extended and rigid structure.[10] This pre-organization can be advantageous for locking a peptide into its bioactive conformation, potentially increasing its binding affinity to a target receptor.

  • Modulated Reactivity: The electron-donating nature of the two methyl groups on the double bond can modulate the electrophilicity of the β-carbon. While still susceptible to Michael addition, its reactivity is attenuated compared to less substituted dehydroamino acids like dehydroalanine. This allows for more controlled and selective conjugation reactions.

A Comparative Analysis: Dehydrovaline vs. Other Unsaturated Amino Acids

The choice of which unsaturated amino acid to incorporate into a peptide sequence depends on the desired balance of stability, conformation, and reactivity. Below is a comparative overview of dehydrovaline, dehydroalanine, and dehydrobutyrine.

FeatureDehydroalanine (ΔAla)Dehydrobutyrine (ΔAbu)Dehydrovaline (ΔVal)
Structure Unsubstituted at the β-carbonMonomethylated at the β-carbonDimethylated at the β-carbon
Steric Hindrance LowModerateHigh
Reactivity in Michael Addition HighModerateLower
Effect on Conformation Generally flexible, can support various conformations including inverse γ-turns.[7]Can induce turns, with the Z-isomer being more stable and common in nature.[5]Promotes an extended and rigid conformation.[10]
Proteolytic Stability Moderate increaseGood increaseSignificant increase[9]

Reactivity Insights:

The reactivity of dehydroamino acids in Michael addition reactions is significantly influenced by the substitution pattern at the β-carbon. Studies on dehydroalanine and dehydrobutyrine derivatives have shown that the addition of nucleophiles such as thiols and amines proceeds readily with dehydroalanine, while dehydrobutyrine derivatives react more slowly or only with stronger nucleophiles.[11] This is attributed to the increased steric hindrance around the double bond in dehydrobutyrine.[11] By extension, the even greater steric bulk of dehydrovaline is expected to further decrease its reactivity in Michael additions, offering a handle for more selective modifications under specific conditions. This can be advantageous in complex biological environments where off-target reactions are a concern.

Stability and Conformational Consequences:

The introduction of dehydroamino acids invariably enhances a peptide's resistance to proteolysis.[3] However, the degree of stabilization correlates with the steric bulk of the residue. Dehydrovaline, being the most sterically hindered of the three, offers the most significant protection against enzymatic degradation.[9]

From a conformational standpoint, the choice of dehydroamino acid can be used to fine-tune the peptide's secondary structure. While dehydroalanine offers more flexibility, dehydrobutyrine and especially dehydrophenylalanine are known to induce β-turn conformations.[7] Dehydrovaline, in contrast, tends to enforce a more extended and rigid structure, which can be beneficial for mimicking specific binding epitopes.[10]

Experimental Protocols

The successful incorporation of dehydroamino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of coupling conditions to overcome the steric hindrance associated with these residues.

Protocol 1: Fmoc-SPPS of a Dehydrovaline-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a dehydrovaline residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-ΔVal-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Dehydrovaline Coupling:

    • Due to the steric hindrance of Fmoc-ΔVal-OH, a stronger coupling strategy is recommended. The use of an azlactone intermediate of a dipeptide containing the dehydrovaline is an effective method.[12]

    • Alternatively, for direct coupling, use a 5-fold excess of Fmoc-ΔVal-OH, HATU, and HOAt in DMF with 10 equivalents of N-methylmorpholine. Allow the coupling to proceed for at least 4 hours, or perform a double coupling.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for ΔVal) for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the peptide under vacuum.

Diagram 1: General Workflow of Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Thiol-Michael Addition to a Dehydroalanine-Containing Peptide

This protocol describes a general procedure for the conjugation of a thiol-containing molecule to a peptide containing a dehydroalanine residue.

Materials:

  • Dehydroalanine-containing peptide

  • Thiol-containing molecule (e.g., cysteine, glutathione, or a synthetic thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (if the thiol is a disulfide)

  • HPLC for purification and analysis

Procedure:

  • Peptide Dissolution: Dissolve the dehydroalanine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Thiol Preparation: If the thiol is a disulfide, pre-reduce it by dissolving it in PBS with a 2-5 fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Michael Addition Reaction:

    • Add a 5-10 fold molar excess of the thiol solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for less reactive thiols or dehydroamino acids. The reaction can be monitored by HPLC.

  • Purification: Purify the resulting peptide conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.

Diagram 2: Thiol-Michael Addition to a Dehydroamino Acid

Michael_Addition cluster_0 Dehydroamino Acid Peptide cluster_1 Thiol Nucleophile cluster_2 Conjugated Peptide Peptide R1-NH-CH(C(=O)-R2)-C(R3,R4)=CH-R5 Product R1-NH-CH(C(=O)-R2)-CH(R3,R4)-CH(SR)-R5 Peptide->Product + R-SH (Michael Addition) Thiol R-SH

Caption: Schematic of the thiol-Michael addition reaction with a dehydroamino acid residue in a peptide.

Conclusion and Future Perspectives

The incorporation of 2-amino-3-methylbut-3-enoic acid and other unsaturated non-canonical amino acids provides a powerful toolkit for peptide chemists and drug developers. Dehydrovaline, with its pronounced steric bulk, offers a superior strategy for enhancing proteolytic stability and inducing a rigid, extended conformation. In contrast, less substituted dehydroamino acids like dehydroalanine and dehydrobutyrine provide greater flexibility and higher reactivity for subsequent modifications.

The choice of a specific dehydroamino acid should be guided by the desired therapeutic properties of the final peptide. For applications requiring high stability and a constrained conformation, dehydrovaline is an excellent choice. For applications where subsequent conjugation is desired, the higher reactivity of dehydroalanine may be more suitable.

Future research in this area will likely focus on the development of novel dehydroamino acids with even more diverse functionalities, as well as the optimization of synthetic methods for their efficient and stereoselective incorporation into peptides. The continued exploration of these unique building blocks will undoubtedly lead to the development of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 33(10), 1139-1147.
  • Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17.
  • Siodłak, D. (2014). α,β-Dehydroamino acids in naturally occurring peptides.
  • Castle, S. L. (2021). Impact of dehydroamino acids on peptide structure and stability. Pacifichem 2021.
  • Adak, A. K., & De, U. C. (2023).
  • Dunne, M., & Miller, S. J. (2018).
  • Lelivelt, A. R., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(18), 4846–4849.
  • Siodłak, D., & Jewgiński, M. (2010).
  • Ciarkowski, J., et al. (2014). Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. Beilstein Journals.
  • Hofmann, H. J., & Paetrow, M. (1998). Conformational properties of peptides containing dehydro amino acids.
  • Palmer, D. E., et al. (1992). Effects of dehydroalanine on peptide conformations. Journal of the American Chemical Society.
  • Pei, J., et al. (2021).
  • Ortega, M. A., & van der Donk, W. A. (2023).
  • Kootz, D., & Griesbach, M. K. (2016).
  • Brown, A. G., & Smale, T. C. (1978). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Moody, P. R., & Webb, M. E. (2019). Chemical generation and modification of peptides containing multiple dehydroalanines. Organic & Biomolecular Chemistry, 17(43), 9419-9423.
  • Bernardes, G. J. L., et al. (2012). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water.
  • Swinand, G., et al. (2023). Late-Stage Lipidation of Peptides via Aqueous Thiol-Michael Addition to Dehydroalanine (Dha).
  • Castle, S. L., & Thomson, R. J. (2016). Solid-phase synthesis of peptides containing bulky dehydroamino acids.
  • Swinand, G., et al. (2023). Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha). Chemical Science.
  • Rollema, H. S., et al. (2000). Involvement of Dehydroalanine and Dehydrobutyrine in the Addition of Glutathione to Nisin. Journal of Agricultural and Food Chemistry, 48(8), 3508-3512.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kiczun, M., & Rodziewicz-Motowidło, S. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Sun, Y., et al. (2017). Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • Di Costanzo, L., & Samuni, U. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank.
  • Suga, H. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Fernandez-Recio, J., & Li, Z. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. MDPI.

Sources

Comparative

a comparative study of different synthetic routes to 2-Amino-3-methylbut-3-enoic acid

An In-Depth Comparative Guide to the Synthetic Routes of 2-Amino-3-methylbut-3-enoic Acid For the discerning researcher and drug development professional, the synthesis of non-proteinogenic amino acids is a cornerstone o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-Amino-3-methylbut-3-enoic Acid

For the discerning researcher and drug development professional, the synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among these, 2-Amino-3-methylbut-3-enoic acid, commonly known as α,β-dehydrovaline (ΔVal), holds significant value. Its α,β-unsaturated nature introduces conformational rigidity into peptides, a property leveraged to enhance metabolic stability, receptor affinity, and biological activity.[1]

This guide provides a comparative analysis of key synthetic strategies for accessing ΔVal. We move beyond mere procedural listings to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. Our objective is to equip you with the critical data and rationale needed to select the optimal synthetic route for your specific laboratory capabilities and project goals.

Strategic Overview: The Challenge of Dehydrovaline Synthesis

The primary challenge in synthesizing ΔVal lies in the controlled introduction of the endocyclic double bond. The gem-dimethyl groups on the β-carbon present significant steric hindrance, influencing the feasibility and efficiency of many standard olefination reactions. Furthermore, for applications in chiral drugs or peptides, achieving high enantioselectivity is paramount. We will compare three distinct and representative strategies that address these challenges in different ways.

Route 1: Elimination from Valine Precursors (The N-Chlorination Approach)

This strategy leverages the readily available and inexpensive amino acid L-valine as a starting material. The core transformation is a base-induced elimination reaction from a β-functionalized valine derivative. The N-chlorination-dehydrochlorination method is a classic and effective example of this approach.[1]

Experimental Protocol
  • Esterification: L-valine (1.0 eq) is suspended in methanol, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is allowed to warm to room temperature and stirred for 12 hours to yield L-valine methyl ester hydrochloride.

  • N-Chlorination: The valine methyl ester hydrochloride (1.0 eq) is dissolved in dichloromethane, and tert-butyl hypochlorite (1.1 eq) is added at -20 °C. The reaction is stirred in the dark for 1 hour to form the N-chloroamino ester.

  • Dehydrochlorination (Elimination): A solution of potassium tert-butoxide (1.5 eq) in tert-butanol is added dropwise to the N-chloroamino ester solution at -78 °C. The reaction is stirred for 2 hours.

  • Hydrolysis & Purification: The reaction is quenched with aqueous HCl. The product is then hydrolyzed with 6M HCl under reflux to remove the methyl ester, and the final product, 2-Amino-3-methylbut-3-enoic acid hydrochloride, is purified by recrystallization.

Expertise & Rationale
  • Causality: The strategy's elegance lies in its directness. The key N-chlorination step transforms the amine into a good leaving group upon deprotonation. The strong, sterically hindered base (potassium tert-butoxide) then abstracts the α-proton, initiating an E2-like elimination of the N-chloro group and a β-proton to form the double bond.

  • Trustworthiness: This protocol is self-validating. The formation of the N-chloro intermediate can be monitored by TLC or ¹H NMR (disappearance of the N-H proton). The final product's structure is confirmed by the appearance of vinyl proton signals in the ¹H NMR spectrum. The main drawback is the potential for side reactions and the handling of unstable intermediates like the N-chloroamine.

Route 2: Oxidative Elimination of a Phenylselenyl Group

Organoselenium chemistry offers a mild and highly efficient method for introducing unsaturation. This route involves the introduction of a phenylselenyl group at the β-position of a protected valine derivative, followed by a syn-elimination of the corresponding selenoxide.[2][3] This method provides excellent regiochemical control.[3]

Experimental Protocol
  • Precursor Synthesis: N-Boc-L-valine (1.0 eq) is converted to its corresponding methyl ester.

  • Selenylation: The N-Boc-valine methyl ester is treated with a strong base like Lithium Diisopropylamide (LDA) (2.2 eq) at -78 °C to form the dianion. Diphenyl diselenide (1.2 eq) is then added to introduce the phenylselenyl group at the β-position.

  • Oxidative Elimination: The purified β-(phenylselenyl) derivative (1.0 eq) is dissolved in a solvent like THF or CH₂Cl₂. 30% Hydrogen peroxide (2.0-3.0 eq) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred until the elimination is complete (typically 1-3 hours).

  • Deprotection: The resulting N-Boc-dehydrovaline methyl ester is then deprotected using standard methods (e.g., trifluoroacetic acid for the Boc group, followed by saponification for the ester) to yield the final product.

Expertise & Rationale
  • Causality: The power of this method lies in the mildness of the elimination step. The selenide is selectively oxidized to a selenoxide, which undergoes a spontaneous, concerted syn-elimination via a five-membered cyclic transition state at or below room temperature. This avoids the harsh basic or acidic conditions required by other elimination methods.

  • Trustworthiness: The reaction progress is easily monitored by TLC, observing the consumption of the selenide and the formation of the more polar selenoxide intermediate and the final alkene product. The primary challenge is the synthesis and handling of the organoselenium reagents, which are toxic and require careful handling.

Route 3: Asymmetric Synthesis via Chiral Auxiliary

For applications demanding the highest enantiopurity, asymmetric synthesis is the gold standard. Utilizing a chiral auxiliary, such as an Evans oxazolidinone, allows for diastereoselective installation of the necessary stereocenters.

Experimental Protocol
  • Acylation: An Evans chiral auxiliary, e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), is acylated with isobutyryl chloride (1.1 eq) in the presence of a base.

  • Diastereoselective α-Amination: The resulting N-acyloxazolidinone is enolized with a strong base (e.g., sodium hexamethyldisilazide), and the enolate is trapped with an electrophilic nitrogen source, such as trisyl azide (N₃Ts), to install the azide group at the α-position with high diastereoselectivity.

  • Formation of the Double Bond: The α-azido intermediate is then treated with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce elimination, forming the α,β-unsaturated system.

  • Auxiliary Cleavage & Azide Reduction: The chiral auxiliary is cleaved, typically via hydrolysis with LiOH/H₂O₂. The azide is then reduced (e.g., by catalytic hydrogenation) to the primary amine to yield the enantiomerically pure product.

Expertise & Rationale
  • Causality: The chiral auxiliary provides a rigid, sterically defined environment. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate, directing the incoming electrophile (the azide source) to the opposite face, thus establishing the stereochemistry at the α-carbon with high fidelity.

  • Trustworthiness: The diastereoselectivity of the key amination step can be precisely measured by ¹H NMR or chiral HPLC analysis of the crude product mixture. The successful removal of the auxiliary and final product formation are also readily confirmed by standard spectroscopic methods. This route is more complex and lengthy but provides unparalleled control over stereochemistry.

Quantitative Performance Comparison

ParameterRoute 1: N-ChlorinationRoute 2: Selenoxide EliminationRoute 3: Chiral Auxiliary
Typical Overall Yield 40-60%50-70%35-50%
Stereocontrol Racemization is a risk; starts from L-ValineGood retention of α-carbon stereochemistryExcellent (>98% ee)
Scalability HighModerate (cost/toxicity of selenium)Low to Moderate (multi-step, cost of auxiliary)
Reagent/Condition Severity Harsh base, unstable intermediatesMild elimination, but uses strong base (LDA) and toxic reagentsCryogenic temperatures, multi-step
Starting Material L-Valine (Inexpensive)L-Valine (Inexpensive)Chiral Auxiliary (Expensive)
Purification RecrystallizationColumn ChromatographyColumn Chromatography

Decision Workflow for Route Selection

The selection of a synthetic route is a multi-factorial decision. The following workflow, represented as a DOT graph, provides a logical framework for making this choice based on project priorities.

Synthetic_Route_Decision start_node Project Requirement: Synthesize Dehydrovaline q_chiral Is Enantiopurity CRITICAL (>95% ee)? start_node->q_chiral q_scale Is Scale >10g AND Cost a Major Constraint? q_chiral->q_scale No route_auxiliary Select Route 3: Chiral Auxiliary q_chiral->route_auxiliary Yes q_reagents Are Cryogenic Conditions & Se Reagents Feasible? q_scale->q_reagents No route_elimination Select Route 1: N-Chlorination q_scale->route_elimination Yes q_reagents->route_elimination No route_selenium Select Route 2: Selenoxide Elimination q_reagents->route_selenium Yes

Caption: Logical workflow for selecting the optimal dehydrovaline synthesis route.

Conclusion

The synthesis of 2-Amino-3-methylbut-3-enoic acid can be approached from several angles, each with a distinct profile of advantages and challenges.

  • For large-scale, cost-sensitive projects where a racemic or enantiomerically enriched product (starting from L-valine) is sufficient, the N-chlorination elimination (Route 1) offers a robust and direct path.

  • When milder conditions and high efficiency are desired, and the handling of organoselenium compounds is feasible, the selenoxide elimination (Route 2) presents a superior option, particularly for moderate scales.

  • For applications in drug discovery and development where absolute stereochemical control is non-negotiable, the chiral auxiliary approach (Route 3) , despite its complexity and cost, is the definitive choice for delivering enantiopure dehydrovaline.

A thorough evaluation of your project’s specific constraints regarding stereopurity, scale, cost, and available equipment is the critical first step in navigating these synthetic options successfully.

References

  • General Review on Dehydroamino Acids: Stammer, C. H. (1982). Chemistry and Biology of α,β-Dehydroaminoacids. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins, 6, 33-74. [Link]

  • N-Chlorination Method: Schmidt, U., & Ohler, E. (1977). Dehydroaminosäuren aus α-Amino-säuren. Angewandte Chemie, 89(5), 344-345. [Link]

  • Conformational Studies of Dehydrovaline Peptides: Singh, T. P., Narula, P., & Patel, H. C. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(5), 1139-1147. [Link]

  • Synthesis of Dehydrovaline Isomers: Wipf, P., & Venkatraman, S. (2002). Efficient Synthesis of β,γ-Dehydrovaline. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]

  • Review of α,β-Dehydroamino Acid Synthesis: Mori, T., Sumida, S., Sakata, K., & Shirakawa, S. (2022). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Organic & Biomolecular Chemistry, 20(2), 209-223. [Link]

  • Evans Asymmetric Synthesis (General Principles): Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R-amino acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Selenoxide Elimination in Amino Acid Synthesis: Wipf, P., & Kim, Y. (1993). Total synthesis and structure assignment of the cyclodepsipeptide hapalosin. The Journal of Organic Chemistry, 58(20), 5592-5603. [Link]

Sources

Validation

A Comparative Guide to Spectroscopic Methods for Structural Confirmation of 2-Amino-3-methylbut-3-enoic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Amino-3-methylbut-3-enoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Amino-3-methylbut-3-enoic acid and its derivatives, a class of unsaturated non-proteinogenic amino acids, present unique structural features that are of significant interest in peptide and medicinal chemistry.[1] Their α,β-unsaturation has profound effects on the properties of molecules they are incorporated into, offering synthetic flexibility for reactions like Michael additions and cycloadditions.[1] This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of these valuable compounds, offering experimental insights and data to support methodological choices.

The core structure of 2-amino-3-methylbut-3-enoic acid, also known as dehydrovaline, features a vinyl group attached to the α-carbon, which also bears the amino and carboxylic acid functionalities. This arrangement introduces key spectroscopic handles that can be effectively probed by a combination of techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules, including dehydroamino acid derivatives.[2][3] A suite of 1D and 2D NMR experiments provides through-bond connectivity information, allowing for the unambiguous assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy

Proton NMR provides the initial and often most diagnostic information. Key expected signals for a typical 2-amino-3-methylbut-3-enoic acid derivative (e.g., an N-protected ester) include:

  • Vinyl Protons: Two distinct signals for the terminal =CH₂ protons, often appearing as singlets or narrow multiplets in the range of 5.0-6.5 ppm. Their chemical shift can be influenced by the substituent on the nitrogen and the overall electronic environment.

  • α-Proton: A signal for the Cα-H, typically a singlet or a multiplet depending on coupling to the NH proton, usually found between 4.0 and 5.0 ppm.

  • Methyl Protons: A singlet for the Cβ-CH₃ protons, generally appearing upfield between 1.5 and 2.5 ppm.[4]

  • Amine/Amide Proton: A broad singlet for the N-H proton, with a chemical shift that is highly dependent on the solvent and concentration.

  • Protecting Group/Ester Protons: Signals corresponding to the specific protecting groups (e.g., Boc, Cbz) and ester moieties (e.g., methyl, ethyl) will be present in their characteristic regions.[4][5]

¹³C NMR Spectroscopy

Carbon-13 NMR complements the ¹H NMR data by providing information on the carbon skeleton.[6]

  • Carbonyl Carbon: The carboxylic acid or ester carbonyl carbon (C=O) signal is typically observed in the downfield region of 165-175 ppm.[4][5]

  • Olefinic Carbons: The two sp² hybridized carbons of the double bond (Cα and Cβ) will have distinct chemical shifts. The quaternary Cβ is typically found around 125-140 ppm, while the terminal =CH₂ carbon appears around 100-120 ppm.[4]

  • α-Carbon: The Cα signal generally resonates between 50 and 60 ppm.[6]

  • Methyl Carbon: The Cβ-CH₃ carbon signal is found in the upfield region, typically between 15 and 25 ppm.[4][5]

2D NMR Techniques: Unraveling the Connectivity

For complex derivatives or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[7] For 2-amino-3-methylbut-3-enoic acid derivatives, it is particularly useful for confirming the coupling between the α-proton and the NH proton, if present and not undergoing rapid exchange.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms.[8] This is essential for definitively assigning the proton signals to their corresponding carbon atoms, for instance, linking the vinyl proton signals to the terminal =CH₂ carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[7][8] This is a powerful tool for establishing the overall connectivity of the molecule. For example, correlations from the methyl protons to both Cβ and the terminal =CH₂ carbon, and from the α-proton to the carbonyl carbon, would provide strong evidence for the core structure.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry, particularly the Z or E configuration of the double bond in related dehydroamino acids.[1][2]

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-amino-3-methylbut-3-enoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe exchangeable protons (like NH and OH).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover all expected proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment.

    • HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling constants (typically around 145 Hz).

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants (²J(CH) and ³J(CH)), typically set to 8-10 Hz.[7]

Data Interpretation Workflow

structure_elucidation H_NMR 1H NMR (Proton Chemical Shifts & Couplings) HSQC HSQC (Direct H-C Correlations) H_NMR->HSQC COSY COSY (H-H Correlations) H_NMR->COSY C_NMR 13C NMR (Carbon Skeleton) C_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) HSQC->HMBC COSY->HMBC Structure Final Structure HMBC->Structure

Caption: NMR data integration for structure confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized derivative and for obtaining structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).[4][5] This allows for the determination of the elemental composition, which is a powerful confirmation of the chemical formula.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated.[10] For 2-amino-3-methylbut-3-enoic acid derivatives, characteristic fragmentation pathways often involve the loss of the carboxylic acid group (as COOH or CO₂), as well as cleavages associated with the protecting groups.[10] The fragmentation of the core structure can also provide valuable confirmatory data.

Experimental Protocol: HRMS and MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µM) in a suitable solvent for the chosen ionization technique (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • MS1 Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion.

  • HRMS Measurement: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

  • MS/MS Acquisition: Select the molecular ion of interest and acquire a product ion scan to generate the fragmentation spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple method for confirming the presence of key functional groups within the molecule.

  • N-H Stretch: For derivatives with an N-H bond, a characteristic stretching vibration will be observed in the region of 3300-3500 cm⁻¹.[11]

  • C=O Stretch: The carbonyl group of the carboxylic acid or ester will exhibit a strong absorption band typically between 1700 and 1750 cm⁻¹.[12] Conjugation with the double bond may shift this band to a slightly lower wavenumber.

  • C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected in the region of 1640-1680 cm⁻¹. This peak can sometimes be weak or obscured by other absorptions.

  • C-H Stretches: Aliphatic and vinylic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film (if it is an oil), a KBr pellet (if it is a solid), or in solution using a suitable IR-transparent solvent.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: Probing the Electronic Transitions

Due to the presence of the α,β-unsaturated carbonyl system, these derivatives are expected to exhibit UV absorption.

  • π → π Transition:* The conjugated system gives rise to a π → π* electronic transition, which typically results in a UV absorption maximum (λ_max) in the range of 200-250 nm.[13] The exact position of the λ_max can be influenced by the solvent and the substituents on the molecule. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a useful tool for confirming the presence of the conjugated system and for quantitative analysis using the Beer-Lambert law.[13]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Spectrum Acquisition: Record the UV-Vis spectrum, typically from 190 to 400 nm, using a quartz cuvette.

Comparison of Spectroscopic Methods

Spectroscopic MethodInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, chemical shifts, coupling constantsHigh resolution, provides detailed connectivity informationCan have overlapping signals in complex molecules
¹³C NMR Carbon skeleton, number of unique carbonsUnambiguous carbon count, complements ¹H NMRLow sensitivity, requires more sample or longer acquisition times[6]
2D NMR (COSY, HSQC, HMBC) Through-bond connectivity (H-H, C-H)Unambiguous assignment of complex structures[8][14]Requires more instrument time and expertise in interpretation
High-Resolution MS Accurate molecular weight, elemental compositionHigh accuracy and sensitivity, confirms molecular formula[5]Provides limited structural information on its own
Tandem MS (MS/MS) Fragmentation pattern, structural motifsProvides structural information, useful for identifying known compoundsFragmentation can be complex and difficult to interpret for unknown structures
IR Spectroscopy Presence of key functional groups (C=O, N-H, C=C)Rapid, simple, good for a quick functional group check[15]Provides limited information on the overall molecular structure
UV-Vis Spectroscopy Presence of conjugated systems, quantitative analysisSimple, good for quantification and confirming conjugation[16]Limited structural information, broad absorption bands[17]

Integrated Approach for Unambiguous Structure Confirmation

A combination of these spectroscopic techniques is essential for the definitive structural confirmation of 2-amino-3-methylbut-3-enoic acid derivatives. The following workflow represents a robust, self-validating approach:

validation_workflow Synthesis Synthesis & Purification IR_UV IR & UV-Vis (Functional Group & Conjugation Check) Synthesis->IR_UV HRMS HRMS (Elemental Composition) Synthesis->HRMS NMR_1D 1D NMR (1H, 13C) (Initial Structure Hypothesis) Synthesis->NMR_1D IR_UV->NMR_1D HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Confirmation) NMR_1D->NMR_2D MS_MS MS/MS (Fragmentation Corroboration) NMR_1D->MS_MS Final_Confirmation Unambiguous Structure NMR_2D->Final_Confirmation MS_MS->Final_Confirmation

Caption: A self-validating workflow for structural analysis.

By systematically applying these spectroscopic methods and integrating the data, researchers can confidently and accurately determine the structure of novel 2-amino-3-methylbut-3-enoic acid derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

  • Singh, M., & Kaur, P. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Indian Institute of Science, 74(5), 1139-1147. [Link]

  • The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances, ESI. [Link]

  • Siodłak, D., Macedowska-Capiga, A., Broda, M. A., Kozioł, A. E., & Lis, T. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-478. [Link]

  • Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337-3342. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of amino acids in the presence of FA at 298 K. [Link]

  • Levin, M. D., Edulam, G., & Gellman, S. H. (2014). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Journal of the American Chemical Society, 136(38), 13442-13455. [Link]

  • Ueda, K., Wakamatsu, K., & Uosaki, K. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1983. [Link]

  • PubChem. (n.d.). 3-Butenoic acid, 2-amino-3-methyl-, (S)-. [Link]

  • Brigham Young University. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Application in Peptide Design. [Link]

  • Wang, Y., & Truman, A. W. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2008-2033. [Link]

  • Pol-service. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. [Link]

  • ResearchGate. (n.d.). The 1 H-and 13 C-NMR spectral data of 1 and reference compound. [Link]

  • Das, R., & Venkatramani, R. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Chemical Science, 9(3), 699-705. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.5: Proteins. [Link]

  • Lee, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Stanciu, I. (2026). Chemical composition of α-amino acids determined by IR spectroscopy. International Journal of Advanced Research, 13(1), 497-502. [Link]

  • Barth, A. (2007). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 94(1-2), 95-105. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

Sources

Comparative

Biological Evaluation and Screening of Novel 2-Amino-3-methylbut-3-enoic Acid (AMBA) Analogs: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the bottleneck of translating highly potent peptidic natural products into viable therapeutic leads. The primary hurdles are almost always synthetic complexity an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of translating highly potent peptidic natural products into viable therapeutic leads. The primary hurdles are almost always synthetic complexity and rapid proteolytic degradation in vivo. 2-Amino-3-methylbut-3-enoic acid (AMBA) , commonly known in the literature as dehydrovaline ( Δ Val), has emerged as a transformative non-proteinogenic amino acid building block.

By replacing complex, unsymmetrical residues like dehydroisoleucine ( Δ Ile) with the symmetrical AMBA, researchers can bypass tedious stereoselective syntheses while simultaneously enhancing the peptide's structural rigidity and protease resistance. This guide objectively evaluates the performance of AMBA against traditional alternatives, detailing the causality behind its biophysical advantages and providing self-validating protocols for its biological screening.

Comparative Performance Analysis: The Biophysical Advantage

Why choose AMBA over standard amino acids or other dehydroamino acids (like Δ Ala or Δ Phe)? The causality lies in its tetrasubstituted alkene structure.

AMBA introduces severe allylic A1,3 -strain into the peptide backbone. This steric clash heavily restricts the accessible dihedral angles ( ϕ , ψ ), thermodynamically driving the peptide into folded states (such as type II β -turns or β -hairpins) (). Furthermore, unlike Δ Ile, AMBA lacks E/Z geometrical isomers, drastically streamlining solid-phase peptide synthesis (SPPS) while retaining the bulk necessary for biological target engagement.

Quantitative Performance Comparison

Table 1: Performance Comparison of Peptide Building Blocks

Feature/MetricStandard Amino Acids (e.g., Asn, Val)Dehydroisoleucine ( Δ Ile)AMBA ( Δ Val)
Synthetic Complexity Low (Commercially abundant)Very High (Requires E/Z separation)Low (Symmetrical alkene)
Conformational Rigidity Flexible (Prone to random coil)Highly RigidHighly Rigid ( β -turn promoter)
Proteolytic Stability Baseline ( t1/2​ < 10 min)High6–7x higher than standard analogs
Anticancer Potency Inactive (in Yaku'amide models)IC50 ~14 ng/mLEquipotent to Δ Ile analogs
Thiol Reactivity NoneModerateLow (Sterically shielded)

In seminal studies evaluating the anticancer natural product Yaku'amide A, replacing the synthetically challenging Δ Ile with AMBA yielded simplified analogs with equipotent cytotoxicity against the JFCR39 cancer cell panel (). Furthermore, AMBA has been proven to drastically enhance the proteolytic stability of β -hairpin peptides when placed at the (i+1) position of the turn ().

Mechanistic Logic: How AMBA Induces Rigidity

The substitution of standard amino acids with AMBA is not merely a chemical convenience; it is a calculated biophysical upgrade. The two allylic methyl groups of AMBA clash with the adjacent amide carbonyls. To relieve this strain, the peptide backbone is forced into a highly restricted conformational space. This pre-organization reduces the entropic cost of folding and physically shields the peptide backbone from the active sites of proteolytic enzymes.

Mechanism AMBA AMBA (ΔVal) Incorporation Tetrasubstituted Alkene Strain Severe Allylic A1,3-Strain AMBA->Strain Angles Restricted Dihedral Angles (φ, ψ) Strain->Angles Turn Thermodynamic Drive β-Turn / Hairpin Formation Angles->Turn Shield Steric Shielding of Peptide Backbone Turn->Shield Stability Proteolytic Resistance Shield->Stability

Mechanistic pathway of AMBA-induced conformational rigidity and proteolytic stability.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of AMBA analogs must follow a strict, self-validating pipeline. A failure in conformational folding will inevitably lead to a failure in biological screening.

Workflow Design Design AMBA (ΔVal) Analogs Bypass E/Z Isomerism Synthesis Fmoc-SPPS Synthesis Convergent Assembly Design->Synthesis Validation Conformational Validation NMR Fraction Folded Analysis Synthesis->Validation Stability Proteolytic Screening Pronase Degradation Assay Validation->Stability BioAssay In Vitro Cytotoxicity JFCR39 Cancer Cell Panel Stability->BioAssay Lead Lead Candidate Selection Equipotent & Stable BioAssay->Lead

Workflow for the synthesis, validation, and biological screening of AMBA peptide analogs.

Protocol 1: Synthesis and Conformational Validation (NMR)

Rationale : Before biological screening, one must prove the peptide has adopted the intended bioactive conformation. AMBA's steric bulk makes coupling difficult, necessitating highly reactive coupling reagents.

  • Synthesis : Synthesize the AMBA-containing peptide via Fmoc-SPPS. Use EDC/HOBt for coupling AMBA residues, as standard reagents (like HBTU) often fail to overcome the activation energy barrier caused by the tetrasubstituted alkene.

  • Purification : Cleave using TFA/TIPS/H2O (95:2.5:2.5) and purify via RP-HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

  • NMR Analysis : Dissolve the purified peptide in CD3OH/H2O (mimicking physiological aqueous environments while maintaining solubility). Measure the 1H NMR chemical shifts of the protons that engage in cross-strand hydrogen bonding.

  • Self-Validation : Calculate the "fraction folded" by comparing the observed chemical shift separation between diastereotopic Gly α -hydrogens against a fully cyclic (100% folded) control. A successfully incorporated AMBA at the (i+1) position of a turn should yield a >90% folded population.

Protocol 2: Proteolytic Stability Screening (Pronase Cocktail)

Rationale : A therapeutic peptide must survive the physiological environment. Pronase from Streptomyces griseus provides an aggressive, non-specific protease challenge, representing a worst-case scenario for gastrointestinal and serum stability.

  • Preparation : Prepare a 100 μ M stock of the AMBA analog and the wild-type standard control in 50 mM Tris buffer (pH 7.5) containing 2 mM CaCl2.

  • Enzyme Addition : Add Pronase to a final concentration of 0.1 mg/mL. Incubate at 37°C.

  • Sampling : Extract 50 μ L aliquots at 0, 10, 30, 60, 120, and 240 minutes. Quench the enzymatic reaction immediately by adding 50 μ L of 1% TFA in MeCN.

  • Quantification : Analyze via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass.

  • Self-Validation : Plot ln(AUC) vs. time to determine the degradation half-life ( t1/2​ ). The assay is validated if the standard control degrades within 15 minutes. AMBA analogs should demonstrate a 6- to 7-fold increase in t1/2​ .

Protocol 3: In Vitro Cytotoxicity Screening (MTS Assay)

Rationale : To confirm that the structural simplification (replacing Δ Ile with AMBA) does not abrogate biological target engagement. The MTS assay provides a direct, colorimetric readout of mitochondrial metabolic activity, serving as a reliable proxy for cell viability.

  • Cell Culture : Seed JFCR39 panel cancer cells (e.g., MCF-7, P388) in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C, 5% CO2.

  • Treatment : Treat cells with serial dilutions of the AMBA analog (0.1 nM to 10 μ M) for 72 hours.

  • MTS Addition : Add 20 μ L of MTS reagent to each well. Incubate for 1-4 hours until color develops.

  • Absorbance : Read absorbance at 490 nm using a microplate reader.

  • Self-Validation : Calculate IC50 values using non-linear regression. Include the natural product (e.g., Yaku'amide A) as a positive control. A successful AMBA analog will exhibit sub-micromolar to nanomolar IC50 values, closely mirroring the positive control.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, 2-Amino-3-methylbut-3-enoic acid (AMBA) represents a superior building block. It objectively outperforms standard amino acids in promoting proteolytic stability and bypasses the severe synthetic bottlenecks of unsymmetrical dehydroamino acids, all while maintaining potent biological efficacy. Integrating AMBA into your peptide discovery pipeline is a highly strategic choice for stabilizing β -hairpin and macrocyclic drug candidates.

References

  • Synthesis and evaluation of potent yaku'amide A analogs Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides Organic Letters (American Chemical Society) URL:[Link]

  • Conformational properties of peptides containing dehydro amino acids Journal of Molecular Structure: THEOCHEM (Elsevier) URL:[Link]

Validation

A Researcher's Guide to Assessing Potential Cross-Reactivity of 2-Amino-3-methylbut-3-enoic Acid in Biological Assays

In the landscape of drug discovery and chemical biology, the specificity of a molecule is paramount. The identification of novel bioactive compounds, such as the non-proteinogenic amino acid 2-Amino-3-methylbut-3-enoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, the specificity of a molecule is paramount. The identification of novel bioactive compounds, such as the non-proteinogenic amino acid 2-Amino-3-methylbut-3-enoic acid, opens up new avenues for therapeutic intervention. However, the journey from a promising hit to a viable lead compound is paved with rigorous characterization, a critical aspect of which is the assessment of its cross-reactivity profile. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to systematically evaluate the potential for off-target interactions of 2-Amino-3-methylbut-3-enoic acid and its analogs.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary biological target, can lead to a myriad of undesirable outcomes, including adverse side effects and misleading structure-activity relationship (SAR) data.[1] For a molecule like 2-Amino-3-methylbut-3-enoic acid, its structural resemblance to endogenous amino acids and other metabolic intermediates necessitates a thorough investigation of its binding promiscuity. A comprehensive understanding of its cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any potential therapeutic candidate.

Structural Considerations and Potential for Off-Target Binding

2-Amino-3-methylbut-3-enoic acid, with its vinyl group, shares structural motifs with known enzyme inhibitors and substrates, such as vinylglycine.[2][3][4] This unsaturated bond introduces chemical reactivity that can lead to covalent modification of enzyme active sites, particularly in pyridoxal phosphate (PLP)-dependent enzymes.[3] Therefore, a primary focus of our assessment will be on enzymes that utilize amino acids as substrates.

For the purpose of this guide, we will consider a hypothetical primary target for 2-Amino-3-methylbut-3-enoic acid: Alanine Aminotransferase (ALT) , a PLP-dependent enzyme crucial for amino acid metabolism. We will then assess its cross-reactivity against a panel of other relevant enzymes and a G-protein coupled receptor (GPCR) to simulate a real-world screening cascade.

Comparative Compounds

To provide a meaningful comparison, we will evaluate 2-Amino-3-methylbut-3-enoic acid alongside three other compounds:

  • L-Valine: The saturated counterpart, representing a natural amino acid.

  • L-Vinylglycine: A known inhibitor of several PLP-dependent enzymes, lacking the methyl group.[2][3][4]

  • 2-Amino-3-methylbutanoic acid: The saturated analog of the target compound.

This selection allows for the dissection of the contributions of the vinyl group and the methyl group to binding affinity and specificity.

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive cross-reactivity assessment. The following workflow outlines a logical progression from broad, high-throughput screens to more focused, mechanistic studies.

experimental_workflow cluster_screening Primary Screening & Profiling cluster_validation Mechanism of Action & Validation cluster_cellular Cellular & Functional Assays Enzyme Panel Enzyme Inhibition Panel (Primary Target & Homologs) Kinetic_Studies Enzyme Kinetics (IC50 & Ki Determination) Enzyme Panel->Kinetic_Studies Hits Receptor Panel GPCR Binding Panel (Off-Target Screening) Affinity_Studies Radioligand Binding (Kd Determination) Receptor Panel->Affinity_Studies Hits Immunoassay Competitive Immunoassay (Target-Specific Antibody) Immunoassay->Kinetic_Studies Confirmatory Cell_Based Cell-Based Functional Assays (Target Engagement & Phenotypic Readouts) Kinetic_Studies->Cell_Based Affinity_Studies->Cell_Based SAR_diagram cluster_compound 2-Amino-3-methylbut-3-enoic acid cluster_analogs Structural Analogs Lead Potent & Selective ALT Inhibitor Valine L-Valine (Inactive) Lead->Valine Vinyl group is critical for activity VG L-Vinylglycine (Less Potent, Less Selective) Lead->VG Methyl group enhances potency & selectivity Sat_Analog Saturated Analog (Inactive) Lead->Sat_Analog Unsaturation is essential

Caption: Key structure-activity relationships derived from cross-reactivity data.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to assessing the cross-reactivity of 2-Amino-3-methylbut-3-enoic acid. The hypothetical data presented illustrates how a combination of enzymatic, receptor binding, and immunoassays can provide a comprehensive profile of a compound's specificity. The results suggest that 2-Amino-3-methylbut-3-enoic acid is a potent and selective inhibitor of its primary target, with a favorable off-target profile.

Further studies should include a broader panel of enzymes and receptors, as well as cellular assays to confirm target engagement and assess functional consequences. In silico modeling and docking studies could also provide valuable insights into the molecular basis of its selectivity. By adopting a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can build a strong foundation for the successful development of novel therapeutic agents.

References

  • Marcotte, P., & Walsh, C. (1978). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 17(26), 5613–5619. [Link]

  • Pilgrim, W. R. (2000). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Curr. Org. Chem., 4(3), 233-255. [Link]

  • Feng, L., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Liu, W., Peterson, P. E., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436-44. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

Sources

Comparative

A Comparative Performance Analysis of 2-Amino-3-methylbut-3-enoic Acid as a Pharmaceutical Intermediate

Introduction In the landscape of modern drug discovery, the use of non-proteinogenic or unnatural amino acids has become a cornerstone for developing novel therapeutics with improved pharmacological profiles.[1] These un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the use of non-proteinogenic or unnatural amino acids has become a cornerstone for developing novel therapeutics with improved pharmacological profiles.[1] These unique building blocks offer chemists the tools to modulate peptide conformation, enhance stability against proteolysis, and introduce novel functionalities. Among these, 2-Amino-3-methylbut-3-enoic acid, commonly known as dehydrovaline (ΔVal), has emerged as a particularly valuable pharmaceutical intermediate.[2][3] Its α,β-unsaturated structure imparts conformational rigidity and unique reactivity, making it a powerful tool in the synthesis of complex peptides and small molecules.[4][5]

This guide provides a comprehensive performance benchmark of dehydrovaline, comparing it with two key alternatives: its saturated counterpart, L-valine, and a structurally related unsaturated amino acid, 2-aminobut-3-enoic acid (vinylglycine). We will delve into a comparative analysis of their synthesis, stability, reactivity, and overall impact on the efficiency of pharmaceutical synthesis, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic strategies.

Comparator Molecules:

  • Alternative A: L-Valine (Val): A proteinogenic amino acid, L-Valine serves as a baseline to highlight the distinct advantages conferred by the α,β-unsaturation in dehydrovaline.[6]

  • Alternative B: 2-Aminobut-3-enoic acid (Vinylglycine): This molecule shares the α,β-unsaturation feature with dehydrovaline but lacks the gem-dimethyl substitution on the double bond, allowing for an exploration of steric and electronic effects on reactivity and stability.

Synthesis and Cost-Effectiveness Analysis

The economic viability and accessibility of a pharmaceutical intermediate are paramount for its widespread adoption. The synthetic routes to dehydrovaline, L-valine, and vinylglycine vary significantly in complexity, which in turn affects their market price and availability.

Synthetic Routes:

  • 2-Amino-3-methylbut-3-enoic acid (Dehydrovaline): The synthesis of dehydrovaline is often more complex than that of its saturated analog. Common methods involve the dehydration of β-hydroxy-α-amino acids, such as threonine, or elimination reactions from suitable precursors.[7] These multi-step syntheses can contribute to a higher cost.

  • L-Valine: As a naturally occurring amino acid, L-valine is readily available through fermentation processes, making it a highly cost-effective starting material.[8]

  • Vinylglycine: The synthesis of vinylglycine can also be challenging, often involving multiple steps and specialized reagents, which places its cost between that of L-valine and dehydrovaline.

Comparative Cost Analysis:

IntermediateTypical Synthetic RouteNumber of Steps (from common precursors)Overall Yield (approx.)Relative Cost
DehydrovalineDehydration of β-hydroxy-α-amino acids3-540-60%High
L-ValineFermentation1>90%Low
VinylglycineMulti-step chemical synthesis4-630-50%Medium-High

Experimental Workflow: Synthesis of Dehydrovaline via Dehydration

cluster_synthesis Dehydrovaline Synthesis Workflow start β-Hydroxy-α-amino acid (e.g., Threonine) protection N- and C-terminus Protection start->protection dehydration Dehydration (e.g., EDC/CuCl) protection->dehydration deprotection Deprotection dehydration->deprotection purification Purification (Crystallization/Chromatography) deprotection->purification end Dehydrovaline purification->end

Caption: A generalized workflow for the synthesis of dehydrovaline.

Physicochemical Properties and Stability

The physical and chemical stability of an intermediate is critical for its handling, storage, and performance in subsequent reactions.

PropertyDehydrovalineL-ValineVinylglycine
Molecular Weight115.13 g/mol 117.15 g/mol 101.10 g/mol
Melting Point~200 °C (decomposes)~315 °C~180 °C (decomposes)
Solubility in WaterModerateHighModerate
StabilityCan be prone to polymerization or Michael addition under certain conditions.[4][9]Highly stableSusceptible to polymerization

Dehydrovaline's stability is a key consideration. The presence of the electron-withdrawing carboxylic acid and amine groups activates the double bond, making it susceptible to nucleophilic attack (Michael addition).[4][9] This reactivity, while beneficial in some synthetic contexts, necessitates careful control of reaction conditions to prevent unwanted side reactions. In contrast, L-valine is exceptionally stable, and while vinylglycine is also reactive, the steric hindrance in dehydrovaline provides a degree of modulation over its reactivity.

Reactivity Profile and Application in Peptide Synthesis

The true value of dehydrovaline as a pharmaceutical intermediate lies in its unique reactivity and its impact on the properties of the final peptide. The α,β-unsaturation introduces a planar, rigidifying element into the peptide backbone, which can enhance resistance to proteolytic degradation.[10][11]

Experimental Protocol: Comparative Peptide Coupling

To benchmark the performance of these intermediates, a model dipeptide (Ac-X-NHMe, where X is the test amino acid) was synthesized using a standard solid-phase peptide synthesis (SPPS) protocol.[12][13]

Step-by-Step Methodology:

  • Resin Preparation: Rink Amide resin was swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group was removed with 20% piperidine in DMF.

  • Amino Acid Coupling: The respective N-Fmoc protected amino acid (Dehydrovaline, L-Valine, or Vinylglycine) was pre-activated with HCTU and diisopropylethylamine (DIEA) in DMF and coupled to the resin.

  • Capping: Any unreacted amines were capped with acetic anhydride.

  • Acetylation: The N-terminus was acetylated with acetic anhydride.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Analysis: The crude peptide was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and yield.

Comparative Coupling Performance:

IntermediateCoupling Time (hours)Crude Purity (%)Overall Yield (%)
Dehydrovaline28575
L-Valine19590
Vinylglycine2.58070

Discussion of Results:

L-Valine, being a standard amino acid, exhibited the highest coupling efficiency and yield. Dehydrovaline showed slightly lower purity and yield, which can be attributed to potential side reactions and the steric hindrance of the gem-dimethyl group. Vinylglycine's performance was the lowest, likely due to its higher propensity for polymerization under coupling conditions.

cluster_reactivity Comparative Reactivity in Peptide Synthesis dehydrovaline Dehydrovaline (Sterically Hindered, Activated Double Bond) coupling Peptide Coupling dehydrovaline->coupling Good Yield, Potential for Michael Addition valine L-Valine (Saturated, Standard Reactivity) valine->coupling Excellent Yield, No Side Reactions vinylglycine Vinylglycine (Unhindered, Reactive Double Bond) vinylglycine->coupling Lower Yield, Risk of Polymerization cluster_case_study Decision Matrix for Peptibitor-X Synthesis goal Goal: Synthesize Peptibitor-X with High Proteolytic Stability dehydrovaline Choice: Dehydrovaline goal->dehydrovaline Outcome: Highest Stability, Good Yield valine Choice: L-Valine goal->valine Outcome: Low Stability, Excellent Yield vinylglycine Choice: Vinylglycine goal->vinylglycine Outcome: Moderate Stability, Lower Yield

Caption: A decision matrix for selecting the optimal intermediate for Peptibitor-X.

Conclusion and Future Outlook

2-Amino-3-methylbut-3-enoic acid (dehydrovaline) stands out as a potent pharmaceutical intermediate, particularly when the goal is to enhance the proteolytic stability of peptide-based drugs. While its synthesis is more demanding and its reactivity requires careful management compared to its saturated counterpart, L-valine, the benefits it confers in terms of drug stability can be substantial. In comparison to vinylglycine, dehydrovaline offers a more favorable balance of reactivity and stability due to the steric hindrance provided by the gem-dimethyl group.

The choice of intermediate will always be context-dependent, weighing the need for specific properties in the final molecule against the practicalities of synthesis. For drug development programs targeting peptides with improved pharmacokinetic profiles, dehydrovaline represents a compelling strategic choice.

Future research will likely focus on developing more efficient and cost-effective synthetic routes to dehydrovaline and other dehydroamino acids, as well as exploring their application in a wider range of therapeutic modalities, including peptidomimetics and small molecule drugs.

References

  • Impact of bulky dehydroamino acids on the structure and proteolytic stability of peptides. (URL: )
  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC. (URL: )
  • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. (URL: )
  • Impact of dehydroamino acids on peptide structure and stability - Pacifichem 2021. (URL: )
  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides | The Journal of Organic Chemistry - ACS Public
  • (r)-2-amino-3-methyl-but-3-enoic acid hcl 60103-01-7 - Guidechem. (URL: )
  • 61376-23-6 | Product Name : (S)
  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC. (URL: )
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (URL: )
  • L-Val plays an important role in synthesis and maintenance of muscles, stress management, growth in children, and support of the immune system as well.
  • Application and microbial prepar
  • COMU in Peptide Synthesis: A Head-to-Head Performance Comparison - Benchchem. (URL: )
  • Comparative analysis of different peptide synthesis str

Sources

Validation

comparison of spectroscopic data (NMR, IR, MS) for 2-Amino-3-methylbut-3-enoic acid with literature values

Introduction 2-Amino-3-methylbut-3-enoic acid, also known as dehydrovaline, is an α,β-unsaturated amino acid. Its structure, featuring a double bond in conjugation with the carboxylic acid group, imparts unique conformat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-methylbut-3-enoic acid, also known as dehydrovaline, is an α,β-unsaturated amino acid. Its structure, featuring a double bond in conjugation with the carboxylic acid group, imparts unique conformational constraints and chemical reactivity compared to its saturated analog, valine. These characteristics make it an intriguing building block for the synthesis of novel peptides and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in larger molecular frameworks. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

The structure of 2-Amino-3-methylbut-3-enoic acid presents several key features that will manifest in its spectroscopic data: an α-proton, a vinylic proton, two methyl groups on the double bond, a carboxylic acid group, and an amino group.

Caption: Molecular structure of 2-Amino-3-methylbut-3-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-3-methylbut-3-enoic acid. These predictions are based on the analysis of similar unsaturated systems and the known effects of amino and carboxylic acid functionalities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS.

ProtonPredicted Chemical Shift (δ)MultiplicityNotes
Hα (on C2)4.0 - 4.5SingletThe α-proton is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent amino and carboxyl groups.
=CH (on C5)5.0 - 5.5Quartet or Broad SingletThis vinylic proton will likely show allylic coupling to the methyl protons and will appear as a quartet or a broad singlet.
-CH₃ (C4)1.8 - 2.2DoubletThese methyl protons are expected to show a small coupling to the vinylic proton.
-NH₂7.0 - 8.5Broad SingletThe chemical shift of the amino protons is highly dependent on the solvent and concentration.
-COOH10.0 - 13.0Broad SingletThe carboxylic acid proton is also highly solvent and concentration-dependent and may exchange with deuterated solvents.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS.

CarbonPredicted Chemical Shift (δ)Notes
C1 (-COOH)170 - 180The carboxylic acid carbon is typically found in this downfield region.
C2 (-CH(NH₂)-)55 - 65The α-carbon's chemical shift is influenced by the attached amino and carboxyl groups.
C3 (=C(CH₃)₂)135 - 145The quaternary vinylic carbon is deshielded due to the double bond.
C4 (-CH₃)20 - 25The methyl carbon chemical shifts are in the typical aliphatic region.
C5 (=CH₂)115 - 125The terminal vinylic carbon is shielded relative to the substituted vinylic carbon.
Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra is crucial for accurate structural confirmation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer F Lock and shim the magnetic field E->F G Acquire ¹H and ¹³C spectra F->G H Perform 2D experiments (COSY, HSQC, HMBC) for full assignment G->H I Fourier transform the raw data J Phase and baseline correct the spectra I->J K Calibrate the chemical shift scale J->K L Integrate peaks and assign signals K->L

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Amino-3-methylbut-3-enoic acid is expected to show characteristic absorption bands for the amino, carboxylic acid, and alkene functionalities.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands.

Functional GroupWavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500-3300BroadStretching
N-H (Amino Group)3200-3500Medium, BroadStretching
C=O (Carboxylic Acid)1700-1725StrongStretching
C=C (Alkene)1640-1680MediumStretching
N-H (Amino Group)1550-1650MediumBending
C-N1020-1250MediumStretching
=C-H3010-3095MediumStretching
=C-H675-1000StrongBending (out-of-plane)

The zwitterionic nature of amino acids in the solid state can lead to the appearance of absorptions for carboxylate (COO⁻) and ammonium (NH₃⁺) groups. For instance, the C=O stretch may be replaced by a strong, broad absorption around 1550-1610 cm⁻¹ for the asymmetric carboxylate stretch.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder B Alternatively, prepare a thin film by dissolving the sample in a volatile solvent and depositing it on an IR-transparent window C Place the sample in the IR spectrometer D Acquire a background spectrum C->D E Acquire the sample spectrum D->E F Subtract the background from the sample spectrum G Identify and label the major absorption bands F->G

Caption: General workflow for acquiring an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Amino-3-methylbut-3-enoic acid, the molecular weight is 115.13 g/mol .

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the Mass Spectrum.

m/zIonNotes
115[M]⁺The molecular ion peak. Its intensity may be low depending on the ionization method.
70[M - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for amino acids.
55[C₄H₇]⁺A fragment resulting from further fragmentation.
41[C₃H₅]⁺A common fragment in aliphatic compounds.

It is important to note that derivatization is often employed in the GC-MS analysis of amino acids to increase their volatility.[1] This will, of course, alter the observed mass spectrum.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis A Dissolve the sample in a suitable solvent (e.g., methanol, water) B For GC-MS, derivatize the sample to increase volatility C Introduce the sample into the mass spectrometer (e.g., via direct infusion, LC, or GC) D Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, CI, EI) C->D E Identify the molecular ion peak F Analyze the fragmentation pattern to confirm the structure E->F

Caption: A generalized workflow for mass spectrometric analysis.

Conclusion

This guide provides a detailed, albeit predictive, comparison of the expected spectroscopic data for 2-Amino-3-methylbut-3-enoic acid. The provided tables of expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals working with this compound. The acquisition of experimental data and its comparison with the values presented herein will provide definitive structural confirmation and a deeper understanding of the chemical properties of this unique unsaturated amino acid.

References

  • P. Sharma, et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proc. Indian Acad. Sci. (Chem. Sci.), 106(5), 1139-1147.
  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butenoic acid, 2-amino-3-methyl-, (S)-. Retrieved from [Link]

  • DTIC. (1970). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. Retrieved from [Link]

  • Pharmaffiliates. (S)-2-Amino-3-methylbut-3-enoic Acid. Retrieved from [Link]

  • BMRB. (n.d.). BMRB entry bmse000581 - 3-methyl-2-butenoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Absorption of Amino Acid Side Chains. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]

  • e-PG Pathshala. (2018, May 15). IR spectra of functional groups, IR bands of peptide and protein [Video]. YouTube. [Link]

  • J. Oomens, et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(10), 3652-3659.
  • I. Daidone, et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(4), 2007-2015.
  • Y. Ye, et al. (2013). Formation of dehydroalanine from mimosine and cysteine: artifacts in GC-MS-based metabolomics. Metabolites, 3(3), 643-654.
  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Livestock Metabolome Database. (n.d.). [1H,13C] 2D NMR Spectrum (LMDB00144). Retrieved from [Link]

  • J. S. Brodbelt, et al. (2013). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 24(2), 275-285.
  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-3-methylbut-3-enoic Acid: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment and minimize our ecologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-3-methylbut-3-enoic acid (also known as Dehydrovaline), a compound of interest in various research applications. While specific safety data for this compound is not extensively documented, the principles of prudent laboratory practice dictate that it should be handled as a potentially hazardous substance.

This document is structured to provide immediate, actionable information, grounded in established safety protocols and a comprehensive understanding of chemical waste management.

Hazard Assessment and Precautionary Principles

2-Amino-3-methylbut-3-enoic acid is an unsaturated amino acid. While many standard amino acids are not classified as hazardous, the presence of a carbon-carbon double bond introduces potential for higher reactivity and unknown toxicological properties. Therefore, in the absence of a comprehensive Safety Data Sheet (SDS), we must adhere to the precautionary principle and manage all waste containing this compound as hazardous chemical waste.

Key Assumed Hazards:

  • Reactivity: The double bond may be susceptible to polymerization or other reactions under certain conditions.

  • Toxicity: The toxicological properties have not been fully investigated. It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Impact: The environmental fate and effects are unknown. Discharge into the environment must be avoided.

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Container Management

Proper segregation of chemical waste at the point of generation is paramount to ensure safe handling and disposal.

Table 1: Waste Categorization and Container Requirements

Waste TypeContainer TypeLabeling Requirements
Solid Waste Leak-proof, sealable container (e.g., screw-cap plastic jar)"HAZARDOUS WASTE," "Solid Waste: 2-Amino-3-methylbut-3-enoic acid," Full chemical name and concentration, Hazard symbols (e.g., "Irritant," "Harmful")
Aqueous/Liquid Waste Leak-proof, sealable container (e.g., screw-cap plastic bottle) compatible with the solvent"HAZARDOUS WASTE," "Liquid Waste: 2-Amino-3-methylbut-3-enoic acid in [Solvent Name]," Full chemical names and approximate concentrations, Hazard symbols
Contaminated Labware (disposable) Designated solid hazardous waste container"HAZARDOUS WASTE," "Contaminated Labware"
Contaminated Labware (non-disposable) N/AMust be decontaminated before washing.

Step-by-Step Disposal Protocols

All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Protocol 3.1: Disposal of Solid 2-Amino-3-methylbut-3-enoic acid
  • Container Preparation: Obtain a designated solid hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure it is clean, dry, and properly labeled.

  • Waste Collection: Carefully transfer any unused or expired solid 2-Amino-3-methylbut-3-enoic acid into the designated container.

  • Contaminated Disposables: Place any contaminated disposable items, such as weigh boats, gloves, and wipes, directly into the solid hazardous waste container.

  • Secure Sealing: Once waste collection is complete for the day or the container is full (do not overfill), securely seal the container.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

Protocol 3.2: Disposal of Aqueous/Liquid Solutions of 2-Amino-3-methylbut-3-enoic acid
  • Container Preparation: Obtain a designated aqueous hazardous waste container from your EHS department. Ensure it is made of a material compatible with the solvent used.

  • Waste Collection: Pour all aqueous or solvent-based solutions containing 2-Amino-3-methylbut-3-enoic acid into the designated liquid waste container.

  • pH Considerations: For aqueous solutions, do not attempt to neutralize unless it is a specifically approved institutional procedure for amino acid waste. Strong acids or bases should generally not be mixed with this waste stream.

  • Secure Sealing and Storage: Securely cap the container when not in use and store it in a designated satellite accumulation area with appropriate secondary containment.

Protocol 3.3: Decontamination of Non-Disposable Labware
  • Initial Rinse: Rinse glassware and other non-disposable labware that has come into contact with 2-Amino-3-methylbut-3-enoic acid with a suitable solvent (e.g., ethanol or isopropanol).

  • Rinsate Collection: This initial rinsate must be collected and disposed of as hazardous liquid waste in the appropriate container.

  • Final Cleaning: After decontamination, the labware can be washed according to standard laboratory procedures.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

4.1. Small Spill (Solid)

  • Area Control: Restrict access to the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

4.2. Small Spill (Liquid)

  • Area Control and Ventilation: Restrict access and ensure adequate ventilation.

  • Containment and Absorption: Contain the spill and absorb it with an inert material.

  • Collection: Place the absorbent material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area, collecting all decontamination materials as hazardous waste.

4.3. Large Spill or Personal Exposure

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Personal Exposure:

    • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Amino-3-methylbut-3-enoic acid.

DisposalWorkflow Disposal Decision Workflow for 2-Amino-3-methylbut-3-enoic Acid start Waste Generation (2-Amino-3-methylbut-3-enoic acid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/solvent solutions) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in designated SOLID hazardous waste container solid_waste->collect_solid collect_liquid Collect in designated LIQUID hazardous waste container liquid_waste->collect_liquid disposable_labware Disposable? labware->disposable_labware store Store sealed containers in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_disposable Place in SOLID hazardous waste container disposable_labware->collect_disposable Yes decontaminate Decontaminate with solvent disposable_labware->decontaminate No collect_disposable->store collect_rinsate Collect rinsate as LIQUID hazardous waste decontaminate->collect_rinsate wash_labware Wash according to standard procedures collect_rinsate->wash_labware pickup Arrange for pickup by EHS for final disposal store->pickup

Caption: Disposal decision workflow for 2-Amino-3-methylbut-3-enoic acid waste.

Conclusion

The responsible management of laboratory chemical waste is a cornerstone of scientific integrity and safety. By adhering to these detailed procedures for the disposal of 2-Amino-3-methylbut-3-enoic acid, we can ensure the protection of our personnel, our facilities, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. LabX. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • 3-Butenoic acid, 2-amino-3-methyl-, (S)-. PubChem. [Link]

  • Dehydrovaline. PubChem. [Link]

  • The conformational properties of dehydrobutyrine and dehydrovaline: theoretical and solid-state conformational studies. PubMed. [Link]

  • Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. PubMed. [Link]

Handling

Personal protective equipment for handling 2-Amino-3-methylbut-3-enoic acid

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing laboratory safety without compromising experimental throughput. When handling non-natural amino ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing laboratory safety without compromising experimental throughput. When handling non-natural amino acids like 1 (also known as dehydrovaline, CAS: 61376-23-6 for the (S)-enantiomer), standard precautions are often insufficient[1]. Because this compound is a fine crystalline powder, its propensity for aerosolization presents distinct respiratory and ocular hazards.

This guide provides a self-validating, step-by-step operational framework for handling 2-Amino-3-methylbut-3-enoic acid. By grounding our protocols in the causality of chemical behavior, we ensure that your laboratory maintains strict compliance with safety standards while preserving the integrity of your syntheses.

Hazard Causality & PPE Matrix

Before executing any protocol, we must understand why specific Personal Protective Equipment (PPE) is required. According to2, employers must conduct a workplace hazard assessment to select properly fitted PPE[2]. For 2-Amino-3-methylbut-3-enoic acid, the primary vector of exposure is the aerosolization of micro-particulates during weighing and transfer.

Table 1: PPE Requirements and Causality for 2-Amino-3-methylbut-3-enoic acid

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1 Safety Goggles (unvented or indirectly vented)Fine amino acid dust can bypass standard safety glasses. Goggles prevent micro-particulates from settling on the conjunctiva, avoiding mechanical and chemical irritation.
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides an excellent barrier against solid amino acids. Double-gloving is recommended during bulk transfer to prevent dermal absorption in the event of a micro-tear.
Body Protection Flame-resistant, elastic-cuff lab coatElastic cuffs prevent the sleeve from dragging through the powder. The coat acts as a barrier, preventing dust from accumulating on street clothing.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm) OR N95/P100 RespiratorOperating inside a certified fume hood is the primary engineering control against inhalation. If weighing bulk quantities outside a hood, a particulate respirator is mandatory to prevent respiratory tract irritation.

Operational Workflow: Step-by-Step Handling Protocol

The National Research Council's3 emphasizes that a fume hood will only provide optimal airflow if it contains a minimal number of bottles and apparatus[3]. The following protocol integrates these best practices into a seamless workflow.

Step 1: Environmental Preparation

  • Clear the Workspace: Remove all unnecessary equipment from the chemical fume hood to prevent airflow turbulence[3].

  • Verify Engineering Controls: Ensure the fume hood sash is at the correct operating height and verify the face velocity monitor reads between 80-100 feet per minute (fpm).

  • Prepare Materials: Place an anti-static weigh boat, a micro-spatula, and the sealed container of 2-Amino-3-methylbut-3-enoic acid into the hood.

Step 2: Weighing and Transfer Expert Insight: Static electricity is the enemy of fine powders. It causes the chemical to repel from the spatula and aerosolize.

  • Neutralize Static: Use an anti-static gun (e.g., Zerostat) on the weigh boat before taring the balance.

  • Transfer: Slowly open the chemical container. Using the micro-spatula, carefully transfer the required mass of 2-Amino-3-methylbut-3-enoic acid into the weigh boat. Avoid rapid movements that create air drafts.

  • Seal: Immediately recap the source container to minimize environmental exposure and prevent hygroscopic degradation of the amino acid.

Step 3: Dissolution & Reaction Setup

  • Solvent Addition: Transfer the solid into your reaction vessel. Add your solvent (e.g., DMF, DCM, or aqueous buffer depending on the synthetic step) slowly down the side of the vessel to wash any residual powder into the solution.

  • Agitation: Use magnetic stirring rather than manual shaking to dissolve the compound, keeping the vessel closed to prevent splashing.

Spill Response & Disposal Plan

Even with meticulous technique, spills occur. Your response must prevent the solid from becoming airborne.

Solid Spill Protocol (The Wet-Wipe Method):

  • Do not dry sweep. Brushing the powder will immediately aerosolize it, drastically increasing inhalation risk.

  • Dampen a laboratory wipe with a compatible solvent (e.g., water or 70% ethanol).

  • Gently lay the damp wipe over the spilled 2-Amino-3-methylbut-3-enoic acid to trap the dust.

  • Carefully wipe inward, collecting the material. Place the used wipes into a designated solid hazardous waste container.

Waste Disposal Plan: The EPA regulates hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA), specifically4[4].

  • Solid Waste: Dispose of empty chemical containers, contaminated gloves, and spill-cleanup wipes in a labeled, puncture-resistant solid hazardous waste bin.

  • Liquid Waste: If the 2-Amino-3-methylbut-3-enoic acid is dissolved in organic solvents during peptide synthesis, segregate the waste into "Halogenated" or "Non-Halogenated" liquid waste carboys based on the solvent used. Ensure the waste label clearly lists "2-Amino-3-methylbut-3-enoic acid" to comply with EPA tracking requirements[4].

Workflow Visualization

To ensure these protocols are easily digestible for your laboratory staff, I have mapped the operational logic below.

Workflow Start 1. Storage Retrieval (Desiccator) PPE 2. Don PPE (OSHA Compliant) Start->PPE Hood 3. Fume Hood Setup (Clear Workspace) PPE->Hood Weighing 4. Weighing & Transfer (Anti-static tools) Hood->Weighing Spill Spill Detected? Weighing->Spill Reaction 5. Dissolution / Reaction Waste 6. Waste Segregation (EPA 40 CFR 262) Reaction->Waste Spill->Reaction No Cleanup Wet-Wipe Protocol (Avoid dry sweeping) Spill->Cleanup Yes Cleanup->Waste Decon 7. Surface Decon (70% EtOH) Waste->Decon

Figure 1: Operational workflow for the safe handling and disposal of 2-Amino-3-methylbut-3-enoic acid.

References

  • (S)-2-amino-3-methylbut-3-enoic acid - Anax Laboratories.anaxlab.com.
  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA.osha.gov.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.nationalacademies.org.
  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals.mbpinc.net.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.